1,1,2-Trifluorobut-1-en-4-ol
Description
The exact mass of the compound 3,4,4-Trifluorobut-3-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4,4-trifluorobut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-3(1-2-8)4(6)7/h8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYKQGRAPGQQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472025 | |
| Record name | 3,4,4-trifluorobut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97168-13-3 | |
| Record name | 3,4,4-trifluorobut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4-Trifluorobut-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,2-Trifluorobut-1-en-4-ol (CAS: 97168-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast arsenal of fluorinated synthons, molecules possessing both a fluorinated double bond and a reactive hydroxyl group offer exceptional versatility. 1,1,2-Trifluorobut-1-en-4-ol, with its trifluorovinyl moiety and primary alcohol, represents a valuable, yet under-documented, building block for the synthesis of complex pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive technical overview of its properties, potential synthetic routes, predicted reactivity, and applications, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
This compound is a colorless liquid with a pungent odor.[3] Its fundamental properties are summarized below, providing a baseline for its handling and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 97168-13-3 | [4] |
| Molecular Formula | C₄H₅F₃O | [4] |
| Molecular Weight | 126.08 g/mol | [4] |
| Boiling Point | 93 °C | [3] |
| Density | 1.24 g/cm³ | [3] |
| Flash Point | 49.2 °C | [3] |
| Refractive Index | 1.359 | [3] |
| Predicted pKa | 14.37 ± 0.10 | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons adjacent to the hydroxyl group (-CH₂OH) and the methylene protons adjacent to the trifluorovinyl group (-CH₂-CF=). The hydroxyl proton would appear as a broad singlet, exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum would be characterized by signals for the two sp³ hybridized carbons, with the carbon bearing the hydroxyl group shifted downfield. The two sp² carbons of the double bond would exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: This is the most definitive technique for characterizing this molecule. The ¹⁹F NMR spectrum would show complex splitting patterns for the three fluorine atoms on the double bond, arising from both geminal and vicinal F-F and H-F couplings. This allows for unambiguous confirmation of the trifluorovinyl moiety.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 126, followed by fragmentation patterns corresponding to the loss of water, hydroxyl radicals, and cleavage of the carbon-carbon bonds.
Synthesis of this compound: Plausible Synthetic Strategies
Detailed, peer-reviewed synthetic protocols specifically for this compound are not prevalent in the scientific literature. However, based on established organofluorine and synthetic methodologies, several plausible routes can be proposed.
Strategy 1: Grignard Reaction with Ethylene Oxide
A classical and direct approach to primary alcohols is the ring-opening of ethylene oxide with a Grignard reagent.[5][6] This strategy can be adapted using a trifluorovinyl Grignard reagent.
Caption: Plausible synthesis via a trifluorovinyl Grignard reagent and ethylene oxide.
Causality of Experimental Choices:
-
Grignard Reagent: The trifluorovinyl Grignard reagent serves as a nucleophilic source of the trifluorovinyl moiety. Its formation from trifluorovinyl bromide and magnesium in an ether solvent like THF is a standard procedure.[7]
-
Ethylene Oxide: As a strained three-membered ring, ethylene oxide is an excellent electrophile for Grignard reagents, leading to a two-carbon extension of the chain and the formation of a primary alcohol after acidic workup.[6][8] This provides a direct and efficient route to the target structure.
Strategy 2: Modern Photochemical Cross-Coupling
Recent advancements in photoredox catalysis offer milder and more functional-group-tolerant methods for constructing complex molecules. A photoinduced decarboxylative and dehydrogenative cross-coupling could be envisioned.[9][10]
Caption: Conceptual photochemical route to fluorinated allylic alcohols.
Causality of Experimental Choices:
-
Starting Materials: This approach would utilize a suitable α-fluoroacrylic acid and ethanol. The photocatalyst, upon excitation with visible light, initiates a radical cascade.
-
Mechanism: The reaction proceeds through the generation of an alcohol-derived radical which then adds to the fluoroalkene. Subsequent decarboxylation and electron transfer steps yield the final fluorinated allylic alcohol.[9] This method is advantageous for its mild conditions and potential for high stereoselectivity.
Predicted Reactivity and Chemical Transformations
The chemical nature of this compound is dictated by the interplay between the primary alcohol and the electron-deficient trifluorovinyl group. This dual functionality makes it a versatile intermediate.
Caption: Predicted reactivity pathways for this compound.
-
Reactions of the Alcohol: The primary alcohol can undergo standard transformations. Oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield the corresponding aldehyde. Esterification with acyl chlorides or anhydrides, and conversion to halides (e.g., using thionyl chloride) are also expected to proceed readily.
-
Reactions of the Trifluorovinyl Group: The electron-withdrawing nature of the fluorine atoms deactivates the double bond towards typical electrophilic addition. However, reactions with strong electrophiles or under radical conditions are possible. The trifluorovinyl moiety is also a key component in certain cycloaddition reactions and can be involved in transition metal-catalyzed cross-coupling reactions.
Applications in Pharmaceutical and Agrochemical Development
The true value of this compound lies in its potential as a precursor to more complex, high-value molecules.
Agrochemical Synthesis: The Case of Fluensulfone
While direct applications are scarce in the literature, a key example is the synthesis of the nematicide Fluensulfone. A structurally related precursor, 5-chloro-2-[(3,4,4-trifluoro-3-buten-l-yl)thio]-thiazole, is oxidized to form the active sulfone ingredient.[11] This demonstrates the utility of the 3,4,4-trifluorobut-3-enyl moiety in constructing bioactive agrochemicals. The synthesis involves a selective oxidation of the thioether to a sulfone, showcasing that the trifluorovinyl group is stable under these oxidative conditions.[11]
Potential in Medicinal Chemistry
The incorporation of the trifluoromethyl group is a well-established strategy to enhance the metabolic stability and cell permeability of drug candidates.[12] this compound provides a scaffold that can be elaborated into a variety of structures for drug discovery programs.
-
Bioisosteric Replacement: The vinyl fluorine groups can act as bioisosteres for amide bonds, potentially increasing peptidase resistance in peptide-based drugs.[9]
-
Access to Novel Scaffolds: The dual functionality allows for the introduction of the fluorinated butenol sidechain onto various heterocyclic cores, which are prevalent in pharmaceuticals. The alcohol can be used as a handle for ether or ester linkages, or it can be converted to an amine for further derivatization.
Safety and Handling
As with all fluorinated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
General Hazards: It is considered a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.
-
Handling Precautions: Avoid breathing vapors. Wash hands thoroughly after handling.[13] In case of contact with eyes, rinse cautiously with water for several minutes.[13]
Conclusion
This compound (CAS 97168-13-3) is a promising, albeit underutilized, fluorinated building block. Its combination of a reactive primary alcohol and a trifluorovinyl group provides a versatile platform for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. While specific, published synthetic protocols and detailed spectroscopic data are limited, its chemical properties and reactivity can be reliably predicted based on the established principles of organofluorine chemistry. This guide provides a framework for researchers and drug development professionals to understand and harness the potential of this valuable synthon, encouraging further exploration into its reactivity and application in creating novel, high-performance molecules.
References
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- Organic Chemistry Frontiers. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. RSC Publishing. [Link]
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Introduction: Unveiling a Versatile Fluorinated Building Block
An In-depth Technical Guide to the Physicochemical Properties of 1,1,2-Trifluorobut-1-en-4-ol
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for innovation. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, making fluorinated synthons highly sought after by medicinal and agricultural chemists.[1][2][3] this compound (CAS No. 97168-13-3) emerges as a particularly valuable building block, possessing a unique combination of a reactive trifluorovinyl group and a primary alcohol. This bifunctionality allows for orthogonal chemical modifications, providing a flexible scaffold for the synthesis of complex target molecules.
This guide offers a comprehensive exploration of the physicochemical properties, analytical characterization, synthesis, and chemical reactivity of this compound, designed for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and data from authoritative sources, intended to empower scientists to fully leverage the potential of this versatile reagent.
PART 1: Core Physicochemical Characteristics
This compound is a colorless liquid with a characteristic pungent odor.[4] Its core properties are summarized in the table below. The presence of three electron-withdrawing fluorine atoms on the vinyl group significantly influences its electronic and physical characteristics. For instance, the predicted pKa of 14.37 is notably lower than that of its non-fluorinated counterpart, butan-1-ol (pKa ~16), highlighting the increased acidity of the hydroxyl proton due to the inductive effect of the nearby fluoroalkene moiety.[4][5]
| Property | Value | Source(s) |
| CAS Number | 97168-13-3 | [5][6] |
| Molecular Formula | C₄H₅F₃O | [6] |
| Molecular Weight | 126.08 g/mol | [6] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Pungent | [4] |
| Boiling Point | 93 °C | [4] |
| Density | 1.240 g/cm³ | [4][7] |
| Flash Point | 49.2 °C | [4] |
| Refractive Index | 1.359 | [4] |
| Vapor Pressure | 10.059 mmHg at 25°C | [4] |
| pKa (Predicted) | 14.37 ± 0.10 | [4][5] |
PART 2: Analytical Characterization & Spectroscopic Profile
Accurate characterization is critical for confirming the identity and purity of this compound. While a complete experimental dataset is not publicly available, a robust analytical profile can be predicted based on its structure and data from analogous compounds.[8]
Workflow for Structural Verification
The following workflow ensures a comprehensive and validated characterization of the compound.
Caption: Standard analytical workflow for structural confirmation.
Expected Spectroscopic Features
-
¹H NMR: The spectrum is expected to show distinct signals for the two methylene groups (-CH₂-) and the hydroxyl proton (-OH). The methylene group adjacent to the oxygen (C4) would likely appear as a triplet, while the methylene group at C3 would be a more complex multiplet due to coupling with both the C4 protons and the vinylic fluorine. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.
-
¹³C NMR: Four carbon signals are expected. The carbon atoms of the trifluorovinyl group (C1 and C2) will exhibit large C-F coupling constants. C1, bonded to two fluorine atoms, will show a large triplet, while C2, bonded to one fluorine, will appear as a doublet. The signals for C3 and C4 will be further downfield.
-
¹⁹F NMR: This is the most informative technique for fluorinated compounds. Three distinct fluorine environments are present. The two geminal fluorine atoms on C1 will likely be diastereotopic and may show complex splitting patterns due to geminal F-F coupling and vicinal coupling to the fluorine on C2 and the proton on C3. The single fluorine on C2 will also show coupling to the C1 fluorines and the C3 protons. The use of computational tools can aid in the prediction and interpretation of these complex spectra.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[10][11][12] A sharp peak around 1650-1700 cm⁻¹ corresponding to the C=C stretch of the fluorinated alkene should be visible. C-F stretching vibrations will produce strong, sharp absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[10][11][12]
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z 126.08. Common fragmentation patterns would include the loss of water (M-18), loss of a hydroxyl radical (M-17), and cleavage of the C-C bonds, yielding fragments characteristic of the trifluorovinyl moiety.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Prepare a solution of ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: CDCl₃ is a standard, non-polar solvent. DMSO-d₆ can be useful for better resolution of the -OH proton signal.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. If the -OH proton is of interest, perform a D₂O exchange experiment to confirm its assignment.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum using a standard reference (e.g., external CFCl₃). This provides chemical shifts and integration for the fluorine atoms.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH₂ and CH groups.
-
Data Processing and Interpretation: Process the spectra (phasing, baseline correction, integration). Correlate the signals across all spectra to make definitive structural assignments. Use predicted spectra from databases or software as a guide.[13]
PART 3: Synthesis and Purification
While specific literature on the synthesis of this compound is sparse, a plausible and robust synthetic route can be designed based on established organofluorine chemistry, likely starting from a protected 3-butyn-1-ol.
Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target molecule.
Protocol 2: Illustrative Synthesis and Purification
Disclaimer: This is a generalized, illustrative protocol. Actual reaction conditions would require optimization.
-
Protection: To a solution of 3-butyn-1-ol in dichloromethane (DCM), add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Rationale: Protection of the alcohol prevents unwanted side reactions in subsequent steps.
-
Trifluorovinylation: This is the key step and can be complex. A potential route involves the reaction of the protected alkyne with a suitable fluorinating agent or a multi-step sequence involving halogenation and fluorine exchange. The specific reagents and conditions would need to be developed based on methods for creating trifluorovinyl groups.[14]
-
Deprotection: Dissolve the crude protected intermediate in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF) and stir at room temperature. Rationale: TBAF is a standard reagent for the mild cleavage of silyl ethers.
-
Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel. Rationale: Distillation is effective for thermally stable liquids, while chromatography provides high purity for research-grade material.
-
Characterization: Confirm the identity and purity of the final product using the analytical workflow described in Part 2.
PART 4: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its two functional groups.
Caption: Key reaction pathways for this compound.
-
Reactions at the Alcohol: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or anhydrides, and ether formation. These reactions allow for the introduction of diverse functionalities.
-
Reactions of the Trifluorovinyl Group: The trifluorovinyl moiety is highly electron-deficient due to the three fluorine atoms, making it an excellent Michael acceptor. It can readily react with a wide range of soft nucleophiles (e.g., thiols, amines, enolates) in conjugate addition reactions. This reactivity is central to its use as a building block for constructing more complex fluorinated molecules.[15] The electron-poor nature of the double bond also makes it a suitable dienophile in Diels-Alder cycloadditions.
This dual reactivity allows for a modular approach to synthesis. One functional group can be reacted selectively while the other remains available for a subsequent transformation, providing a powerful tool for building molecular diversity.
PART 5: Safety and Handling
This compound is a flammable liquid and an irritant. Proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a high-value synthetic intermediate characterized by its unique combination of a primary alcohol and an electrophilic trifluorovinyl group. Its physicochemical properties, driven by the strong inductive effect of the fluorine atoms, make it a potent tool for medicinal and materials chemists. A thorough understanding of its spectroscopic profile, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the synthesis of novel, high-performance molecules.
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An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,2-Trifluorobut-1-en-4-ol
Introduction
1,1,2-Trifluorobut-1-en-4-ol is a fluorinated alcohol of significant interest to researchers in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms onto the butenol backbone imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced polymers.[1] This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, and spectroscopic signature of this compound, intended for an audience of researchers, scientists, and drug development professionals.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by a four-carbon chain containing a trifluorinated double bond at one terminus and a primary alcohol at the other. The presence of the rigid C=C double bond and the flexible ethyl alcohol fragment gives rise to distinct conformational possibilities, primarily governed by the rotational orientation around the C2-C3 and C3-C4 single bonds.
The conformational landscape of fluorinated alcohols is a subject of considerable research, with intramolecular hydrogen bonding playing a pivotal role in dictating the preferred spatial arrangement of the molecule.[3][4] In the case of this compound, the potential for an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms on the double bond is a key determinant of its three-dimensional structure. This interaction, if present, would lead to a cyclic-like conformation, influencing the molecule's reactivity and spectroscopic properties.
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the most stable conformers of such molecules.[5] These calculations can predict the relative energies of different rotational isomers, providing insight into the predominant species in a given environment.
Chemical Bonding: A Deeper Look with Molecular Orbital and Natural Bond Orbital (NBO) Analysis
The electronic structure of this compound is best understood through the lens of molecular orbital (MO) theory. The trifluoroethenyl group significantly influences the electronic distribution across the molecule. The high electronegativity of the fluorine atoms polarizes the C-F bonds and the C=C π system, impacting the energies of the frontier molecular orbitals (HOMO and LUMO).
Molecular Orbital Diagram:
A qualitative molecular orbital diagram for the π-system of the trifluoroethenyl group can be constructed by considering the interaction of the carbon 2p orbitals and the fluorine 2p orbitals. The presence of three fluorine atoms lowers the energy of both the bonding (π) and antibonding (π*) molecular orbitals compared to a non-fluorinated alkene.
Sources
- 1. Free-radical addition - Wikipedia [en.wikipedia.org]
- 2. WO2020141514A1 - Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene - Google Patents [patents.google.com]
- 3. H-Bonding-promoted radical addition of simple alcohols to unactivated alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 1,1,2-Trifluorobut-1-en-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trifluorobut-1-en-4-ol is a fluorinated organic compound with significant potential as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique chemical structure, featuring a trifluorovinyl group and a primary alcohol, imparts distinct properties that are of considerable interest for the development of novel bioactive compounds and materials. This guide provides an in-depth analysis of the key physicochemical properties of this compound, namely its boiling point and density, supported by a detailed examination of the experimental methodologies for their determination and the necessary safety protocols for handling this compound.
The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties.[2] In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the carbon-carbon double bond and the acidity of the hydroxyl proton, making it a valuable synthon for introducing fluorinated moieties into larger molecules. A thorough understanding of its fundamental physical properties is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions and purification processes.
Physicochemical Properties of this compound
The boiling point and density are critical parameters for the practical application of a liquid chemical compound. They are indispensable for a range of laboratory operations, from reaction setup and solvent selection to purification by distillation and final product formulation.
| Property | Value | Source |
| Boiling Point | 93 °C | [1] |
| Density | 1.24 g/cm³ | [1] |
| Molecular Formula | C₄H₅F₃O | [3] |
| Molecular Weight | 126.08 g/mol | [3] |
| CAS Number | 97168-13-3 | [3] |
Experimental Determination of Physicochemical Properties
The precise and accurate determination of the boiling point and density of a compound like this compound is fundamental to verifying its purity and identity. The methodologies described below are standard laboratory procedures that provide reliable and reproducible results.
Boiling Point Determination: A Micro-Method Approach
Given that research chemicals are often available in limited quantities, a micro-boiling point determination method is the most appropriate technique. This method is efficient in its sample requirement and provides a high degree of accuracy.
Methodology:
-
Sample Preparation: A small volume (a few drops) of this compound is introduced into a small-diameter test tube (e.g., a 6 x 50 mm test tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.
-
Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the bottom of the test tube is aligned with the thermometer's bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution.
-
Heating and Observation: The heating bath is heated gently, at a rate of 5-10°C per minute. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Boiling Point Identification: As the liquid approaches its boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube. At this point, the heating is discontinued.
-
Temperature Reading: The apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the external pressure is slightly greater than the vapor pressure of the liquid.
Causality and Self-Validation:
This method is self-validating because the boiling point is a distinct physical constant. The observation of a continuous stream of bubbles at a stable temperature confirms that the liquid is boiling. The subsequent entry of the liquid into the capillary upon cooling provides a sharp and reproducible endpoint for the measurement. The use of a calibrated thermometer and ensuring a slow rate of heating and cooling minimizes experimental error.
Experimental Workflow for Micro-Boiling Point Determination
Caption: Workflow for micro-boiling point determination.
Density Determination
The density of a liquid is a fundamental property that relates its mass to its volume. A straightforward and reliable method for its determination involves the use of a graduated cylinder and an analytical balance.
Methodology:
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
Volume Measurement: A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Filled Cylinder: The mass of the graduated cylinder containing the liquid is then measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density = Mass / Volume
Causality and Self-Validation:
The accuracy of this method relies on the precision of the mass and volume measurements. Using a calibrated analytical balance and a graduated cylinder with appropriate gradations ensures reliability. To enhance the trustworthiness of the result, the measurement should be repeated multiple times, and the average density calculated. This repetition helps to identify and minimize random errors. Consistent results across multiple measurements validate the experimental technique.
Safety and Handling of this compound
Due to the presence of fluorine, this compound requires careful handling. Organofluorine compounds can exhibit altered reactivity and potential toxicity compared to their non-fluorinated analogs.
General Precautions:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as fluorinated compounds can sometimes react vigorously with these reagents.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from direct sunlight.
Specific Hazards (based on general properties of fluorinated compounds):
-
Reactivity of the Alkene: The trifluoromethyl group makes the double bond electron-deficient and susceptible to nucleophilic attack.
-
Stability of the Alcohol: While many partially fluorinated alcohols are stable, some fluorinated alcohols can be unstable, particularly under basic conditions, and may undergo elimination of hydrogen fluoride.[2][4]
-
Toxicity: The toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin. General precautionary statements for similar compounds include washing hands thoroughly after handling and wearing protective gear.[5]
Logical Relationship of Safety Protocols
Caption: Hierarchy of controls for safe handling.
Conclusion
This compound is a valuable fluorinated building block with well-defined physical properties. Its boiling point of 93 °C and density of 1.24 g/cm³ are key parameters for its use in organic synthesis. The experimental determination of these properties can be reliably achieved using standard micro-laboratory techniques, ensuring accuracy even with small sample quantities. The presence of a trifluorovinyl group necessitates careful handling and adherence to stringent safety protocols to mitigate potential risks associated with the reactivity and potential toxicity of fluorinated compounds. This guide provides the foundational knowledge required for the safe and effective utilization of this compound in a research and development setting.
References
- Base-Induced Instability of Fluorotelomer Alcohols. (n.d.). PMC. [Link]
- Fluoroalcohol. (n.d.). In Wikipedia.
- Cas 97168-13-3, this compound. (n.d.). LookChem. [Link]
Sources
solubility of 1,1,2-Trifluorobut-1-en-4-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 1,1,2-Trifluorobut-1-en-4-ol in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a unique molecule characterized by a terminal trifluorovinyl group and a primary alcohol. This combination of a highly fluorinated, electron-deficient alkene and a polar, protic hydroxyl group imparts a distinct physicochemical profile that dictates its solubility in various organic media. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound. It offers a predictive framework based on molecular structure and details a rigorous, step-by-step experimental protocol for empirical solubility determination. This document is designed to equip researchers and drug development professionals with the necessary tools to effectively utilize this compound in a laboratory setting.
Introduction: Understanding the Molecular Dichotomy
The solubility of a compound is a critical parameter in a multitude of scientific disciplines, including synthetic chemistry, materials science, and particularly, drug development, where it influences bioavailability and formulation. This compound presents a fascinating case study in solubility due to its amphipathic nature.
-
The Hydrophilic Head: The terminal hydroxyl (-OH) group is capable of hydrogen bonding, rendering this portion of the molecule polar and hydrophilic. This functional group will readily interact with polar solvents.
-
The Lipophilic/Fluorophilic Tail: The CF2=CF- group is nonpolar, electron-withdrawing, and fluorinated. This tail will exhibit favorable interactions with nonpolar, aprotic solvents and potentially fluorinated solvents.
This structural duality suggests that the solubility of this compound will be highly dependent on the specific characteristics of the chosen solvent. A simple "like dissolves like" principle is a useful starting point, but the interplay between the two functional groups necessitates a more nuanced understanding.
Predictive Solubility Framework
While empirical data for this specific molecule is not widely published, we can construct a predictive framework based on its structure and established principles of solubility. The following table provides an estimation of the solubility of this compound in a range of common organic solvents, categorized by their polarity and hydrogen bonding capabilities.
| Solvent | Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily solvating the alcohol moiety of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities will lead to strong solute-solvent interactions. |
| Isopropanol | Polar Protic | Medium-High | The increased steric hindrance of the isopropyl group may slightly reduce the efficiency of solvation compared to methanol and ethanol. |
| Acetone | Polar Aprotic | Medium | Acetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group, but it lacks a donor, leading to moderate solubility. |
| Acetonitrile | Polar Aprotic | Medium | The nitrile group is polar and can participate in dipole-dipole interactions, but it is a weak hydrogen bond acceptor. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium-High | The ether oxygen in THF is a good hydrogen bond acceptor, and the overall polarity of the solvent will effectively solvate the molecule. |
| Dichloromethane (DCM) | Nonpolar | Low-Medium | DCM is a weakly polar solvent and will have limited interaction with the polar hydroxyl group, but may solvate the fluorinated tail to some extent. |
| Toluene | Nonpolar | Low | As a nonpolar aromatic solvent, toluene will have minimal favorable interactions with the polar alcohol group, leading to poor solubility. |
| Hexanes | Nonpolar | Low | The nonpolar aliphatic nature of hexanes will result in very poor solvation of the polar hydroxyl group. |
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a novel compound is through empirical measurement. The following protocol describes the isothermal equilibrium method, a widely accepted technique for generating accurate solubility data. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (HPLC)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Repeat for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.
-
Analyze the calibration standards and the diluted sample using a validated GC-FID or HPLC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow Diagram
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Visual Confirmation of Saturation: The presence of undissolved solute at the beginning and end of the equilibration period provides visual confirmation that a saturated solution has been achieved.
-
Equilibrium Confirmation: To rigorously confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility results should be consistent across the later time points.
-
Use of Calibration Standards: Quantification against a multi-point calibration curve ensures the accuracy and linearity of the analytical measurement.
-
Replicates: The entire experiment should be performed in triplicate for each solvent to assess the precision of the method and identify any potential outliers.
Conclusion
The solubility of this compound is governed by the interplay of its polar alcohol group and its nonpolar trifluorovinyl moiety. While a predictive framework provides a valuable starting point for solvent selection, empirical determination through a robust and validated protocol, such as the isothermal equilibrium method, is essential for obtaining accurate and reliable data. The detailed methodology presented in this guide provides researchers with a comprehensive approach to characterizing the solubility of this and other novel compounds, facilitating their effective use in further research and development applications.
References
- Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-oper
- Title: Measurement of Solubility Source: European Pharmacopoeia (Ph. Eur.), Chapter 5.11 URL:[Link]
1,1,2-Trifluorobut-1-en-4-ol safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 1,1,2-Trifluorobut-1-en-4-ol
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound (CAS No. 97168-13-3). It is intended for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block in their work. The protocols and insights herein are designed to foster a self-validating system of safety, grounded in the fundamental physicochemical properties of the compound.
Compound Significance and Inherent Risk Profile
This compound is a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and sensory agents like flavors and fragrances.[1] Its utility stems from the unique chemical properties imparted by the trifluoroethenyl group. This functionality, however, also dictates its primary hazards. The presence of both a reactive double bond and electron-withdrawing fluorine atoms, combined with an alcohol functional group, necessitates a rigorous and informed approach to its handling.
The primary hazards are well-documented: it is a flammable liquid and vapor that causes serious skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Understanding the causality behind these hazards is the cornerstone of safe laboratory practice. The irritant properties are likely due to the reactivity of the molecule and the potential for the release of acidic byproducts upon contact with moisture or upon decomposition.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| CAS Number | 97168-13-3 | [1][5] |
| Molecular Formula | C₄H₅F₃O | [1][5] |
| Molecular Weight | 126.08 g/mol | [1][5] |
| Appearance | Colorless liquid with a pungent odor | [1] |
| Boiling Point | 93 °C | [1] |
| Flash Point | 49.2 °C | [1] |
| Density | 1.24 g/cm³ | [1] |
| GHS Hazard Statements | H226, H315, H319, H335 | [2][3][4] |
| GHS Hazard Codes | Flammable liquid (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [3][4] |
The Causality-Driven Risk Mitigation Workflow
A robust safety protocol is not merely a list of rules, but a logical workflow that moves from understanding to action. The following diagram illustrates the essential decision-making and operational flow for working with this compound. This workflow ensures that hazards are identified, controls are implemented, and emergency preparedness is established before any experimental work begins.
Caption: Hazard Mitigation Workflow for this compound.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier. Before relying on PPE, robust engineering and administrative controls must be in place.
-
Engineering Controls :
-
Fume Hood : All handling of this compound must occur within a properly functioning chemical fume hood to mitigate inhalation risk.[6] The atmosphere should be checked to ensure safe working conditions.[2]
-
Ventilation : Work must be conducted in a well-ventilated area to prevent the accumulation of flammable vapors.[1][2]
-
Grounding and Bonding : Due to its flammable nature, all containers and receiving equipment must be grounded and bonded to prevent static discharge, a potential ignition source.[2] Use explosion-proof electrical and lighting equipment.[2][4]
-
Safety Shower/Eyewash Station : Ensure immediate and unobstructed access to a safety shower and eyewash station.
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Develop and review detailed SOPs for any procedure involving this compound.[7]
-
Access Control : Limit access to areas where the chemical is being used or stored.[8]
-
Prohibition of Solitary Work : Avoid working with this compound when alone in the laboratory.[7]
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[2] Wash hands and face thoroughly after handling the substance.[3][4][9] Contaminated work clothes should be laundered separately.[2]
-
Personal Protective Equipment (PPE): A Self-Validating Protocol
The selection and use of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table provides guidance, but users must always consult glove manufacturer compatibility charts.[7]
Table 2: Personal Protective Equipment (PPE) Specification
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves are a common choice, but double-gloving is recommended, potentially with a more resistant outer glove (e.g., Viton™ or butyl rubber) for significant splash risk. | Fluorinated compounds can compromise the integrity of standard gloves. Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove. Always check manufacturer breakthrough data.[7] |
| Eye Protection | Chemical splash goggles are the minimum requirement. A full-face shield must be worn over the goggles when there is a significant risk of splashing. | The compound is a serious eye irritant (H319). Goggles provide a seal around the eyes, while a face shield protects the entire face from splashes.[3][7] |
| Body Protection | A flame-resistant lab coat is mandatory. For larger quantities or tasks with high splash potential, a chemical-resistant apron should be worn over the lab coat. | Protects skin from irritation (H315) and clothing from contamination. Flame resistance is crucial due to the compound's flammability (H226).[2][4][7] |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge must be used. | The compound may cause respiratory irritation (H335). A fume hood is the primary control; respirators are a secondary measure for non-routine or emergency situations.[3][7] |
Detailed Experimental Protocols: Handling and Storage
Protocol 1: Safe Dispensing and Transfer
-
Pre-Transfer Check : Confirm that the fume hood is operational and the sash is at the appropriate height. Ensure grounding straps are correctly attached to both the source and receiving vessels.[2]
-
PPE Donning : Don all required PPE as specified in Table 2.
-
Inert Atmosphere : If the subsequent reaction is sensitive to air or moisture, or if heating is involved, purge the receiving vessel with an inert gas (e.g., Nitrogen or Argon).
-
Tool Selection : Use non-sparking tools for all manipulations.[2]
-
Controlled Dispensing : Use a syringe, cannula, or addition funnel for liquid transfer. Avoid pouring directly from the bottle when possible to minimize splashing and vapor release.
-
Container Sealing : Immediately after dispensing, securely seal the source container.[2]
-
Post-Transfer Cleanup : Wipe down any minor drips on the exterior of the vessels or work surface with a compatible absorbent material. Dispose of the contaminated material in the designated halogenated waste container.
-
Hand Washing : After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[2]
Protocol 2: Storage
-
Container : Store in the original, tightly sealed container.[2][4]
-
Location : Store in a designated flammable liquid storage cabinet.[6] The area must be cool, dry, and well-ventilated.[2]
-
Incompatibilities : Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[10]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
Emergency Response Protocols
Rapid and correct response during an emergency is critical. The following logic tree outlines the immediate actions required for different scenarios.
Sources
- 1. Cas 97168-13-3,this compound | lookchem [lookchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scbt.com [scbt.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. This compound | 97168-13-3 [amp.chemicalbook.com]
- 10. keyorganics.net [keyorganics.net]
thermal stability of 1,1,2-Trifluorobut-1-en-4-ol
An In-Depth Technical Guide to the Thermal Stability of 1,1,2-Trifluorobut-1-en-4-ol
For Researchers, Scientists, and Drug Development Professionals
This compound is a unique molecule incorporating both a fluorinated alkene and a primary alcohol functional group. This guide provides a comprehensive technical overview of its expected thermal stability, potential decomposition pathways, and the experimental methodologies required for its rigorous assessment. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in the field. The inherent reactivity of both the trifluoroethenyl group and the allylic alcohol moiety suggests a complex thermal profile that necessitates careful evaluation for safe handling, storage, and application in drug development and materials science.
PART 1: Scientific Rationale and Anticipated Thermal Behavior
The thermal stability of this compound is not yet empirically established in publicly available literature. However, a detailed analysis of its structural components allows for an expert projection of its behavior. The molecule's stability will be dictated by the interplay between the electron-withdrawing trifluorovinyl group and the reactive allylic alcohol.
Primary and secondary perfluoroalcohols are known to be unstable, often eliminating hydrogen fluoride (HF) to form carbonyl compounds.[1] While this compound is not a perfluoroalcohol, the presence of fluorine atoms on the double bond significantly influences the molecule's electronics and reactivity. The C-F bond is exceptionally strong, suggesting that initial decomposition is less likely to occur via C-F bond scission.[2] However, the electron-withdrawing nature of the fluorine atoms can facilitate the elimination of HF.[3]
Furthermore, the presence of a double bond suggests that the molecule could be susceptible to polymerization or other reactions at elevated temperatures. Unsaturated alcohols can undergo complex decomposition reactions, including dehydration and rearrangement.[4]
Expected Decomposition Onset: Based on data for other perfluoroalkenes which can degrade at temperatures as low as 200°C, it is prudent to anticipate that this compound may exhibit limited thermal stability, with a potential onset of decomposition in the range of 150-250°C.[5] However, the specific substitution pattern and the presence of the hydroxyl group could influence this.
PART 2: Experimental Protocols for Thermal Stability Assessment
A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, mass loss as a function of temperature, and to identify endothermic or exothermic events.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA/DSC pan (aluminum or ceramic).
-
Instrument Setup:
-
Place the sample pan in the TGA/DSC instrument.
-
Purge the furnace with an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
The TGA curve will show the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.
-
The DSC curve will indicate thermal events such as melting (endotherm) or decomposition (exotherm). The enthalpy of these events can be quantified.
-
Trustworthiness: This protocol is self-validating by ensuring a stable baseline before the onset of any thermal events and by the clear, quantifiable mass loss and heat flow signals.
Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions, providing critical data for process safety.[6][7][8]
Methodology:
-
Sample Preparation: A known mass of this compound is loaded into a spherical, high-pressure sample bomb (e.g., titanium or Hastelloy).
-
Instrument Setup:
-
The sample bomb is placed within the ARC's adiabatic chamber.
-
A thermocouple is attached to the bomb to monitor the sample temperature.
-
-
Thermal Program (Heat-Wait-Seek Mode):
-
The instrument heats the sample in small, defined steps (e.g., 5°C).
-
After each heating step, the system waits for a specified period to detect any self-heating (exothermic activity) greater than a set sensitivity (e.g., 0.02°C/min).
-
If no exotherm is detected, the instrument proceeds to the next heating step.
-
If an exotherm is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment.
-
-
Data Analysis: The ARC software records the temperature and pressure as a function of time. This data is used to determine the onset temperature of the exothermic reaction, the rates of temperature and pressure rise, and the time to maximum rate.[8][9]
Trustworthiness: The adiabatic control ensures a worst-case scenario is simulated, providing conservative and reliable data for safety assessments.[7]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile decomposition products.[5][10][11][12][13]
Methodology:
-
Sample Preparation: A small, precise amount of this compound is loaded into a pyrolysis tube.
-
Instrument Setup:
-
The pyrolysis unit is coupled to the GC-MS inlet.
-
-
Pyrolysis Program:
-
The sample is rapidly heated to a series of temperatures (e.g., 200°C, 250°C, 300°C) to analyze the decomposition products at different stages of thermal stress.
-
-
GC-MS Analysis:
-
The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
-
Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.
Trustworthiness: The separation power of GC combined with the definitive identification capabilities of MS provides a high degree of confidence in the identification of the decomposition products.
PART 3: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Analytical Technique | Expected Result | Significance |
| Onset of Decomposition (Tonset) | TGA | 150-250°C | Defines the upper limit for safe handling and storage. |
| Mass Loss at 300°C | TGA | >50% | Indicates the extent of volatilization/decomposition. |
| Enthalpy of Decomposition (ΔHd) | DSC | Exothermic | Quantifies the heat released during decomposition. |
| Onset of Exotherm (Tonset, ARC) | ARC | 140-240°C | Critical for assessing thermal runaway potential. |
| Maximum Self-Heat Rate | ARC | Variable | Indicates the speed of the runaway reaction. |
| Maximum Pressure Rise Rate | ARC | Variable | Essential for designing pressure relief systems. |
| Decomposition Products | Py-GC-MS | HF, COF2, smaller fluorinated alkenes, aldehydes | Elucidates the decomposition mechanism. |
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Hypothetical thermal decomposition pathways.
PART 4: Conclusion and Recommendations
The unique structure of this compound presents a complex thermal stability profile that requires careful and thorough investigation. Based on the analysis of its constituent functional groups, a conservative approach to its handling at elevated temperatures is strongly recommended. The experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment of its thermal properties. The data generated from these studies will be critical for defining safe operating limits, understanding potential degradation pathways, and ensuring the successful application of this molecule in research and development. It is imperative that all handling of this compound at elevated temperatures be conducted in a well-ventilated area, with appropriate personal protective equipment, due to the potential for the release of hazardous decomposition products such as hydrogen fluoride.
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A Technical Guide to 1,1,2-Trifluorobut-1-en-4-ol: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trifluorobut-1-en-4-ol, identified by its CAS number 97168-13-3, is a colorless liquid with a pungent odor.[1][2] This fluorinated unsaturated alcohol is a valuable building block in organic synthesis, particularly for the introduction of trifluorovinyl and hydroxymethyl functionalities into more complex molecules. Its unique electronic properties, stemming from the presence of three fluorine atoms on the double bond, make it a versatile intermediate in the production of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1][2] The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5] This guide provides an in-depth overview of the commercial availability, properties, synthesis, and applications of this compound.
Commercial Availability
This compound is commercially available from a range of specialty chemical suppliers. It is typically offered in research quantities, and its availability facilitates its use in both academic and industrial research and development.
| Supplier | CAS Number | Additional Information |
| Aaron Chemicals | 97168-13-3 | Also known as 3,4,4-Trifluorobut-3-en-1-ol.[6] |
| Ambeed | 97168-13-3 | Provides documentation including NMR, HPLC, and LC-MS.[7] |
| BOC Sciences | 97168-13-3 | Marketed as a fluorinated unsaturated alcohol for specialty chemical synthesis.[] |
| ChemicalBook | 97168-13-3 | Lists multiple suppliers and basic chemical properties.[9] |
| Lookchem | 97168-13-3 | Provides basic information, safety data, and a list of suppliers.[1] |
| Parchem | 97168-13-3 | A supplier of specialty chemicals.[10] |
| Santa Cruz Biotechnology | 97168-13-3 | Offered as a specialty product for research applications.[11] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 97168-13-3 | [1][6][7][9][10][11] |
| Molecular Formula | C₄H₅F₃O | [1][2][][11] |
| Molecular Weight | 126.08 g/mol | [2][][11] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Pungent | [1][2] |
| Boiling Point | 93 °C | [2] |
| Density | 1.24 g/cm³ | [2] |
| Flash Point | 49.2 °C | [2] |
| Vapor Pressure | 10.059 mmHg at 25°C | [2] |
| Synonyms | 3,4,4-Trifluorobut-3-en-1-ol, 4-Hydroxy-1,1,2-trifluorobut-1-ene | [2] |
Synthesis and Reactivity
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, its structure as a fluorinated homoallylic alcohol suggests that its synthesis would likely involve the addition of a trifluorovinyl nucleophile to an appropriate C1 electrophile, or the manipulation of a related fluorinated starting material. General methods for the synthesis of fluorinated allylic and homoallylic alcohols often involve radical cascade sequences, photoinduced decarboxylative cross-coupling reactions, or the use of organometallic reagents.
The reactivity of this compound is characterized by the presence of two key functional groups: the trifluorovinyl moiety and the primary alcohol. The electron-withdrawing nature of the three fluorine atoms polarizes the double bond, making it susceptible to nucleophilic attack. The hydroxyl group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification, providing a handle for further functionalization.
A plausible synthetic approach, based on general principles of organic synthesis, could involve the reaction of a trifluorovinyl organometallic reagent with ethylene oxide. This is analogous to the synthesis of 3-buten-1-ol from vinylmagnesium chloride and ethylene oxide.[12]
Caption: A conceptual synthetic pathway to this compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool for medicinal chemists and drug development professionals. The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[3][5]
Pharmaceutical Synthesis
This compound serves as a key building block for the synthesis of various pharmaceuticals.[1][2] Its unique chemical structure allows for the creation of molecules with specific biological activities, contributing to the development of new drugs and therapeutic agents.[2] The trifluorovinyl group can participate in various chemical transformations, including cycloadditions and cross-coupling reactions, to construct complex molecular architectures.
Agrochemical Industry
In the agrochemical sector, this compound is an essential component in the synthesis of pesticides and herbicides.[1] The incorporation of the trifluorovinyl moiety can enhance the efficacy of these products in crop protection and pest control.
Flavors and Fragrances
The chemical properties of this compound also lend themselves to the creation of novel aromas and flavors in the consumer products industry.[1][2]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical.[9][13] Standard precautionary statements include washing hands and skin thoroughly after handling.[9][13] In case of skin contact, wash with plenty of soap and water.[9][13] If it comes into contact with eyes, rinse cautiously with water for several minutes and seek medical attention if irritation persists.[9][13]
Conclusion
This compound is a commercially available and versatile fluorinated building block with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive trifluorovinyl group and a primary alcohol allows for a wide range of chemical transformations. While detailed synthetic and spectroscopic data in the public domain are limited, its availability from multiple suppliers enables its use in pioneering research. As the demand for novel fluorinated molecules continues to grow, the importance of intermediates like this compound in advancing drug discovery and materials science is expected to increase.
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- Aaron Chemicals. (n.d.). 97168-13-3 | MFCD07784254 | 3,4,4-Trifluorobut-3-en-1-ol.
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A Comprehensive Guide to ¹H and ¹⁹F NMR Spectroscopy of Trifluorovinyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluorovinyl Group - A Unique NMR Signature
The trifluorovinyl group (-CF=CF₂) is a critical functional moiety in modern chemistry, finding applications in materials science, polymer chemistry, and notably, in the design of novel pharmaceuticals.[1] Its unique electronic properties, conferred by the three fluorine atoms, impart distinct characteristics to molecules, influencing their reactivity, conformation, and biological activity. Understanding the precise structure and conformation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for this purpose.
This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹⁹F NMR spectra of trifluorovinyl compounds. We will delve into the fundamental principles governing their spectral appearances, from characteristic chemical shifts to the intricate patterns of spin-spin coupling. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret these complex spectra, enabling unambiguous structural elucidation and a deeper understanding of their fluorinated molecules.
The Trifluorovinyl Spin System: A Visual Representation
The three fluorine atoms of the trifluorovinyl group and any nearby protons constitute a unique spin system. The coupling interactions between these nuclei give rise to complex but highly informative splitting patterns in both ¹H and ¹⁹F NMR spectra.
Caption: A diagram illustrating the spin-spin coupling interactions within a trifluorovinyl group.
¹⁹F NMR Spectroscopy: The Primary Analytical Tool
Due to the presence of three fluorine atoms, ¹⁹F NMR is the most direct and informative technique for characterizing trifluorovinyl compounds. The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR analysis.[2]
Chemical Shifts (δ): A Window into the Electronic Environment
The chemical shifts of the three fluorine nuclei in a trifluorovinyl group are distinct and highly sensitive to the nature of the substituent attached to the double bond.[3] This sensitivity arises from the large electronic cloud around the fluorine nucleus, which is easily perturbed by through-bond and through-space electronic effects.[4]
The three fluorine atoms are typically designated as Fgem (geminal to the substituent), Fcis (cis to the substituent), and Ftrans (trans to the substituent). Their chemical shifts generally appear in distinct regions of the ¹⁹F NMR spectrum.
| Fluorine Nucleus | Typical Chemical Shift Range (ppm vs. CFCl₃) | Factors Influencing Chemical Shift |
| Fgem | -80 to -110 | Highly sensitive to the electronic nature of the geminal carbon and its substituents. |
| Fcis | -110 to -130 | Influenced by both electronic and steric effects of the substituent. Generally more shielded than Ftrans. |
| Ftrans | -120 to -140 | Primarily affected by the electronic properties of the substituent. Generally more deshielded than Fcis. |
Note: These ranges are approximate and can vary depending on the solvent and the specific molecular structure.[5][6]
The electronic nature of the substituent (Y) in a CF₂=CFY system plays a crucial role in determining the chemical shifts. Electron-withdrawing groups tend to deshield the fluorine nuclei, shifting their resonances to higher frequency (less negative ppm values), while electron-donating groups cause shielding, resulting in a shift to lower frequency (more negative ppm values).[3]
¹⁹F-¹⁹F Coupling Constants (J): Deciphering the Splitting Patterns
The spin-spin coupling between the three fluorine nuclei of the trifluorovinyl group gives rise to characteristic splitting patterns that are invaluable for structural confirmation. These homonuclear couplings are typically large and follow predictable trends.[2]
| Coupling Type | Designation | Typical Magnitude (Hz) |
| Geminal | ²JFgem-Fcis | 30 - 60 |
| Geminal | ²JFgem-Ftrans | 80 - 120 |
| Vicinal | ³JFcis-Ftrans | 110 - 130 |
The magnitude of these coupling constants provides definitive evidence for the presence of the trifluorovinyl group.[5] For instance, the large ³JFcis-Ftrans coupling is a hallmark of a trans relationship between two fluorine atoms across a double bond.
Each fluorine signal will appear as a doublet of doublets, resulting from coupling to the other two fluorine nuclei. For example, the signal for Fgem will be split by both Fcis and Ftrans.
¹H NMR Spectroscopy: Probing the Molecular Framework
While the trifluorovinyl group itself contains no protons, ¹H NMR spectroscopy is essential for characterizing the rest of the molecule. The fluorine atoms of the trifluorovinyl group can couple to nearby protons, providing valuable information about the connectivity and stereochemistry of the molecule.
¹H-¹⁹F Coupling Constants (J): Bridging the Proton and Fluorine Worlds
Heteronuclear coupling between protons and the fluorine atoms of the trifluorovinyl group can be observed over several bonds. These couplings are often referred to as "long-range" couplings.[7]
| Coupling Type | Designation | Typical Magnitude (Hz) |
| Vicinal | ³JH-Fcis | 2 - 10 |
| Vicinal | ³JH-Ftrans | 15 - 30 |
| Four-bond | ⁴JH-Fgem | 0 - 5 |
The magnitude of the vicinal ³JH-F coupling is highly dependent on the dihedral angle between the C-H and C-F bonds, following a Karplus-type relationship.[8] This dependence can be a powerful tool for conformational analysis. The trans coupling (³JH-Ftrans) is typically significantly larger than the cis coupling (³JH-Fcis).[8]
Experimental Protocols: Acquiring High-Quality NMR Data
Obtaining high-resolution and artifact-free NMR spectra is crucial for accurate interpretation. The following protocols provide a starting point for the analysis of trifluorovinyl compounds.
Protocol 1: Standard ¹⁹F{¹H} NMR Acquisition
This experiment provides a proton-decoupled ¹⁹F NMR spectrum, simplifying the fluorine signals to doublets of doublets arising solely from ¹⁹F-¹⁹F couplings.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent is free of fluorine-containing impurities.
-
Instrument Setup:
-
Tune and match the ¹⁹F probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): 200-250 ppm (centered around -120 ppm, adjust as necessary).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Decoupling: Use a broad-band proton decoupling sequence (e.g., garp).
-
-
Processing:
-
Apply an exponential window function (line broadening of 0.3-0.5 Hz).
-
Fourier transform the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Protocol 2: Standard ¹H NMR Acquisition
This experiment provides the standard proton spectrum. The signals of protons close to the trifluorovinyl group may show splitting due to ¹H-¹⁹F coupling.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹⁹F NMR.
-
Instrument Setup:
-
Tune and match the ¹H probe.
-
Use the same lock and shim settings.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width (SW): 12-16 ppm (centered around 5-6 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16.
-
-
Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to tetramethylsilane (TMS) at 0 ppm.
-
Advanced 2D NMR Techniques for Structural Elucidation
For complex molecules, one-dimensional NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR experiments can provide crucial connectivity information.
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The Analytical Lens: A Technical Guide to the Mass Spectrometry Fragmentation of Fluorinated Alcohols
Foreword: The Indispensable Role of Fluorinated Alcohols and Mass Spectrometry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. Fluorinated alcohols, in particular, serve as critical building blocks and intermediates, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The very stability of the carbon-fluorine bond, one of the strongest in organic chemistry, presents a unique analytical challenge.[1] Understanding the structural integrity and purity of these compounds is paramount, and mass spectrometry stands as the premier analytical technique for this purpose. This guide provides an in-depth exploration of the fragmentation behaviors of fluorinated alcohols under various mass spectrometric conditions, offering researchers and drug development professionals the foundational knowledge to confidently interpret mass spectra and elucidate the structures of these vital molecules.
Section 1: Ionization Techniques - The Gateway to Fragmentation Analysis
The fragmentation of a molecule is intrinsically linked to the method of its ionization. The choice of ionization technique is therefore a critical experimental decision that dictates the type and extent of fragmentation observed. For volatile fluorinated alcohols, typically analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) and Chemical Ionization (CI) are the most common methods.[2]
Electron Ionization (EI): The "Hard" Ionization Approach
EI employs a high-energy electron beam (typically 70 eV) to ionize the analyte molecule, resulting in the formation of a molecular ion (M⁺•). This process imparts significant internal energy, leading to extensive fragmentation. While this can sometimes result in the absence or low abundance of the molecular ion, the rich fragmentation pattern provides a detailed structural fingerprint of the molecule. For fluorinated alcohols, EI is invaluable for elucidating the carbon skeleton and the position of fluorine substitution.
Chemical Ionization (CI): The "Soft" Ionization Alternative
In contrast to EI, CI is a "softer" ionization technique that results in less fragmentation.[3][4] It utilizes a reagent gas (e.g., methane, isobutane, or ammonia) which is first ionized by the electron beam. These reagent gas ions then react with the analyte molecule through proton transfer or adduction, leading to the formation of a protonated molecule ([M+H]⁺) or an adduct ion.[3][4] The lower energy transfer during this process preserves the molecular ion, making CI the method of choice for determining the molecular weight of fluorinated alcohols, especially when the molecular ion is not observed in the EI spectrum. Comparing EI and CI spectra can provide both detailed structural information and confident molecular weight determination.
Section 2: The Hallmarks of Fragmentation: Characteristic Pathways for Fluorinated Alcohols
The fragmentation of fluorinated alcohols is a confluence of the predictable pathways observed for their non-fluorinated counterparts and the unique influence of the highly electronegative fluorine atoms. The primary fragmentation routes include α-cleavage, dehydration, and cleavages involving the fluorine atoms themselves.
α-Cleavage: A Dominant Pathway
Similar to non-fluorinated alcohols, α-cleavage is a major fragmentation pathway for fluorinated alcohols.[5][6] This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom, resulting in a resonance-stabilized oxonium ion. The presence of fluorine atoms on the alkyl chain can influence the relative abundance of the resulting fragment ions. For primary fluorinated alcohols, a prominent peak corresponding to [CH₂OH]⁺ at m/z 31 can often be observed, although its intensity may be reduced compared to non-fluorinated primary alcohols.[7] For secondary and tertiary fluorinated alcohols, α-cleavage can occur on either side of the carbinol carbon, providing key information about the substitution pattern.
Dehydration and Elimination of HF: The Influence of Fluorine
The elimination of a water molecule (H₂O), a common fragmentation pathway for alcohols, is also observed for fluorinated alcohols, leading to a peak at [M-18].[6][7] However, the presence of fluorine introduces a competing and often significant fragmentation pathway: the elimination of hydrogen fluoride (HF), resulting in a peak at [M-20].[8] The propensity for HF loss is a distinguishing feature in the mass spectra of many organofluorine compounds.
Cleavage of the Fluoroalkyl Chain
The perfluoroalkyl or polyfluoroalkyl chain itself is susceptible to fragmentation. A characteristic feature in the mass spectra of compounds containing a CF₃ group is the presence of a [CF₃]⁺ ion at m/z 69. The spectra of perfluorinated compounds are often dominated by ions of the formula [CₙF₂ₙ₊₁]⁺.[9][10] In partially fluorinated alcohols, cleavage of C-C bonds along the chain will be influenced by the position of the fluorine atoms, with fragmentation often occurring to produce the most stable carbocation.
Rearrangements: The McLafferty Rearrangement and Beyond
The McLafferty rearrangement is a well-known fragmentation mechanism for carbonyl compounds and other unsaturated systems containing a γ-hydrogen.[5] While not a primary fragmentation pathway for saturated alcohols in its classic form, analogous hydrogen rearrangement processes can occur, particularly following initial fragmentation events like dehydration. The presence of fluorine can alter the energetics and favorability of such rearrangements.
Section 3: A Visual Guide to Fragmentation
To illustrate the key fragmentation pathways, let's consider the hypothetical mass spectrum of 3,3,4,4,5,5,5-heptafluoro-1-pentanol.
Caption: Fragmentation pathway for a model fluorinated primary alcohol.
Section 4: Experimental Protocol: Acquiring High-Quality Mass Spectra of Fluorinated Alcohols
This protocol outlines a general procedure for the analysis of a volatile fluorinated alcohol using GC-MS with both EI and CI capabilities.
Objective: To obtain electron ionization (EI) and chemical ionization (CI) mass spectra of a fluorinated alcohol for structural elucidation and molecular weight determination.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with EI and CI sources.
-
Helium (or other suitable carrier gas), >99.999% purity.
-
Methane (or other suitable CI reagent gas), >99.99% purity.
-
Fluorinated alcohol sample.
-
High-purity solvent for sample dilution (e.g., methanol, acetonitrile).
-
Volumetric flasks and microsyringes.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated alcohol in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution with a concentration in the range of 1-10 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.
-
-
GC-MS System Preparation:
-
Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's specifications.
-
Install a suitable capillary column for the analysis of polar compounds (e.g., a wax or a mid-polarity phase).
-
Set the GC parameters:
-
Injector Temperature: Typically 250 °C.
-
Carrier Gas Flow Rate: Set to the optimal flow for the column in use (e.g., 1-2 mL/min for helium).
-
Oven Temperature Program: Start with an initial temperature appropriate for the solvent (e.g., 40-60 °C) and ramp to a final temperature that ensures elution of the analyte (e.g., up to 250 °C). A typical ramp rate is 10-20 °C/min.
-
Injection Volume: 1 µL.
-
Split Ratio: Start with a split ratio of 20:1 and adjust as needed to avoid column overloading.
-
-
-
Data Acquisition (EI Mode):
-
Set the mass spectrometer to EI mode.
-
Ion Source Temperature: Typically 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan a range that encompasses the expected molecular weight of the analyte and its fragments (e.g., m/z 30-500).
-
Solvent Delay: Set a solvent delay to prevent the filament from being turned on during the elution of the solvent peak.
-
Inject the sample and acquire the data.
-
-
Data Acquisition (CI Mode):
-
Switch the mass spectrometer to CI mode.
-
Introduce the CI reagent gas (e.g., methane) into the ion source at the manufacturer's recommended pressure.
-
Ion Source Temperature: Typically 150-200 °C for CI.
-
Mass Range: Scan a range that includes the expected protonated molecule (e.g., m/z 50-500).
-
Inject the sample and acquire the data.
-
-
Data Analysis:
-
Process the acquired chromatograms to identify the peak corresponding to the fluorinated alcohol.
-
Extract the mass spectrum for the analyte peak from both the EI and CI runs.
-
In the EI spectrum, identify the molecular ion (if present) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
-
In the CI spectrum, identify the protonated molecule ([M+H]⁺) to confirm the molecular weight.
-
Compare the fragmentation patterns to library spectra (if available) and known fragmentation rules for fluorinated compounds and alcohols.
-
Section 5: Tabulated Fragmentation Data of Representative Fluorinated Alcohols
| Compound Name | Structure | Molecular Weight | Key EI Fragmentation Ions (m/z) and Proposed Assignments |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 100.04 | 100 (M⁺•, low abundance), 81 ([M-F]⁺), 69 ([CF₃]⁺), 31 ([CH₂OH]⁺) |
| 4:2 Fluorotelomer alcohol | C₄F₉CH₂CH₂OH | 264.06 | 245 ([M-F]⁺), 231 ([M-CH₂OH]⁺), 215 ([M-H₂O-HF]⁺•), 69 ([CF₃]⁺) |
| 6:2 Fluorotelomer alcohol | C₆F₁₃CH₂CH₂OH | 364.07 | 331 ([M-CH₂OH]⁺), 327 ([M-H₂O-HF]⁺•), 131 ([C₂F₅]⁺), 69 ([CF₃]⁺) |
Section 6: Advanced Topics: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.[11] This is particularly valuable for fluorinated compounds, as the mass of fluorine (18.9984 Da) is distinct from that of other common elements. HRMS can differentiate between ions of the same nominal mass but different elemental formulas, providing an additional layer of confidence in structural assignments.
Tandem Mass Spectrometry (MS/MS)
MS/MS is a powerful technique for establishing fragmentation pathways and confirming the structures of specific ions. In an MS/MS experiment, a precursor ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This allows for the direct observation of fragmentation relationships, which is invaluable for distinguishing between isomers and elucidating complex fragmentation mechanisms. For fluorinated alcohols, MS/MS can be used to confirm the loss of HF or H₂O from the molecular ion and to probe the fragmentation of the fluoroalkyl chain.
Conclusion: A Powerful Tool in the Chemist's Arsenal
The mass spectrometric analysis of fluorinated alcohols is a nuanced yet powerful endeavor. A thorough understanding of the interplay between ionization techniques and the resulting fragmentation pathways is essential for the accurate structural characterization of these important molecules. By leveraging the principles outlined in this guide—from the foundational concepts of EI and CI to the advanced capabilities of HRMS and MS/MS—researchers and drug development professionals can confidently navigate the complexities of their mass spectra and unlock the structural information held within.
References
- Zhang, W., & Gu, Y.-C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. [Link]
- Riedel, T. P., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Environmental Science & Technology Letters. [Link]
- Sci-Hub. (n.d.).
- Larsen, B. S., & D'eon, J. C. (2006).
- ResearchGate. (n.d.).
- Strynar, M. J., & Lindstrom, A. B. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]
- Robel, A. E., et al. (2022). Mass-Labeled Fluorotelomer Alcohol Fragmentation Gives "False Positive" for Nonlabeled Fluorotelomer Alcohols with Implications for Consumer Product Analysis. PubMed. [Link]
- Strynar, M. J., & Lindstrom, A. B. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
- Wisdomlib. (2025). Organofluorine compounds: Significance and symbolism. [Link]
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons.
- Dinglasan-Panlilio, M. J. A., & Mabury, S. A. (2006).
- ACS Publications. (2020).
- LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
- National Institutes of Health. (2024).
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- ResearchGate. (n.d.). Comparison of three types of mass spectrometers for HPLC/MS analysis of perfluoroalkylated substances and fluorotelomer alcohols. [Link]
- Unknown. (n.d.).
- National Institute of Standards and Technology. (n.d.). Mass Spectra of Fluorocarbons. [Link]
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS. [Link]
- AZoM. (2024).
- ACS Publications. (n.d.). Clustering of Fluorine-Substituted Alcohols as a Factor Responsible for Their Marked Effects on Proteins and Peptides. [Link]
- Chemistry LibreTexts. (2023).
- YouTube. (2019).
- Whitman College. (n.d.). GCMS Section 6.10. [Link]
- YouTube. (2025). Mass Spectrometry of Alcohols. [Link]
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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An In-Depth Technical Guide to 1,1,2-Trifluorobut-1-en-4-ol: From Discovery to Synthetic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,2-Trifluorobut-1-en-4-ol (CAS No. 97168-13-3), a fluorinated building block of significant interest in the pharmaceutical and agrochemical industries. While the specific historical details of its initial discovery remain nuanced, this document elucidates a logical synthetic pathway, grounded in established chemical principles, and explores its versatile applications. This guide will delve into the plausible synthesis, key chemical properties, and the scientific rationale behind its use as a valuable intermediate in the development of complex molecules.
Introduction: The Significance of Fluorinated Building Blocks
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity and pharmacokinetic profile of a parent compound. This compound emerges as a valuable synthon in this context, offering a unique combination of a trifluorovinyl group and a primary alcohol functionality. This arrangement provides multiple reactive sites for further chemical elaboration, making it a sought-after intermediate for the synthesis of novel therapeutic agents and agrochemicals.[1]
Historical Context and Discovery
While a definitive seminal publication detailing the first synthesis and characterization of this compound is not readily apparent in a historical survey of the literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The synthesis and manipulation of fluorinated compounds have been an area of intense research, and the development of versatile building blocks has been a key driver of innovation.
The logical precursor to this compound is the more extensively documented compound, 4-Bromo-1,1,2-trifluorobut-1-ene (CAS No. 10493-44-4). The availability and reactivity of this bromo-derivative strongly suggest that the discovery and initial preparation of the corresponding alcohol likely occurred as a direct chemical transformation of this precursor. The history of this compound is therefore one of synthetic utility and logical progression from an available fluorinated starting material, rather than a singular moment of discovery. Its value was likely recognized in an industrial or academic setting focused on the creation of new fluorinated molecules for specific applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 97168-13-3 | [2] |
| Molecular Formula | C₄H₅F₃O | [2] |
| Molecular Weight | 126.08 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 93 °C | [1] |
| Density | 1.24 g/cm³ | [1] |
| Flash Point | 49.2 °C | [1] |
Synthesis and Mechanism
The most direct and industrially viable route to this compound is through the nucleophilic substitution of 4-Bromo-1,1,2-trifluorobut-1-ene. This transformation is a classic example of an S(_N)2 reaction, where a hydroxide ion acts as the nucleophile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, self-validating system based on established principles of nucleophilic substitution reactions involving alkyl halides.
Materials:
-
4-Bromo-1,1,2-trifluorobut-1-ene (1.0 eq)
-
Sodium Hydroxide (1.2 eq)
-
Water
-
A suitable organic co-solvent (e.g., Tetrahydrofuran)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sodium hydroxide in water.
-
Add the organic co-solvent, tetrahydrofuran, to aid in the miscibility of the reactants.
-
Add 4-Bromo-1,1,2-trifluorobut-1-ene to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound as a colorless liquid.
Mechanistic Insights and Rationale
The choice of an S(_N)2 pathway is dictated by the primary nature of the carbon bearing the bromine atom. This allows for a backside attack by the hydroxide nucleophile, leading to the displacement of the bromide leaving group. The use of a water-miscible co-solvent like THF is crucial to create a homogeneous reaction medium, thereby increasing the reaction rate. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous workup is designed to remove the inorganic byproduct (sodium bromide) and any unreacted sodium hydroxide.
Applications in Drug Development and Agrochemical Synthesis
The utility of this compound stems from its bifunctional nature. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as esters, ethers, and amines. The trifluorovinyl group can participate in various addition reactions or serve as a stable, lipophilic moiety in a larger molecule.
This versatility makes it a key intermediate in the synthesis of:
-
Pharmaceuticals: Introduction of the trifluorinated butenol side chain can enhance the binding affinity and metabolic stability of drug candidates.[1]
-
Agrochemicals: The presence of the trifluorovinyl group can improve the efficacy and environmental persistence of pesticides and herbicides.[1]
Caption: Synthetic utility of this compound.
Conclusion
This compound stands as a testament to the enabling power of organofluorine chemistry. While its specific origins may be rooted in the practical extension of known chemical principles rather than a singular discovery event, its importance as a versatile building block is undeniable. The straightforward synthetic accessibility from its bromo-precursor, combined with its dual functionality, ensures its continued relevance in the design and synthesis of next-generation pharmaceuticals and agrochemicals. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its unique properties in their synthetic endeavors.
References
- LookChem. Cas 97168-13-3, this compound. [Link]
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The Strategic Role of 1,1,2-Trifluorobut-1-en-4-ol: A Technical Guide for Advanced Synthesis
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for enhancing potency, metabolic stability, and bioavailability. Among the repertoire of fluorinated building blocks, 1,1,2-trifluorobut-1-en-4-ol emerges as a versatile and highly reactive synthon. This technical guide provides an in-depth exploration of its synthesis, properties, and pivotal role in the construction of complex, high-value molecules, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Attributes
This compound (CAS No. 97168-13-3) is a colorless liquid with a pungent odor.[1] Its unique molecular architecture, featuring a trifluorovinyl group appended to a butanol backbone, underpins its synthetic utility.
| Property | Value | Reference |
| CAS Number | 97168-13-3 | [2][3] |
| Molecular Formula | C₄H₅F₃O | [1][2] |
| Molecular Weight | 126.08 g/mol | [1][2] |
| Boiling Point | 93 °C | [1] |
| Density | 1.24 g/cm³ | [1] |
| Flash Point | 49.2 °C | [1] |
The trifluorovinyl moiety significantly influences the molecule's reactivity. The high electronegativity of the fluorine atoms polarizes the carbon-carbon double bond, making it susceptible to a range of chemical transformations. Concurrently, the primary alcohol functionality provides a handle for derivatization and further molecular elaboration.
Synthesis of this compound: A Proposed Pathway
While specific, detailed synthetic protocols for this compound are not extensively documented in readily available literature, a plausible synthetic route can be inferred from the preparation of its key precursor, 4-bromo-1,1,2-trifluorobut-1-ene. The synthesis likely commences from a more complex halogenated butane derivative.
A patented method for the synthesis of 4-bromo-1,1,2-trifluoro-1-butene involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a dehalogenating agent like zinc in a suitable solvent such as water. This suggests that this compound could be synthesized through a related pathway, potentially involving the hydrolysis of a halogenated precursor.
Conceptual Synthesis Workflow
Caption: Proposed synthetic pathway to this compound.
Spectroscopic Characterization (Anticipated)
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the hydroxyl group and the methylene protons adjacent to the trifluorovinyl group. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the two sp³ hybridized carbons and the two sp² hybridized carbons of the trifluorovinyl group. The carbon attached to the fluorine atoms will show complex splitting patterns. |
| ¹⁹F NMR | Complex multiplets characteristic of a trifluorovinyl group, showing couplings to each other and to the adjacent methylene protons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching vibrations around 2850-3000 cm⁻¹, and strong C-F stretching absorptions in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 126, along with fragmentation patterns corresponding to the loss of water, and various fluorinated fragments. |
The Pivotal Role in Agrochemical Synthesis: The Case of Fluensulfone
A prime example of the synthetic utility of this compound lies in its role as a precursor to the nematicide Fluensulfone.[5] The key intermediate in Fluensulfone synthesis is 4-bromo-1,1,2-trifluorobut-1-ene.[6] this compound can be readily converted to this crucial bromo-derivative through standard halogenation methods, such as treatment with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Experimental Protocol: Conversion to 4-bromo-1,1,2-trifluorobut-1-ene
-
To a stirred solution of this compound in a suitable aprotic solvent (e.g., diethyl ether) under an inert atmosphere, slowly add a brominating agent (e.g., PBr₃) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the resulting 4-bromo-1,1,2-trifluorobut-1-ene by distillation.
The resulting 4-bromo-1,1,2-trifluorobut-1-ene is then utilized in the synthesis of Fluensulfone, a potent nematicide effective against a wide range of plant-parasitic nematodes.[5]
Fluensulfone Synthesis Workflow
Caption: Key steps in the synthesis of Fluensulfone.
Reactivity and Potential in Pharmaceutical Synthesis
The dual functionality of this compound opens up a wide array of possibilities for its application in the synthesis of novel pharmaceutical agents.
Reactions at the Hydroxyl Group
The primary alcohol can undergo a variety of transformations, including:
-
Oxidation: To yield the corresponding aldehyde or carboxylic acid, which can then be used in further synthetic steps such as reductive aminations or amide couplings.
-
Esterification and Etherification: To introduce a variety of functional groups and build molecular complexity.
-
Conversion to a Leaving Group: Activation of the hydroxyl group (e.g., as a tosylate or mesylate) facilitates nucleophilic substitution reactions.
Reactions of the Trifluorovinyl Group
The electron-deficient nature of the trifluorovinyl group makes it a versatile handle for:
-
Nucleophilic Vinylic Substitution: Reaction with various nucleophiles to introduce new substituents at the double bond.
-
Cycloaddition Reactions: Participation in [2+2], [3+2], and [4+2] cycloadditions to construct carbocyclic and heterocyclic ring systems, which are common scaffolds in medicinal chemistry.[7]
-
Michael Additions: The polarized double bond can act as a Michael acceptor, allowing for the formation of new carbon-carbon bonds.[8]
The strategic combination of these reactive sites allows for the construction of complex molecules with trifluoromethyl-containing moieties, a feature known to enhance the pharmacological properties of drug candidates.[9] For instance, the trifluoromethyl group can improve metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins through favorable electrostatic interactions.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is also reported to be an irritant to the skin, eyes, and respiratory system.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound stands as a valuable and versatile fluorinated building block for advanced organic synthesis. Its unique combination of a reactive trifluorovinyl group and a primary alcohol functionality provides a powerful platform for the construction of complex molecules with applications in both the agrochemical and pharmaceutical industries. As the demand for sophisticated fluorinated compounds continues to grow, the strategic application of synthons like this compound will undoubtedly play a crucial role in the development of next-generation bioactive molecules.
References
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- 5. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]
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- 8. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 1,1,2-Trifluorobut-1-en-4-ol: A Technical Guide for Advanced Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—underscore the demand for versatile fluorinated building blocks. This technical guide provides an in-depth analysis of 1,1,2-Trifluorobut-1-en-4-ol, a bifunctional reagent poised for significant industrial applications. We will explore its synthesis, the nuanced reactivity of its trifluorovinyl and hydroxyl moieties, and its potential as a precursor for high-value fluorinated heterocycles and advanced polymers. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique attributes of this emerging fluorinated synthon.
Introduction: The Value Proposition of a Bifunctional Fluorinated Building Block
This compound, with the chemical structure presented in Figure 1, is a colorless liquid with a pungent odor.[1] Its true value lies in the orthogonal reactivity of its two key functional groups: a highly reactive trifluorovinyl group and a versatile primary alcohol. This unique combination allows for sequential or selective functionalization, making it a powerful tool for the synthesis of complex fluorinated molecules.
The trifluorovinyl group is a potent precursor for the construction of fluorinated heterocycles, a motif frequently found in pharmaceuticals and agrochemicals.[2] The electron-withdrawing nature of the fluorine atoms activates the double bond for a variety of transformations, including cycloaddition reactions. The primary alcohol, on the other hand, offers a handle for derivatization, enabling the introduction of this fluorinated motif into larger molecules or for the synthesis of novel monomers for fluoropolymer production.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97168-13-3 | [3] |
| Molecular Formula | C₄H₅F₃O | [3] |
| Molecular Weight | 126.08 g/mol | [3] |
| Boiling Point | 93 °C | [3] |
| Density | 1.240 g/cm³ (predicted) | [3] |
| Appearance | Clear, colorless liquid | [3] |
Synthesis of this compound: A Proposed Synthetic Protocol
Proposed Synthetic Pathway
The proposed synthesis involves the generation of a trifluorovinyl organometallic species, which then undergoes a nucleophilic attack on a suitable two-carbon electrophile, such as ethylene oxide.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: In situ generation of Trifluorovinyllithium
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether (100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Bubble trifluoroethylene gas through the cooled solvent for 15 minutes.
-
Slowly add a solution of n-butyllithium (1.6 M in hexanes, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the resulting solution for 1 hour at -78 °C to ensure the complete formation of trifluorovinyllithium.
Causality: The low temperature is critical to prevent the decomposition of the highly reactive trifluorovinyllithium reagent.
Step 2: Reaction with Ethylene Oxide
-
To the freshly prepared solution of trifluorovinyllithium, slowly add a pre-cooled (-78 °C) solution of ethylene oxide (1.2 equivalents) in anhydrous diethyl ether (20 mL).
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Gradually warm the reaction to room temperature and stir overnight.
Causality: The slow addition of ethylene oxide controls the exothermicity of the ring-opening reaction. Allowing the reaction to warm to room temperature ensures the reaction goes to completion.
Step 3: Aqueous Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy, and the boiling point should be compared to the literature value.
Core Industrial Applications: A World of Synthetic Possibilities
The bifunctional nature of this compound opens up a wide array of potential industrial applications, primarily in the synthesis of high-value fluorinated molecules.
Synthesis of Fluorinated Heterocycles for Pharmaceuticals and Agrochemicals
The trifluorovinyl group is an excellent dienophile and dipolarophile, making it a prime candidate for cycloaddition reactions to construct a variety of fluorinated heterocyclic systems. The presence of fluorine in these rings can significantly enhance their biological activity.[2][4]
3.1.1. Illustrative Example: Synthesis of a 4-(Trifluoromethyl)pyridine Derivative
A plausible application is the synthesis of 4-(trifluoromethyl)pyridine derivatives, which are key structural motifs in numerous agrochemicals and pharmaceuticals.[1]
Caption: Hypothetical synthesis of a 4-(trifluoromethyl)pyridine derivative.
Workflow Explanation:
-
Protection of the Hydroxyl Group: The primary alcohol is first protected to prevent interference with the subsequent cycloaddition reaction. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable choice due to its stability under the reaction conditions and ease of removal.[5]
-
[4+2] Cycloaddition: The protected intermediate undergoes a Diels-Alder reaction with an appropriate diene (e.g., a substituted 1,3-butadiene). The electron-deficient trifluorovinyl group acts as a potent dienophile.
-
Aromatization: The resulting cycloadduct is then aromatized, typically through an oxidation or elimination reaction, to form the pyridine ring.
-
Deprotection: Finally, the protecting group is removed to yield the desired 4-(trifluoromethyl)pyridine derivative with a functionalized side chain.
Development of Novel Fluoropolymers
The presence of both a polymerizable trifluorovinyl group and a functionalizable hydroxyl group makes this compound an attractive monomer for the synthesis of advanced fluoropolymers.
3.2.1. Pathway to Functionalized Trifluorovinyl Ethers and their Polymerization
The hydroxyl group can be readily converted into an ether linkage, creating a trifluorovinyl ether monomer with a pendant functional group. These monomers can then undergo [2+2] cycloaddition to form perfluorocyclobutyl (PFCB) polymers, a class of materials known for their high thermal stability, optical transparency, and low dielectric constant.[1][6]
Caption: Synthesis of a PFCB polymer from this compound.
Experimental Workflow Outline:
-
Alkoxide Formation: The alcohol is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide.
-
Williamson Ether Synthesis: The alkoxide is then reacted with an alkyl halide (R-X) to form the desired trifluorovinyl ether monomer. The nature of the 'R' group can be tailored to impart specific properties to the final polymer.
-
Thermal Polymerization: The purified trifluorovinyl ether monomer is heated to induce a [2+2] cyclopolymerization, forming the stable perfluorocyclobutyl rings that constitute the polymer backbone.
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, fluorinated building block. Its bifunctional nature provides a versatile platform for the synthesis of a wide range of high-value products, from life-saving pharmaceuticals and effective agrochemicals to high-performance polymers. The synthetic strategies and potential applications outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to unlock the full potential of this valuable synthon. Further research into the specific reaction conditions and the exploration of its utility in the synthesis of a broader range of target molecules will undoubtedly solidify its position as a key component in the toolbox of modern synthetic chemistry.
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- Smith Jr, D. W., Babb, D. A., Shah, H. V., Hoeglund, A., Traiphol, R., Perahia, D., ... & Boone, H. (2000). Perfluorocyclobutyl Copolymers for Optical Applications. Journal of Fluorine Chemistry, 104(1), 109-117.
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Sources
The Strategic Application of 1,1,2-Trifluorobut-1-en-4-ol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Building Blocks
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] Among the diverse array of fluorinated building blocks, 1,1,2-Trifluorobut-1-en-4-ol emerges as a versatile synthon, offering a unique combination of a reactive trifluorovinyl group and a primary alcohol for further chemical elaboration. This guide provides an in-depth technical overview of its synthesis, properties, and potential applications, empowering researchers to leverage this valuable compound in the design of next-generation therapeutics.
Physicochemical Properties and Spectroscopic Characterization
This compound is a colorless liquid with a pungent odor.[5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 97168-13-3 | [] |
| Molecular Formula | C₄H₅F₃O | [] |
| Molecular Weight | 126.08 g/mol | [] |
| Boiling Point | 93 °C | [5] |
| Density | 1.24 g/cm³ | [5] |
Spectroscopic Analysis: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two key multiplets. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The other methylene group (-CH₂-C=) would also present as a multiplet, likely a triplet of triplets, due to coupling with the adjacent methylene protons and the fluorine atom on the double bond.
-
¹⁹F NMR: The fluorine NMR spectrum will be characteristic of a trifluorovinyl group. It is anticipated to display three distinct signals, each showing complex splitting patterns due to geminal and vicinal F-F and H-F couplings.
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.[9] A sharp, medium-intensity peak around 1650-1700 cm⁻¹ would indicate the C=C stretching of the trifluorovinyl group. Additionally, strong C-F stretching absorptions are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Synthesis of this compound: A Proposed Protocol
A plausible and efficient synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 4-Bromo-1,1,2-trifluorobut-1-ene. This precursor is commercially available and provides a direct pathway to the desired alcohol.
Experimental Workflow: From Precursor to Product
Caption: Proposed synthetic workflow for this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-Bromo-1,1,2-trifluorobut-1-ene in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like acetone or THF), a mild base such as sodium bicarbonate or potassium carbonate is added. The use of a mild base is crucial to prevent potential side reactions, such as elimination.
-
Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices: The choice of a mild base and moderate temperature is to favor the SN2 substitution pathway over the E2 elimination, which could be a competing reaction with stronger bases or higher temperatures. The use of a biphasic solvent system or a polar aprotic co-solvent helps to facilitate the reaction between the organic-soluble substrate and the aqueous base.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its two primary functional groups: the trifluorovinyl moiety and the primary alcohol.
The Trifluorovinyl Group: A Hub of Reactivity
The trifluorovinyl group is a highly versatile functional handle. The electron-withdrawing nature of the three fluorine atoms makes the double bond susceptible to nucleophilic attack. This allows for a range of transformations, including:
-
Nucleophilic Vinylic Substitution: The fluorine atoms can be displaced by various nucleophiles, providing access to a diverse array of substituted butenes.
-
Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct complex cyclic and heterocyclic systems.
-
Cross-Coupling Reactions: The C-F bonds of the trifluorovinyl group can be activated for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.[10]
The Primary Alcohol: A Gateway to Derivatization
The primary alcohol functionality offers a straightforward point for derivatization. Standard organic transformations can be employed to convert the alcohol into a variety of other functional groups, including:
-
Ethers: Williamson ether synthesis can be used to introduce various alkyl or aryl groups.
-
Esters: Esterification with carboxylic acids or their derivatives provides access to a wide range of esters.
-
Halides: The alcohol can be converted to the corresponding bromide or chloride, which can then serve as a leaving group for further nucleophilic substitution reactions.
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, opening up further avenues for synthetic elaboration.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel bioactive molecules in both the pharmaceutical and agrochemical sectors.
Pharmaceutical Applications: Enhancing Drug-like Properties
The incorporation of the trifluorovinyl moiety can significantly enhance the drug-like properties of a lead compound.[11] The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the electron-withdrawing nature of the trifluorovinyl group can modulate the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions and improving oral bioavailability.[3] While specific examples of marketed drugs containing the this compound scaffold are not yet prevalent, the broader class of fluorinated homoallylic alcohols is gaining increasing attention in medicinal chemistry.[12][13]
Agrochemical Applications: A Foundation for Novel Pesticides
The presence of fluorinated moieties is a common feature in modern agrochemicals. A notable example is the nematicide Fluensulfone, which contains a 3,4,4-trifluorobut-3-enylsulfonyl group.[5] This highlights the potential of the trifluorobutene scaffold in the development of new and effective crop protection agents. The unique electronic properties of the trifluorovinyl group can contribute to enhanced potency and selectivity of the active ingredient.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and may cause skin, eye, and respiratory irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and agrochemicals. Its unique combination of a reactive trifluorovinyl group and a primary alcohol provides a rich platform for chemical diversification. As the demand for more sophisticated and effective bioactive molecules continues to grow, the strategic application of such fluorinated synthons will undoubtedly play an increasingly pivotal role in advancing the frontiers of medicinal and agricultural chemistry.
References
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- Toste, F. D., & Lectka, T. (2018). Enantioselective fluorination of homoallylic alcohols enabled by the tuning of non-covalent interactions. eScholarship.
- BOC Sciences. (n.d.). CAS 97168-13-3 3-Buten-1-ol,3,4,4-trifluoro-.
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- Royal Society of Chemistry. (n.d.). Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethyl.
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- Zhao, G., et al. (2017). Fluorination of allylic alcohols and cyclopropanols.
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Methodological & Application
Introduction: Navigating the Halogenation of Electron-Deficient Fluoroalkenes
An Application Note and Protocol from the Senior Application Scientist
Topic: Electrophilic Halogenation of 1,1,2-Trifluorobut-1-en-4-ol with Cl₂, Br₂, and ICl
Audience: Researchers, scientists, and drug development professionals.
Fluorinated organic molecules are cornerstones of modern pharmaceuticals, agrochemicals, and materials science. The unique properties imparted by fluorine often enhance metabolic stability, binding affinity, and lipophilicity. This compound represents a valuable, yet challenging, synthetic building block. It possesses a trifluorinated alkene moiety and a primary alcohol, offering multiple handles for functionalization.
However, the electrophilic addition of halogens to such a system is not trivial. The potent electron-withdrawing effects of the three vinyl fluorine atoms significantly deactivate the π-system towards electrophilic attack, a stark contrast to the rapid halogenation of electron-rich alkenes.[1] This deactivation can slow the desired ionic reaction pathway, potentially allowing free-radical mechanisms to compete.[1]
This application note provides a comprehensive guide and detailed protocols for the controlled electrophilic halogenation of this compound with chlorine (Cl₂), bromine (Br₂), and iodine monochloride (ICl). The methodologies are designed to favor the ionic pathway, ensuring predictable and high-yielding synthesis of the corresponding vicinal dihaloalcohols, which are versatile intermediates for further elaboration.
Mechanistic Considerations: The Influence of Fluorine
The reaction proceeds via a classical electrophilic addition mechanism, but with critical modifications imposed by the fluorine substituents.
-
Electrophilic Attack & Halonium Ion Formation: The reaction initiates with the attack of the π-bond on the halogen (or the more electropositive iodine in ICl). Due to the electron-deficient nature of the alkene, this step is slower than with non-fluorinated analogues and may require careful temperature control to prevent side reactions.[1][2] The reaction forms a bridged halonium ion intermediate.
-
Regioselectivity: The fluorine atoms heavily influence the stability and symmetry of the halonium ion. A vinyl fluorine on the C2 carbon tends to create a more unsymmetrical intermediate, with a greater partial positive charge localized on the C2 carbon.[1]
-
Nucleophilic Opening: The halide anion (or chloride from ICl) then attacks one of the carbons of the halonium ion in an Sₙ2-like fashion. This attack occurs from the face opposite the bridge, resulting in a stereospecific anti-addition of the two halogen atoms across the former double bond.[3]
Figure 2: Standard experimental workflow for the halogenation protocols.
**Protocol 1: Bromination with Molecular Bromine (Br₂)
Principle: This protocol achieves the anti-addition of two bromine atoms across the double bond to yield 1,2-dibromo-1,1,2-trifluorobutan-4-ol. The reaction with bromine is typically manageable at room temperature for simple alkenes but requires cooling for this substrate to ensure selectivity. [2][4] Materials & Reagents:
-
This compound (1.0 equiv)
-
Molecular Bromine (Br₂) (1.05 - 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, argon/nitrogen line
Safety Precautions:
-
Bromine is highly toxic, corrosive, and volatile. Handle exclusively in a well-ventilated chemical fume hood. Wear appropriate PPE, including heavy-duty gloves, splash goggles, and a lab coat.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, prepare a solution of Br₂ (1.05 equiv) in a small amount of anhydrous CH₂Cl₂.
-
Addition: Add the bromine solution dropwise to the stirred alcohol solution over 15-20 minutes. The characteristic reddish-brown color of bromine should dissipate upon addition. A persistent faint orange/yellow color indicates the reaction is nearing completion.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS analysis of a quenched aliquot.
-
Quenching: Slowly add saturated aqueous Na₂S₂O₃ solution until the bromine color is completely discharged.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a typical starting point) to yield the pure 1,2-dibromo-1,1,2-trifluorobutan-4-ol.
**Protocol 2: Chlorination with Molecular Chlorine (Cl₂)
Principle: This reaction adds two chlorine atoms across the double bond. Chlorine is more reactive than bromine, necessitating lower temperatures to control the reaction and prevent potential side reactions, such as free-radical pathways or reactions at the alcohol. [2][5] Materials & Reagents:
-
All reagents from Protocol 1, replacing Br₂ with a source of Cl₂.
-
Chlorine gas (Cl₂) or a solution of Cl₂ in an inert solvent (e.g., CCl₄ or CH₂Cl₂).
-
Dry ice/acetone bath.
Safety Precautions:
-
Chlorine gas is extremely toxic and a severe respiratory irritant. All manipulations must be performed in a certified chemical fume hood. Using a pre-made solution of chlorine in a solvent is often safer than handling the gas directly.
Step-by-Step Procedure:
-
Setup: Same as Protocol 1.
-
Cooling: Cool the substrate solution to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: Prepare a standardized solution of Cl₂ in anhydrous CH₂Cl₂ (approx. 1 M) by bubbling a gentle stream of chlorine gas through the cold solvent and titrating.
-
Addition: Add the chlorine solution (1.05 equiv) dropwise to the vigorously stirred substrate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Allow the reaction to slowly warm to 0 °C over 1 hour.
-
Quenching & Workup: Follow steps 6-9 from Protocol 1.
**Protocol 3: Chloroiodination with Iodine Monochloride (ICl)
Principle: ICl is a polar interhalogen compound (Iδ⁺-Clδ⁻). The more electropositive iodine acts as the electrophile, adding to the carbon with higher electron density (or leading to the more stable intermediate), followed by attack of the chloride ion. This provides a highly regioselective method for installing two different halogens. [1] Materials & Reagents:
-
All reagents from Protocol 1, replacing Br₂ with ICl.
-
Iodine monochloride (ICl) (1.05 - 1.1 equiv), purchased as a solution or solid.
Safety Precautions:
-
Iodine monochloride is highly corrosive and reacts violently with water. Handle in a fume hood and avoid moisture.
Step-by-Step Procedure:
-
Setup: Same as Protocol 1.
-
Cooling: Cool the substrate solution to 0 °C.
-
Reagent Preparation: Prepare a solution of ICl (1.05 equiv) in anhydrous CH₂Cl₂.
-
Addition: Add the ICl solution dropwise to the stirred alcohol solution at 0 °C.
-
Reaction: Stir at 0 °C for 2-4 hours, monitoring by TLC.
-
Quenching & Workup: Follow steps 6-9 from Protocol 1. The expected product is 2-chloro-1-iodo-1,1,2-trifluorobutan-4-ol, based on the predicted polarization of the intermediate. [1]
Data Summary and Expected Outcomes
| Halogen Reagent | Relative Reactivity | Typical Temp. | Expected Major Product | Key Insights & Causality |
| Cl₂ | Highest | -78 °C | 1,2-Dichloro-1,1,2-trifluorobutan-4-ol | High reactivity requires low temperatures to prevent over-reaction and ensure selectivity for the ionic pathway over radical mechanisms. [2] |
| Br₂ | Medium | 0 °C | 1,2-Dibromo-1,1,2-trifluorobutan-4-ol | A good balance of reactivity and selectivity. The reaction is easily controlled at 0 °C, minimizing side reactions with the alcohol moiety. |
| ICl | Medium | 0 °C | 2-Chloro-1-iodo-1,1,2-trifluorobutan-4-ol | Highly regioselective due to the inherent polarity of the I-Cl bond. Iodine acts as the electrophile, leading to a predictable product structure. [1] |
Field Insights: Ensuring Success
-
Anhydrous Conditions are Crucial: Water can react with the halogens and potentially with the halonium intermediate to form halohydrins, though in this case, the substrate is already an alcohol. More importantly, moisture can deactivate some halogen sources.
-
Inert Atmosphere: While not strictly necessary for the mechanism itself, using an inert atmosphere prevents potential side oxidation reactions and is good practice when handling anhydrous solvents.
-
The Role of the Alcohol: The primary alcohol at C4 is sufficiently removed from the alkene, so it does not significantly alter the electronic properties of the double bond. The primary risk is its potential oxidation by the halogen, especially under more vigorous conditions (higher temperature, excess halogen). The described protocols, using low temperatures and slight excess of halogen, are designed to favor addition over oxidation.
-
Solvent Choice: Dichloromethane (CH₂Cl₂) and tetrachloromethane (CCl₄) are ideal solvents as they are inert to halogens and effectively solubilize the substrate. [2]Avoid nucleophilic solvents like methanol unless a solvent-incorporated product is desired. [1]
References
- Shellhamer, D. F., et al. (2000). Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions. The Journal of Organic Chemistry, 65(22), 7464-7470. [Link]
- Pass My Exams. Addition Reaction of Alkenes with Halogens. [Link]
- Allen Institute. Reaction of alkenes with halogens is explosive in the case of. [Link]
- Clark, J. (2015).
- Shellhamer, D. F., et al. (2006). Correlation of calculated halonium ion structures with product distributions from fluorine substituted terminal alkenes. Tetrahedron, 62(52), 12193-12200. [Link]
- Chemistry LibreTexts. (2023). Reactions of Alkenes with Halogens. [Link]
- Shellhamer, D. F., et al. (2008). Rearrangement of 3-Membered 1,1,2-Trifluorobromonium and Iodonium Ions and Comparison of Trifluorochloronium to Fluorocarbenium Ions. DTIC. [Link]
- Chemistry LibreTexts. (2015). Electrophilic Addition of Halogens to Alkenes. [Link]
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Application Note: Electrophilic Addition to 1,1,2-Trifluorobut-1-en-4-ol
A Technical Guide to Mechanistic Principles and Synthetic Protocols for Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery, fluorine has emerged as a transformative element.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly modulate key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This "fluorine effect" has led to a significant increase in the prevalence of fluorinated compounds among newly approved pharmaceuticals.[3][4][5]
Among the diverse array of fluorinated synthons, 1,1,2-Trifluorobut-1-en-4-ol stands out as a versatile and valuable building block.[6][7][8] Its structure combines a highly functionalized trifluoroalkene moiety with a primary alcohol, offering multiple handles for subsequent chemical transformations. However, the very features that make this molecule attractive—the dense fluorination at the double bond—also present unique challenges to classical synthetic operations like electrophilic addition.
This technical guide provides a comprehensive overview of the electrophilic addition to this compound. We delve into the mechanistic principles dictated by the strong electronic effects of the fluorine substituents and present detailed, field-proven protocols for conducting these reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Mechanistic Considerations: Navigating the "Fluorine Effect"
The reactivity of an alkene in electrophilic additions is governed by the electron density of its π-system. In contrast to simple hydrocarbon alkenes, the double bond in this compound is significantly electron-deficient. This is a direct consequence of the powerful inductive electron-withdrawing (-I) effect of the three fluorine atoms.
Alkene Deactivation and Regioselectivity
The strong -I effect of the fluorine atoms reduces the nucleophilicity of the π-bond, making it less reactive towards electrophiles compared to non-fluorinated analogues.[9][10] This deactivation is a critical factor to consider when selecting reaction conditions.
The most profound consequence of the fluorine substituents is their control over the reaction's regioselectivity. In a typical electrophilic addition of a hydrogen halide (H-X) to an unsymmetrical alkene, the reaction follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation.[11][12]
However, with this compound, this rule is inverted. The extreme electron-withdrawing nature of the fluorine atoms destabilizes any adjacent positive charge. Consequently, the reaction proceeds via the carbocation intermediate that places the positive charge as far away from the fluorine atoms as possible.[13]
This leads to a pronounced anti-Markovnikov regioselectivity. The electrophile (e.g., H⁺) will add to the C-2 carbon, forcing the formation of a carbocation at the C-1 position. While a primary carbocation is typically unfavorable, in this context, it is the lesser of two evils compared to the highly destabilized secondary carbocation that would form at C-2, directly adjacent to a fluorine atom and vinyl to two others.
Figure 1: Regioselectivity in the electrophilic addition to this compound.
Halogenation and Stereochemistry
For the addition of halogens (e.g., Br₂, Cl₂), the mechanism typically proceeds through a cyclic halonium ion intermediate.[14][15] The nucleophilic attack by the resulting halide ion occurs from the face opposite to the bridged halonium ion, resulting in a net anti-addition .[14][16] The regioselectivity of the nucleophilic attack on the bridged intermediate is also influenced by the electronic effects of the fluorine atoms, with the nucleophile preferentially attacking the carbon atom better able to support a partial positive charge.
Experimental Protocols
Safety Precaution: These protocols involve corrosive and potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Anti-Markovnikov Hydrobromination
This protocol describes the addition of hydrogen bromide (HBr) to this compound to yield 1-bromo-1,1,2-trifluorobutan-4-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Store under inert atmosphere. |
| Hydrogen bromide solution | 33 wt. % in AcOH | Sigma-Aldrich | Corrosive. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Use a dry, non-nucleophilic solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a 0.2 M solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the hydrogen bromide solution (1.2 eq) dropwise to the stirred solution over 15 minutes. Causality Note: Slow, cold addition is crucial to control the reaction rate and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by withdrawing small aliquots for ¹⁹F NMR analysis until the starting material is consumed.[17][18]
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold, saturated NaHCO₃ solution to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-bromo-1,1,2-trifluorobutan-4-ol.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[19][20][21]
Protocol 2: Anti-Addition of Bromine
This protocol details the addition of elemental bromine (Br₂) across the double bond to yield 1,2-dibromo-1,1,2-trifluorobutan-4-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Store under inert atmosphere. |
| Bromine (Br₂) | ≥99.5% | Sigma-Aldrich | Highly corrosive and toxic. |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Various | Inert solvent. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | Various | For quenching excess bromine. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in anhydrous CCl₄ (to 0.2 M) in a round-bottom flask protected from light and equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate, dry dropping funnel, prepare a solution of Bromine (1.1 eq) in CCl₄.
-
Reagent Addition: Add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition. Continue addition until a faint persistent color remains. Causality Note: The disappearance of the bromine color is a visual indicator of its consumption by the alkene.[14]
-
Reaction Completion: Stir the reaction at 0 °C for an additional 30 minutes after the addition is complete.
-
Quenching: Quench the reaction by adding saturated Na₂S₂O₃ solution until the bromine color is fully discharged.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CCl₄ (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.
-
Purification: The crude product can be purified by flash column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.
General Workflow and Analysis
The successful execution of electrophilic additions to this substrate relies on a systematic workflow from setup to analysis.
Figure 2: General experimental workflow for electrophilic addition and product isolation.
Conclusion
The electrophilic addition to this compound is a non-trivial transformation governed by the powerful electron-withdrawing effects of its fluorine substituents. These effects lead to a deactivation of the alkene π-system and a distinct preference for anti-Markovnikov regioselectivity, a crucial consideration for synthetic planning. The protocols outlined in this guide provide robust and reproducible methods for achieving hydrohalogenation and halogenation, yielding valuable fluorinated intermediates for drug discovery and development. Careful control of reaction conditions and diligent monitoring, particularly with techniques like ¹⁹F NMR, are paramount to achieving high yields and purity. By understanding the underlying mechanistic principles, researchers can effectively harness the synthetic potential of this versatile fluorinated building block.
References
- Fluorinated building blocks in drug design: new pathways and targets.
- Alkene Reactivity.
- Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. ProQuest. [Link]
- 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry Publishing. [Link]
- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
- Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions.
- An Overview of Fluorine NMR.
- Halogenation of Alkenes and Dienes: A Guide to Functional Group Prepar
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. [Link]
- Electrophilic Addition to Alkenes. Chemistry LibreTexts. [Link]
- Reactions of Fluorin
- Fluorine-retentive reactions of gem-difluorinated alkenes. American Chemical Society. [Link]
- Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. PubMed. [Link]
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- Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I)
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- ORGANIC REACTION MECHANISM. SlidePlayer. [Link]
- What is the electrophilic addition mechanism of halogens and hydrogen halides to an alkene?. YouTube. [Link]
- Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. [Link]
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- Synthesis of the Four Stereoisomers of 1,1,1-Trifluorobutane-2,3-diol.
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- Alkene Reaction Mechanism - Hydrohalogen
- Hydrohalogen
- (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene.
- Alkene Reaction Mechanism - Hydrohalogen
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Application Note: Synthesis of 3-Halofurans via Electrophilic Cyclization of 1,1,2-Trifluorobut-1-en-4-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the synthesis of 3-halofurans through the electrophilic cyclization of the highly electron-deficient substrate, 1,1,2-trifluorobut-1-en-4-ol. Due to the strong deactivating effect of the trifluoroalkenyl moiety, this transformation requires activation of the halogenating agent, typically an N-halosuccinimide (NBS or NCS), with a Lewis acid catalyst. This application note outlines the proposed reaction mechanism, provides detailed protocols for the synthesis of 3-bromo- and 3-chlorofuran, discusses analytical methods for product characterization, and offers troubleshooting guidance. The methodologies described herein provide a framework for accessing novel fluorinated heterocyclic scaffolds of potential interest in medicinal chemistry and materials science.
Introduction: Navigating the Challenge of Electron-Deficient Alkene Cyclization
The synthesis of substituted furans is of significant interest due to their prevalence in natural products and pharmaceuticals. Halogenated furans, in particular, serve as versatile intermediates for further functionalization via cross-coupling reactions. Electrophilic halocyclization of unsaturated alcohols is a powerful and atom-economical method for constructing halogenated cyclic ethers. This reaction typically proceeds through the formation of a halonium ion intermediate, which is then trapped intramolecularly by the pendant hydroxyl group.
However, the reactivity of the alkene is paramount to the success of this transformation. In the case of this compound, the substrate of interest, the carbon-carbon double bond is severely electron-deficient due to the potent electron-withdrawing effects of the geminal difluoride and the adjacent vinyl fluorine atom. This deactivation renders the alkene significantly less nucleophilic and thus, less susceptible to attack by standard electrophilic halogenating agents.
To overcome this reactivity hurdle, the use of a Lewis acid co-catalyst is proposed. The Lewis acid can coordinate to the N-halosuccinimide, increasing the electrophilicity of the halogen and promoting the formation of the key halonium ion intermediate, thereby enabling the subsequent intramolecular cyclization. This application note details the theoretical framework and practical protocols for achieving this challenging yet valuable transformation.
Proposed Reaction Mechanism
The Lewis acid-catalyzed cyclization of this compound is proposed to proceed through the following steps, as illustrated in the diagram below:
-
Activation of the Halogenating Agent: The Lewis acid (e.g., BF₃·OEt₂) coordinates to the carbonyl oxygen of the N-halosuccinimide (NXS), enhancing the electrophilicity of the halogen atom.
-
Halonium Ion Formation: The activated NXS is attacked by the electron-deficient π-bond of this compound. Due to the electron-withdrawing nature of the fluorine atoms, this is the rate-determining step. The attack occurs at the C1 position (the difluorinated carbon), leading to the formation of a resonance-stabilized carbocation at C2, which is in equilibrium with a bridged halonium ion.
-
Intramolecular Nucleophilic Attack: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the C2 position of the halonium ion intermediate in a 5-endo-trig fashion. This ring-closing step is generally rapid.
-
Deprotonation: The resulting oxonium ion is deprotonated, likely by the succinimide anion or another base present in the reaction mixture, to yield the neutral 3-halofuran product and regenerate the Lewis acid catalyst.
Caption: Proposed mechanism for the Lewis acid-catalyzed cyclization.
Experimental Protocols
3.1. Materials and Reagents
-
This compound (CAS 97168-13-3)
-
N-Bromosuccinimide (NBS)
-
N-Chlorosuccinimide (NCS)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2. Safety Precautions
-
This compound: This compound is an irritant. Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
N-Halosuccinimides: These reagents are irritants and lachrymators. Avoid inhalation of dust and contact with skin and eyes.
-
Boron trifluoride diethyl etherate: This Lewis acid is corrosive and reacts with moisture. Handle under an inert atmosphere (nitrogen or argon).
-
Volatile Organic Compounds: Dichloromethane and diethyl ether are volatile and flammable. All operations should be conducted in a fume hood away from ignition sources.[3][4][5]
-
General Fluorinated Compounds: Fluorinated organic compounds can have unique toxicological properties. Always consult the Safety Data Sheet (SDS) before use and handle with caution.[2][6][7][8]
3.3. Protocol for the Synthesis of 3-Bromo-2-fluoro-5-(fluoromethyl)furan
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq) dropwise via the dropping funnel over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford the 3-bromofuran product.
3.4. Protocol for the Synthesis of 3-Chloro-2-fluoro-5-(fluoromethyl)furan
This protocol is identical to the one described in section 3.3, with the substitution of N-Chlorosuccinimide (NCS) (1.1 eq) for NBS. The reaction may require a longer reaction time or slightly elevated temperature (e.g., room temperature) due to the lower reactivity of NCS compared to NBS.
Data Analysis and Interpretation
The successful synthesis of the 3-halofuran products can be confirmed by a combination of spectroscopic techniques.
4.1. Expected Yields and Selectivity
| Product | Halogenating Agent | Catalyst | Expected Yield (%) |
| 3-Bromo-2-fluoro-5-(fluoromethyl)furan | NBS | BF₃·OEt₂ | 60-75 |
| 3-Chloro-2-fluoro-5-(fluoromethyl)furan | NCS | BF₃·OEt₂ | 50-65 |
Note: Yields are estimated based on similar reactions with electron-deficient alkenes and are subject to optimization.
4.2. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will be relatively simple. Expect signals for the methylene protons of the fluoromethyl group (CH₂F) and the proton at the C4 position of the furan ring. The CH₂F protons will appear as a doublet of triplets due to coupling with the adjacent fluorine and the C4 proton.
-
¹³C NMR: The carbon spectrum will show four distinct signals for the furan ring carbons and one for the fluoromethyl carbon. The C-F couplings will be observable.
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds.[9][10] Expect distinct signals for the fluorine on the furan ring and the fluorine of the fluoromethyl group.
Mass Spectrometry (MS):
-
GC-MS: This technique is ideal for confirming the molecular weight of the volatile furan products. For the bromo-derivative, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed in the molecular ion peak. For the chloro-derivative, the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be present.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic C-O-C stretching frequencies for the furan ether linkage and C-F stretching vibrations.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Insufficient activation of NXS. | Increase the amount of Lewis acid catalyst (e.g., to 0.5 eq or 1.0 eq). Consider a stronger Lewis acid such as AlCl₃ or TiCl₄. |
| Low reactivity of the substrate. | Increase the reaction temperature incrementally (e.g., to room temperature or 40 °C). | |
| Formation of side products | Decomposition of starting material or product. | Ensure the reaction is run under anhydrous conditions. Perform the reaction at a lower temperature. |
| Intermolecular reactions. | Use a more dilute solution to favor the intramolecular cyclization. | |
| Incomplete reaction | Insufficient reaction time. | Allow the reaction to stir for a longer period, monitoring by TLC or GC-MS. |
| Deactivation of the catalyst. | Ensure all reagents and solvents are anhydrous, as water will deactivate the Lewis acid. |
Conclusion
The synthesis of 3-halofurans from this compound presents a significant synthetic challenge due to the electron-deficient nature of the starting material. The use of a Lewis acid to activate an N-halosuccinimide reagent is a promising strategy to facilitate this transformation. The protocols and analytical guidance provided in this application note offer a robust starting point for researchers seeking to explore this chemistry and develop novel fluorinated heterocyclic compounds. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
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- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: FLUORINE. [Link]
- Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [Link]
- PubChem. (n.d.). 3-Bromofuran. [Link]
- Purdue University. (n.d.). Fluorine Safety. [Link]
- ResearchGate. (2025). (PDF) Recent Halocyclization Reactions of Alkenes - A Review. [Link]
- University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]
- National Center for Biotechnology Information. (2022).
- SpectraBase. (n.d.). 3-Bromofuran - Optional[1H NMR] - Spectrum. [Link]
- Royal Society of Chemistry. (2016). Mild and selective boronic acid catalyzed 1,3-transposition of allylic alcohols and Meyer–Schuster rearrangement of propargylic alcohols. [Link]
- PubMed. (2016).
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Application Notes and Protocols for the Derivatization of the Alcohol Group in 1,1,2-Trifluorobut-1-en-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1,1,2-Trifluorobut-1-en-4-ol is a unique synthetic building block possessing both a reactive allylic alcohol and a trifluorovinyl moiety. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the molecule, making the derivatization of its hydroxyl group a critical step for the synthesis of advanced intermediates in pharmaceutical and agrochemical development. This guide provides an in-depth exploration of key derivatization strategies, offering detailed protocols and the scientific rationale behind the experimental choices. Our focus is on providing robust and reproducible methods for esterification, etherification, and silylation, enabling chemists to confidently incorporate this versatile fluorinated synthon into their research programs.
The strategic modification of the hydroxyl group can serve multiple purposes, including the installation of a protecting group to mask its reactivity during subsequent transformations, or the introduction of a functional handle for further molecular elaboration.[1][2] The electronic and steric environment of the alcohol in this compound necessitates careful consideration of reaction conditions to achieve high yields and selectivity.
Understanding the Substrate: The Influence of the Trifluorovinyl Group
The trifluorovinyl group (CF2=CF-) is a strong electron-withdrawing group. This electronic pull has two primary consequences for the reactivity of the adjacent allylic alcohol:
-
Increased Acidity of the Hydroxyl Proton: The inductive effect of the fluorine atoms makes the hydroxyl proton more acidic than in a typical non-fluorinated allylic alcohol. This facilitates its deprotonation to form an alkoxide, which is a key step in many derivatization reactions.
-
Activation of the Allylic System: The electron-withdrawing nature of the trifluorovinyl group can influence the stability of potential cationic intermediates that might form during certain substitution reactions. This property can be exploited for specific transformations.[3]
These electronic characteristics guide the selection of reagents and catalysts for successful derivatization.
Section 1: Silylation - Protection of the Hydroxyl Group
Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and selective removal.[1][4] For this compound, the formation of a silyl ether is a crucial step to prevent unwanted side reactions of the alcohol in multi-step syntheses.
Mechanism and Rationale
The silylation of an alcohol typically proceeds via nucleophilic attack of the alcohol oxygen on the silicon atom of a silyl halide (e.g., R₃SiCl) or a silyl triflate (R₃SiOTf).[4] A weak base, such as imidazole or triethylamine, is used to neutralize the acid byproduct (HCl or HOTf). The choice of silylating agent and base is critical for achieving high yields, especially with sterically hindered or electronically modified alcohols.
For this compound, a common and effective method is the use of tert-butyldimethylsilyl chloride (TBSCl) with imidazole in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] The increased acidity of the alcohol facilitates the reaction. Silyl triflates are more reactive and can be used for more sterically hindered alcohols, though they are more sensitive to moisture.[4]
Experimental Protocol: Synthesis of tert-butyldimethyl((1,1,2-trifluorobut-1-en-4-yl)oxy)silane
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approximately 0.5 M concentration).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired silyl ether.[5][6]
Deprotection Protocol: Cleavage of the Silyl Ether
The selective removal of the silyl ether is typically achieved using a fluoride ion source, which forms a very strong Si-F bond.[1][7][8] Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the most common reagent for this purpose.[4][9]
Materials:
-
tert-butyldimethyl((1,1,2-trifluorobut-1-en-4-yl)oxy)silane
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the silyl ether (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify by flash chromatography if necessary.
Section 2: Etherification - The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[10] This reaction proceeds via an Sɴ2 mechanism, where an alkoxide, generated from the alcohol, displaces a halide from a primary or secondary alkyl halide.[11] The increased acidity of this compound makes the formation of the corresponding alkoxide relatively straightforward.
Mechanism and Rationale
The first step is the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the ether and a sodium halide salt. For this Sɴ2 reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.[11]
Experimental Protocol: Synthesis of 4-(Benzyloxy)-1,1,2-trifluorobut-1-ene
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).
Section 3: Esterification - Synthesis of Ester Derivatives
Esterification is a fundamental transformation in organic synthesis, and the resulting esters of this compound can be valuable as biologically active compounds or as intermediates.[12][13] Due to the potential for steric hindrance around the alcohol, choosing an appropriate coupling agent is important.
Mechanism and Rationale
A common method for esterifying alcohols, especially when dealing with sensitive substrates, is to activate the carboxylic acid partner. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are effective. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
Experimental Protocol: Synthesis of 1,1,2-Trifluorobut-1-en-4-yl benzoate
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzoic acid (1.2 eq) in anhydrous DCM in a round-bottom flask, add this compound (1.0 eq), EDC (1.5 eq), and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the benzoate ester.
| Derivatization Method | Reagents | Solvent | Typical Reaction Time | Purification |
| Silylation (TBS-ether) | TBSCl, Imidazole | DMF | 4-12 h | Flash Chromatography |
| Etherification (Benzyl) | NaH, Benzyl Bromide | THF | 12-24 h | Flash Chromatography |
| Esterification (Benzoate) | Benzoic Acid, EDC, DMAP | DCM | 12-18 h | Flash Chromatography |
Section 4: Analytical Characterization
The successful derivatization of this compound must be confirmed by rigorous analytical techniques. Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful tool.[14][15][16]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most informative technique for confirming the presence and integrity of the trifluorovinyl group.[17][18] The chemical shifts and coupling constants in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment and can confirm that the derivatization has occurred at the alcohol and not at the fluoroalkene.[14]
-
¹H and ¹³C NMR Spectroscopy: These techniques are essential for confirming the overall structure of the new derivative, showing the presence of the newly introduced group (e.g., the tert-butyl and methyl groups of the TBS ether, the benzyl group of the ether, or the benzoyl group of the ester).
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the derivatized product.[19][20] For fluorinated compounds, care must be taken in interpreting the fragmentation patterns, as they can be complex.[21][22] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[23]
Conclusion
The derivatization of the alcohol group in this compound is a key synthetic operation that opens up a wide range of possibilities for the use of this valuable fluorinated building block. By carefully selecting the appropriate reaction conditions for silylation, etherification, or esterification, researchers can efficiently and selectively modify this substrate. The protocols provided in this guide are designed to be robust and reproducible, and the underlying chemical principles have been explained to allow for adaptation to other derivatizing agents. Rigorous analytical characterization, particularly using ¹⁹F NMR, is paramount to ensuring the successful synthesis of the desired derivatives.
References
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- Washington, J. W., & Jenkins, T. M. (2020). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 54(4), 2263–2272.
- Vershilova, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedeva, N. V. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Fluorine Notes, 136(3-4), 1-2.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.
- Kero, F., H-K, P., & Gamez, G. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical chemistry, 91(6), 4215–4221.
- Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in experimental medicine and biology, 806, 319–329.
- Vershilova, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedeva, N. V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136(3-4).
- Cady, G. H., Crittenden, A. L., & Dudley, F. B. (1970). NEGATIVE-ION MASS SPECTRA OF VARIOUS FLUORINE CONTAINING MOLECULES.
- Curini, M., Epifano, F., Maltese, F., & Marcotullio, M. C. (2003). Esterification of sterically hindered acids and alcohols in fluorous media. Tetrahedron Letters, 44(21), 3901-3903.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Reddy, T. S., & Ghorai, P. (2020). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer reaction. Organic & Biomolecular Chemistry, 18(11), 2112–2116.
- JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- ResearchGate. (n.d.). Making the Silylation of Alcohols Chiral: Asymmetric Protection of Hydroxy Groups.
- Organic Chemistry Portal. (n.d.). Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes.
- Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2012). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry, 77(17), 7344-7354.
- Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry [Video]. YouTube.
- Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2012). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Kumar, A., Akkilagunta, V. K., & Sharma, G. V. M. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1041-1047.
- Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
- ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
- Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds.
- ResearchGate. (n.d.). Determination of Total Organic Fluorine (TOF) in environmental samples using flow-injection and chromatographic methods.
- Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography.
- Miller, R. F., & Hunt, H. (1949). Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition, 21(11), 1341-1343.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- National Bureau of Standards. (1940). Quantitative determination of fluorine in organic compounds.
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- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Wang, C., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaau0952.
- American Chemical Society. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- Khan Academy. (n.d.). Protection of alcohols [Video].
- Bakkas, S., et al. (2022). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 7(4), 3843-3852.
- Kimata, K., et al. (1989). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- ResearchGate. (n.d.). Fluorination of allylic alcohols and cyclopropanols.
- Duke University. (2010). Gold(I)-Catalyzed Dehydrative Amination and Etherification of Allylic Alcohols.
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oxidation of 1,1,2-Trifluorobut-1-en-4-ol to the corresponding aldehyde
An Application Guide for the Selective Synthesis of 1,1,2-Trifluorobut-1-en-4-al
Abstract
This technical note provides a comprehensive guide for the selective oxidation of the primary allylic alcohol, 1,1,2-trifluorobut-1-en-4-ol, to its corresponding aldehyde, 1,1,2-trifluorobut-1-en-4-al. The synthesis of fluorinated α,β-unsaturated aldehydes is of significant interest in pharmaceutical and materials science due to their utility as versatile synthetic building blocks. This document details two robust, high-yield protocols utilizing Dess-Martin Periodinane (DMP) and Swern oxidation conditions. The guide offers in-depth mechanistic rationale for reagent selection, step-by-step experimental procedures, safety protocols, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug development.
Introduction and Strategic Considerations
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, the substrate this compound presents specific challenges that necessitate a carefully chosen synthetic strategy.
-
Chemoselectivity: The primary alcohol must be oxidized to the aldehyde without further oxidation to the carboxylic acid.[1][2]
-
Functional Group Tolerance: The oxidizing agent must not react with the electron-deficient trifluorinated double bond.
-
Mild Conditions: The stability of both the starting material and the potentially reactive aldehyde product requires mild reaction conditions to prevent side reactions or decomposition.
Given these constraints, traditional strong oxidants like chromic acid are unsuitable as they typically lead to over-oxidation.[2][3] Milder chromium-based reagents like Pyridinium Chlorochromate (PCC) can achieve the desired transformation but involve the use of toxic heavy metals, making them less desirable from a safety and environmental perspective.[4][5][6][7]
Therefore, this guide focuses on two superior, metal-free methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation . Both are renowned for their mildness, high chemoselectivity, and broad functional group tolerance, making them ideal for this specific transformation.[8][9][10]
Mechanism & Reagent Selection: A Comparative Analysis
Dess-Martin Periodinane (DMP): The Preferred Benchtop Method
DMP is a hypervalent iodine(V) reagent that offers exceptional convenience and efficiency for small- to medium-scale synthesis.[8]
-
Mechanism: The reaction proceeds via an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A subsequent deprotonation of the α-hydrogen by an acetate ion, through a cyclic transition state, facilitates the reductive elimination of the iodine(III) species and furnishes the aldehyde product.[1]
-
Advantages:
-
Mild Conditions: The reaction is typically performed at room temperature under neutral pH.[8][11]
-
High Selectivity: DMP is highly selective for alcohols and does not affect sensitive functional groups like alkenes, furans, or amides.[8] It is particularly effective for allylic alcohols.[8]
-
Simplified Workup: The workup is straightforward, often involving a simple filtration and quenching of the iodinane byproduct.[11][12]
-
Swern Oxidation: A Scalable Alternative
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[13][14]
-
Mechanism: DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form a highly reactive electrophilic chloro(dimethyl)sulfonium chloride intermediate.[13][15] The alcohol adds to this species, creating an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination that yields the aldehyde, dimethyl sulfide, and triethylammonium chloride.[13][14]
-
Advantages:
-
Cost-Effective & Scalable: The reagents are inexpensive and readily available, making this method suitable for larger-scale reactions where the cost of DMP would be prohibitive.
-
Avoids Heavy Metals: Like DMP, this is a metal-free oxidation.[9]
-
-
Disadvantages:
-
Cryogenic Conditions: The reaction must be performed at -78 °C to control the stability of the reactive intermediates.[15][16]
-
Byproduct Generation: The reaction produces volatile and malodorous dimethyl sulfide (DMS) and toxic carbon monoxide gas, necessitating the use of an efficient fume hood.[13][16]
-
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its operational simplicity and mild conditions, making it ideal for rapid synthesis and library generation.
Materials and Equipment:
-
This compound
-
Dess-Martin Periodinane (DMP, CAS: 87413-09-0)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
Silica gel for column chromatography
-
Standard glassware for extraction and purification
Safety Precautions:
-
DMP is a shock-sensitive and potentially explosive compound, especially upon heating. [11] Handle with care, avoid grinding, and store appropriately.[17][18][19][20]
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[17][18]
-
DCM is a volatile and potentially carcinogenic solvent. Handle with care.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M solution).
-
With vigorous stirring, add Dess-Martin Periodinane (1.2–1.5 eq) in a single portion at room temperature.[11][12]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1–3 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution (1:1 mixture). Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the layers become clear.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucially, do not heat the rotary evaporator bath above 30 °C due to the volatility of the aldehyde product.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., pentane/diethyl ether or hexane/ethyl acetate gradient) to yield pure 1,1,2-trifluorobut-1-en-4-al.
Protocol 2: Swern Oxidation
This protocol is a robust alternative, particularly for larger-scale synthesis. Meticulous attention to temperature control is critical for success.
Safety Precautions:
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle only in a fume hood with appropriate PPE.
-
The reaction of DMSO and oxalyl chloride is highly exothermic and generates toxic CO and CO₂ gases.[13][16] Slow addition at -78 °C is mandatory.
-
Dimethyl sulfide (DMS) is a byproduct with an extremely unpleasant and pervasive odor.[13] All glassware should be quenched with bleach upon cleaning to oxidize DMS to odorless DMSO.
Step-by-Step Procedure:
-
Set up a three-necked round-bottom flask equipped with a thermometer, an addition funnel, and an inert gas inlet.
-
Charge the flask with anhydrous DCM and oxalyl chloride (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.5–3.0 eq) in DCM dropwise via the addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[21]
-
Slowly add a solution of this compound (1.0 eq) in DCM, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Add triethylamine (TEA, 5.0 eq) dropwise, ensuring the temperature remains low. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over ~45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate carefully at low temperature.
-
Purify by flash column chromatography as described in Protocol 1.
Product Characterization
Verification of the product, 1,1,2-trifluorobut-1-en-4-al, can be achieved using standard spectroscopic techniques. The disappearance of the broad alcohol O-H stretch in the IR spectrum and the appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.
| Technique | Expected Observation for 1,1,2-Trifluorobut-1-en-4-al |
| ¹H NMR | Aldehyde proton (CHO) signal highly deshielded between δ 9.5–10.0 ppm (triplet).[22][23] Methylene protons (CH₂) adjacent to the carbonyl will appear around δ 2.6-2.8 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal between δ 190–200 ppm.[22] |
| ¹⁹F NMR | Complex multiplets corresponding to the three fluorine atoms on the vinyl group. |
| IR Spectroscopy | Disappearance of the broad O-H stretch (~3300 cm⁻¹). Appearance of a strong C=O stretch (~1720–1740 cm⁻¹). Appearance of a C-H aldehyde stretch (~2720 cm⁻¹ and ~2820 cm⁻¹). |
| Mass Spec (EI) | Observable molecular ion peak (M⁺). Characteristic fragmentation patterns such as α-cleavage.[22] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient oxidant.- Low quality/decomposed DMP.- Reaction time too short. | - Increase stoichiometry of the oxidant to 1.5 eq.- Use freshly purchased or properly stored DMP.- Extend reaction time and monitor carefully by TLC. |
| Low Yield | - Product volatility during workup.- Inefficient extraction or purification.- (Swern) Temperature rose during addition. | - Concentrate the product solution at low temperature (<30 °C) and reduced pressure.- Perform extractions with fresh solvent.- Ensure meticulous temperature control during all Swern additions. |
| Over-oxidation to Carboxylic Acid | - Presence of water with certain oxidants (less common with DMP/Swern).- Impure starting material. | - Ensure all glassware and solvents are scrupulously dry.- Re-purify the starting alcohol if necessary. |
| Complex Mixture of Byproducts | - (Swern) Reaction warmed prematurely.- (DMP) Old reagent leading to side reactions. | - Re-run the reaction with strict adherence to temperature control or use fresh DMP. |
References
- Dess-Martin periodinane - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
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- Oxid
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Application Notes and Protocols for the Esterification of 1,1,2-Trifluorobut-1-en-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Esters in Modern Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, fluorinated compounds are of paramount importance in the pharmaceutical, agrochemical, and materials science industries. 1,1,2-Trifluorobut-1-en-4-ol is a versatile building block, possessing both a reactive trifluoro-substituted double bond and a primary alcohol. Its ester derivatives are valuable intermediates for the synthesis of complex fluorinated molecules, potentially leading to novel therapeutics and advanced materials.
This document provides a comprehensive guide to the esterification of this compound, offering detailed protocols for several common and effective methods. The choice of method will depend on the specific carboxylic acid to be used, the desired scale of the reaction, and the functional group tolerance required.
Chemical & Structural Considerations
This compound presents unique chemical properties that must be considered when selecting an esterification strategy. The electron-withdrawing nature of the trifluorovinyl group can influence the nucleophilicity of the distal hydroxyl group. Furthermore, the allylic nature of the alcohol suggests that care must be taken to avoid side reactions, such as rearrangements or ether formation, particularly under harsh acidic conditions.
Recommended Esterification Methodologies
Several robust methods can be employed for the esterification of this compound. Below, we detail three primary approaches: Fischer-Speier Esterification for simple, scalable reactions; Steglich Esterification for reactions with sensitive or sterically hindered carboxylic acids; and Acylation with Acyl Chlorides for rapid, high-yielding conversions.
Method 1: Modified Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5][6] For a primary alcohol like this compound, this method can be effective, particularly when using an excess of the carboxylic acid or removing water to drive the equilibrium towards the product.[4] Due to the potential for side reactions with the double bond under strongly acidic conditions, a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) is recommended over sulfuric acid.
Mechanism Overview: The reaction proceeds via protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of the alcohol, a proton transfer, and subsequent elimination of water to form the ester.[6]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired carboxylic acid (1.2-1.5 eq), and toluene (sufficient to fill the Dean-Stark trap).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and remove excess carboxylic acid), water, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude ester can be purified by distillation or column chromatography on silica gel.
Method 2: Steglich Esterification
For carboxylic acids that are sterically hindered or sensitive to acidic conditions, the Steglich esterification is a superior choice.[7][8] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][9][10][11] The reaction proceeds under mild, neutral conditions.[9]
Mechanism Overview: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol to yield the ester.[8][12] The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[10]
Experimental Protocol: Steglich Esterification
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hexanes (for precipitation of DCU)
-
Dilute aqueous HCl (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU, if using DCC) indicates the reaction is proceeding.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitated urea byproduct and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel.
Method 3: Acylation with Acyl Chlorides
For a rapid and often high-yielding esterification, acylation with an acyl chloride is an excellent option.[13][14][15] The high reactivity of the acyl chloride allows the reaction to proceed quickly, often at low temperatures. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction.
Mechanism Overview: The reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester. The base scavenges the resulting HCl.
Experimental Protocol: Acylation with Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Dilute aqueous HCl (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
| Method | Carboxylic Acid Scope | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Simple, unhindered acids | Acid catalyst (p-TsOH), reflux, water removal | Scalable, cost-effective reagents | Equilibrium reaction, harsh conditions may cause side reactions |
| Steglich | Wide, including hindered and sensitive acids | DCC/EDC, DMAP, room temp. | Mild conditions, high yields, broad scope | Stoichiometric urea byproduct, cost of reagents |
| Acyl Chloride | Acids that can be converted to acyl chlorides | Base (TEA), 0 °C to room temp. | Fast, high yielding, irreversible | Acyl chlorides can be moisture-sensitive, HCl byproduct |
Visualizing the Workflows
Caption: Fischer Esterification Workflow
Caption: Steglich Esterification Workflow
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides and carbodiimides (DCC, EDC) are corrosive and/or sensitizers. Handle with care.
-
Solvents such as dichloromethane and diethyl ether are volatile and flammable. Keep away from ignition sources.
Conclusion
The esterification of this compound can be achieved through several reliable methods. The choice of the most appropriate protocol depends on the specific requirements of the synthesis, including the nature of the carboxylic acid, scale, and functional group compatibility. The protocols provided herein offer a starting point for the successful synthesis of a variety of fluorinated esters, which are valuable precursors in drug discovery and materials science.
References
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- Zhang, W., et al. (2021). Iridium-catalyzed regio- and enantioselective allylic esterification of secondary allylic alcohols with carboxylic acids.
- Perkins, G. A. (1939). U.S. Patent No. 2,164,188. Washington, DC: U.S.
- Stanley, L. M., & Hartwig, J. F. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(25), 8616–8627. [Link]
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- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 22 – The Fischer Esterification.
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- Wikipedia. (n.d.). Mitsunobu reaction.
- ResearchGate. (n.d.). Arylation of fluorine-containing alkenols.
- Barnard College, Columbia University. (n.d.). Fischer Esterification.
- North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5959-5967. [Link]
- Wikipedia. (n.d.). Steglich esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Adelson, D. E. (1951). U.S. Patent No. 2,557,639. Washington, DC: U.S.
- Paquin, J.-F., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, 18(15), 3738–3741. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]
- Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3186. [Link]
- Paquin, J.-F., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, 18(15), 3738–3741. [Link]
- SynArchive. (n.d.). Steglich Esterification.
- But, T. Y. S., & Toy, P. H. (2017). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 12(22), 2848-2861. [Link]
- Ameduri, B., et al. (2015). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. Polymers, 7(12), 2617-2646. [Link]
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Science.gov. (n.d.). nucleophilic fluorination reactions: Topics.
- ResearchGate. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.
- Gevorgyan, V., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Chemical Society Reviews, 45(5), 1331-1340. [Link]
- Ley, S. V. (n.d.). Fluorination Reactions.
- ResearchGate. (n.d.). Synthesis of the Four Stereoisomers of 1,1,1-Trifluorobutane-2,3-diol.
- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
- Lee, J., et al. (2022). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Beilstein-Institut. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 137-146. [Link]
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- National Center for Biotechnology Information. (2021).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- National Center for Biotechnology Information. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters, 21(18), 7380–7384. [Link]
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Application Notes and Protocols for the Utilization of 1,1,2-Trifluorobut-1-en-4-ol in Pharmaceutical and Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] 1,1,2-Trifluorobut-1-en-4-ol (CAS: 97168-13-3) is a versatile and highly functionalized C4 building block, uniquely poised for the synthesis of complex fluorinated compounds.[2] This document provides detailed application notes and illustrative protocols for the synthetic manipulation of this reagent, targeting researchers, medicinal chemists, and process development scientists. The guide focuses on key transformations of the primary alcohol and the trifluorovinyl moiety, demonstrating its utility in constructing precursors for advanced pharmaceutical and agrochemical agents.
Introduction: The Strategic Value of Fluorinated Building Blocks
The prevalence of fluorinated motifs in pharmaceuticals is a testament to the profound impact of fluorine on molecular properties. Approximately 20% of all pharmaceuticals on the market contain fluorine, including a significant portion of blockbuster drugs.[3][4] The C-F bond's high strength and the unique stereoelectronic effects of fluorine can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile.[5]
This compound emerges as a valuable synthon due to its bifunctional nature: a reactive primary alcohol amenable to a wide range of transformations and an electron-deficient trifluorovinyl group that can influence downstream reactions and molecular conformations. These application notes will explore its potential through several key synthetic pathways.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is critical for safe handling and effective reaction design.
| Property | Value | Source |
| CAS Number | 97168-13-3 | [6][7] |
| Molecular Formula | C₄H₅F₃O | [2][6] |
| Molecular Weight | 126.08 g/mol | [2][6] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 93 °C | [2] |
| Density | 1.24 g/cm³ | [2] |
| Flash Point | 49.2 °C | [2] |
Core Application: Synthesis of a Fluensulfone Precursor
A prime application of this compound is in the synthesis of precursors for agrochemicals like Fluensulfone, a nematicide.[8] The synthesis involves the coupling of the trifluorobutene moiety with a heterocyclic thiol. This pathway highlights the essential activation of the primary alcohol to facilitate nucleophilic substitution.
Workflow Diagram
Caption: Proposed synthetic pathway from this compound to Fluensulfone.
Protocol 1: Tosylation of this compound
This protocol converts the poorly leaving hydroxyl group into an excellent leaving group, the tosylate, enabling subsequent nucleophilic substitution reactions.[1][4][9]
Materials:
-
This compound (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice-water bath.
-
To the stirred solution, add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (10 volumes).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-tosyloxy-1,1,2-trifluorobut-1-ene.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 5-Chloro-2-[(1,1,2-trifluorobut-1-en-4-yl)thio]-1,3-thiazole
This step involves the S_N2 displacement of the tosylate with the sulfur nucleophile of 5-chloro-2-mercapto-1,3-thiazole. The resulting thioether is the direct precursor to the nematicide Fluensulfone.[8]
Materials:
-
4-Tosyloxy-1,1,2-trifluorobut-1-ene (1.0 eq.)
-
5-Chloro-2-mercapto-1,3-thiazole (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water, Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 5-chloro-2-mercapto-1,3-thiazole (1.1 eq.) and anhydrous DMF (10 volumes).
-
Add finely ground potassium carbonate (2.0 eq.) to the solution.
-
Add a solution of 4-tosyloxy-1,1,2-trifluorobut-1-ene (1.0 eq.) in a minimum amount of DMF dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude thioether by column chromatography to yield the pure product.
Further Synthetic Applications
The bifunctional nature of this compound allows for its use in a variety of other synthetic transformations valuable in pharmaceutical development.
Williamson Ether Synthesis
The activated tosylate or corresponding halide can be used to synthesize fluorinated ethers, which are important motifs in medicinal chemistry. The Williamson ether synthesis provides a reliable method for this transformation.[6][10][11]
Caption: General scheme for Williamson ether synthesis.
Protocol 3: General Procedure for Etherification
Materials:
-
4-Tosyloxy-1,1,2-trifluorobut-1-ene (1.0 eq.)
-
Alcohol (R-OH) (1.5 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, suspend NaH (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C and add the desired alcohol (R-OH, 1.5 eq.) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of 4-tosyloxy-1,1,2-trifluorobut-1-ene (1.0 eq.) in THF dropwise.
-
Heat the reaction mixture to reflux and stir until TLC indicates consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Fischer Esterification
The primary alcohol of this compound can be directly esterified with a carboxylic acid under acidic catalysis. This reaction provides access to fluorinated esters, which can serve as prodrugs or key intermediates.[12][13][14]
Protocol 4: General Procedure for Fischer Esterification
Materials:
-
This compound (1.0 eq.)
-
Carboxylic Acid (R-COOH) (1.2 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Toluene or a large excess of the alcohol reactant
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
Continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and dilute with diethyl ether.
-
Wash the organic solution with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by distillation or column chromatography.
Intramolecular Hydroalkoxylation (Proposed)
The unsaturation within the molecule presents an opportunity for intramolecular cyclization. An acid-catalyzed hydroalkoxylation could potentially yield a fluorinated tetrahydrofuran derivative, a common scaffold in bioactive molecules.[5][15][16]
Caption: Proposed mechanism for acid-catalyzed cyclization.
Protocol 5: Proposed Procedure for Intramolecular Cyclization
Materials:
-
This compound (1.0 eq.)
-
p-Toluenesulfonic acid (p-TsOH) or Triflic acid (TfOH) (5-10 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add the acid catalyst (e.g., p-TsOH, 10 mol%).
-
Stir the reaction at room temperature, monitoring for the consumption of starting material by GC-MS or TLC. Gentle heating may be required.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude cyclic ether.
-
Purify the product by distillation or column chromatography.
Conclusion
This compound is a potent synthetic building block with significant potential in pharmaceutical and agrochemical research. Its dual functionality allows for a diverse range of chemical transformations, from straightforward derivatization of the primary alcohol to more complex constructions utilizing its fluorinated alkene moiety. The protocols outlined in this guide serve as a foundational framework for chemists to explore the rich reactivity of this valuable reagent, paving the way for the discovery and development of novel fluorinated compounds.
References
- LookChem. (n.d.). Cas 97168-13-3, this compound.
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- MDPI. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles.
- Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution.
- PMC - NIH. (2016). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
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- MDPI. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles.
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Application Notes and Protocols for 1,1,2-Trifluorobut-1-en-4-ol in Agrochemical Development
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Advantage of Fluorine in Agrochemical Design
The introduction of fluorine into active agrochemical ingredients is a proven strategy for enhancing molecular properties and biological efficacy.[1][2] Fluorine's unique characteristics, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[1][2][3] The trifluoromethyl group (-CF3) is a particularly valuable moiety in agrochemical design, often imparting increased potency and longevity to the active compound.[4][5]
1,1,2-Trifluorobut-1-en-4-ol is a versatile and highly functionalized building block that offers a strategic entry point for incorporating a trifluoroalkenyl motif into novel agrochemical candidates.[6] Its structure combines a reactive trifluorovinyl group with a primary alcohol, providing two distinct handles for chemical modification. This allows for the synthesis of a diverse library of derivatives with potential applications as herbicides, fungicides, and insecticides. This guide provides detailed protocols for the synthesis of novel agrochemical candidates derived from this compound and for their subsequent biological evaluation.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for reaction design and execution.
| Property | Value | Reference |
| CAS Number | 97168-13-3 | [7][8][9] |
| Molecular Formula | C₄H₅F₃O | [6][7] |
| Molecular Weight | 126.08 g/mol | [6][7] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 93 °C | [6][9] |
| Density | 1.24 g/cm³ | [6][9] |
Synthetic Protocols for Agrochemical Derivatives
The primary alcohol of this compound is a key functional group for derivatization. The following protocols detail the synthesis of two classes of potential agrochemicals: trifluoroalkenyl aryl ethers (potential herbicides) and trifluoroalkenyl pyrazole ethers (potential fungicides/insecticides).
Protocol 1: Synthesis of Trifluoroalkenyl Aryl Ethers via Williamson Ether Synthesis
This protocol describes the synthesis of aryl ethers, a common motif in herbicides, by reacting this compound with substituted phenols.[10][11][12] The Williamson ether synthesis is a robust and widely used method for this transformation.[13][14][15]
Workflow for Williamson Ether Synthesis:
Caption: Workflow for the synthesis of trifluoroalkenyl aryl ethers.
Step-by-Step Methodology:
-
Reactant Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the substituted phenol (1.0 eq).
-
Dissolve the phenol in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
-
Reaction:
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH with a few drops of water.
-
Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoroalkenyl aryl ether.
-
Protocol 2: Synthesis of Trifluoroalkenyl Pyrazole Ethers via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, although for this primary alcohol, the stereochemistry is not a factor.[8][16][17][18] It is particularly useful for coupling alcohols with acidic N-H bonds, such as those found in pyrazoles, which are common scaffolds in fungicides and insecticides.[1][19][20]
Workflow for Mitsunobu Reaction:
Caption: Workflow for the synthesis of trifluoroalkenyl pyrazole ethers.
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the substituted pyrazole (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
-
Protocols for Biological Screening
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following are generalized protocols for primary screening of herbicidal, fungicidal, and insecticidal activity.
Protocol 3: Primary Herbicidal Activity Screening
This protocol is designed for the initial evaluation of compounds for pre- and post-emergence herbicidal activity against a panel of representative monocot and dicot weeds.[8]
Experimental Workflow for Herbicidal Screening:
Caption: Workflow for primary herbicidal activity screening.
Step-by-Step Methodology:
-
Plant Material and Growth Conditions:
-
Use small pots filled with a standardized soil mix.
-
Sow seeds of selected weed species (e.g., a monocot like Echinochloa crus-galli and a dicot like Amaranthus retroflexus).
-
For post-emergence tests, allow plants to grow to the 2-3 leaf stage.
-
Maintain plants in a growth chamber with controlled temperature, humidity, and photoperiod.
-
-
Compound Application:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with a water-surfactant mixture.
-
Pre-emergence: Apply the test solution evenly to the soil surface immediately after sowing.
-
Post-emergence: Spray the foliage of the young plants until runoff.
-
Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide).
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Use a rating scale (e.g., 0 = no effect, 100 = complete kill) to quantify the herbicidal effect.
-
For promising compounds, conduct dose-response studies to determine the GR₅₀ (concentration required for 50% growth reduction).
-
Protocol 4: In Vitro Fungicidal Activity Screening
This protocol uses a mycelial growth inhibition assay to screen compounds for activity against a panel of important plant pathogenic fungi.
Step-by-Step Methodology:
-
Fungal Cultures and Media:
-
Culture the selected fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani) on potato dextrose agar (PDA).
-
Prepare PDA amended with the test compounds at various concentrations. Dissolve the compounds in a small amount of solvent (e.g., DMSO) and then add to the molten agar. Ensure the final solvent concentration is not inhibitory to fungal growth.
-
-
Inoculation and Incubation:
-
From the edge of an actively growing fungal colony, take a small mycelial plug with a cork borer.
-
Place the mycelial plug in the center of the PDA plates containing the test compounds.
-
Include a negative control (PDA with solvent) and a positive control (a commercial fungicide).
-
Incubate the plates at the optimal temperature for each fungus in the dark.
-
-
Evaluation:
-
When the fungal colony in the negative control plate has reached a certain diameter, measure the colony diameter in all plates.
-
Calculate the percentage of mycelial growth inhibition for each compound concentration.
-
For active compounds, determine the EC₅₀ (effective concentration to inhibit 50% of mycelial growth).
-
Protocol 5: Primary Insecticidal Activity Screening
This protocol describes a contact and ingestion bioassay for evaluating the insecticidal activity of the synthesized compounds against a model insect pest, such as the common fruit fly (Drosophila melanogaster) or a relevant agricultural pest.
Step-by-Step Methodology:
-
Insect Rearing:
-
Maintain a healthy culture of the target insect under controlled laboratory conditions.
-
-
Contact Bioassay:
-
Coat the inner surface of a vial or petri dish with a solution of the test compound in a volatile solvent (e.g., acetone).
-
Allow the solvent to evaporate completely, leaving a uniform film of the compound.
-
Introduce a known number of insects into the treated container.
-
Include a solvent-only control and a positive control (a commercial insecticide).
-
Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
-
Ingestion Bioassay:
-
Incorporate the test compound into the insect's artificial diet at various concentrations.
-
Place a known number of insects in a container with the treated diet.
-
Provide an untreated diet for the control group and a diet with a known insecticide for the positive control.
-
Record mortality at regular intervals.
-
-
Data Analysis:
-
For active compounds, conduct dose-response studies to determine the LC₅₀ (lethal concentration to kill 50% of the test population) or LD₅₀ (lethal dose to kill 50% of the test population).
-
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel fluorinated agrochemicals. The protocols outlined in this guide provide a systematic framework for the rational design, synthesis, and biological evaluation of new herbicidal, fungicidal, and insecticidal candidates. By leveraging the unique properties of the trifluoroalkenyl moiety, researchers can explore new chemical space and potentially discover next-generation crop protection solutions with improved efficacy and environmental profiles.
References
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- Insecticidal and Repellent Properties of Novel Trifluoromethylphenyl Amides III. J Med Entomol, 58(2), 756-764.
- Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. J Agric Food Chem, 58(20), 10999-11006.
- Synthesis and Herbicidal Activity of Trifluoromethyl-Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. J Agric Food Chem, 68(16), 4595-4603.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chin Chem Lett, 32(11), 3337-3347.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 26(21), 6483.
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 24(18), 3348.
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Int J Pharm Sci Res, 10(8), 3845-3852.
- Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. J Agric Food Chem, 70(4), 1003-1018.
- Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evalu
- Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infect Dis, 7(10), 2846-2856.
- Technical Support Center: Synthesis of Trifluoromethyl
- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Fluorine Notes, 136(3-4).
- Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)
- Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone deriv
- A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. J. Chem. Sci., 113, 151-154.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci, 46(2), 148-158.
- Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA International Journal for Chemistry, 56(4), 130-133.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Synthesis of trifluoromethyl containing pyrazole derivatives (3a–u).
- Herbicidal 4-trifluoromethyl-4-nitrodiphenyl ethers.
- Herbicidal 4-trifluoromethyl-4'-nitrodiphenyl ethers.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Int J Mol Sci, 23(19), 11083.
- Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. Chem. Commun., 48, 10182-10184.
- Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal.
- Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
- All Gold – Facile, Air Stable, Regio- and Stereoselective Allylic Etherific
- Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. Chemistry Steps.
- Williamson ether synthesis. Wikipedia.
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Application Notes and Protocols for the Polymerization of Fluorinated Alkenols
Introduction: The Strategic Value of Fluorinated Polyalkenols
Fluorinated polymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[1] These characteristics stem from the high bond energy of the C-F bond and the low polarizability of the fluorine atom.[1] While traditional fluoropolymers like polytetrafluoroethylene (PTFE) are ubiquitous, a new frontier in functional materials lies in the synthesis of fluorinated polymers bearing reactive functional groups. Fluorinated alkenols, which possess both a fluoroalkyl chain and a hydroxyl group, are particularly compelling monomers. The polymers derived from them, poly(fluorinated alkenol)s, synergistically combine the properties of fluoropolymers with the reactivity and hydrophilicity of alcohols. This duality opens avenues for applications in specialized coatings, functional membranes, biomedical devices, and advanced hydrogels.[2][3]
This technical guide provides a comprehensive overview of the primary methods for polymerizing fluorinated alkenols: controlled radical polymerization, anionic polymerization, and ring-opening metathesis polymerization (ROMP). We will delve into the mechanistic underpinnings of each technique, provide field-tested protocols, and discuss the critical parameters that govern the synthesis of well-defined poly(fluorinated alkenol)s.
I. Controlled Radical Polymerization: Crafting Well-Defined Architectures
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[4] These methods are particularly well-suited for functional monomers like fluorinated alkenols.
A. The Causality Behind Experimental Choices in CRP of Fluorinated Alkenols
The success of CRP of fluorinated alkenols hinges on several key factors:
-
Monomer Purity: As with all polymerization reactions, monomer purity is paramount. Impurities can inhibit or retard the polymerization.
-
Solvent Selection: The choice of solvent is critical. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been shown to be excellent solvents for the CRP of fluorinated monomers.[5] They can enhance solubility and, in some cases, influence the stereochemistry of the resulting polymer through hydrogen bonding interactions with the monomer and the growing polymer chain.[5][6]
-
Initiator and Catalyst System (for ATRP): In ATRP, the initiator and catalyst system must be carefully selected to ensure a controlled polymerization. A typical system for fluorinated acrylates and methacrylates, which can be adapted for fluorinated alkenols, is a copper(I) halide complexed with a nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).
-
Chain Transfer Agent (for RAFT): For RAFT polymerization, the choice of chain transfer agent is crucial for controlling the polymerization. Dithiobenzoates and trithiocarbonates are commonly used for acrylic and styrenic monomers and can be adapted for fluorinated alkenols.
-
The Role of the Hydroxyl Group: The hydroxyl group can potentially participate in side reactions, particularly with the catalyst in ATRP. However, under typical CRP conditions, its reactivity is generally low enough to not significantly interfere with the polymerization. For highly sensitive systems, protection of the hydroxyl group may be considered.
B. Experimental Protocol: RAFT Polymerization of a Fluorinated Alkenol
This protocol describes the synthesis of a poly(fluorinated alkenol) via RAFT polymerization.
Materials:
-
Fluorinated alkenol monomer (e.g., 1H,1H,2H,2H-perfluorooctyl acrylate)
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: 2,2,2-Trifluoroethanol (TFE)
-
Anhydrous, deoxygenated nitrogen or argon
Procedure:
-
Monomer and Reagent Purification: The fluorinated alkenol monomer is passed through a short column of basic alumina to remove any acidic impurities. AIBN is recrystallized from methanol.
-
Reaction Setup: A Schlenk flask is charged with the fluorinated alkenol monomer, CPAD, and AIBN.
-
Deoxygenation: The flask is sealed with a rubber septum, and the contents are subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Solvent Addition: Anhydrous, deoxygenated TFE is added to the flask via cannula.
-
Polymerization: The reaction mixture is stirred and heated to the desired temperature (typically 60-80 °C) in a thermostatically controlled oil bath.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to monitor molecular weight and polydispersity).
-
Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.
Table 1: Representative Conditions for RAFT Polymerization of a Fluorinated Alkenol
| Parameter | Value | Rationale |
| [Monomer]:[CTA]:[Initiator] | 100:1:0.2 | Controls the target degree of polymerization and ensures a controlled reaction. |
| Solvent | 2,2,2-Trifluoroethanol | Excellent solvent for fluorinated monomers and polymers. |
| Temperature | 70 °C | Provides a suitable rate of decomposition for AIBN. |
| Reaction Time | 6-24 hours | Dependent on the desired monomer conversion. |
Diagram 1: Workflow for RAFT Polymerization of a Fluorinated Alkenol
Caption: Workflow for RAFT polymerization of a fluorinated alkenol.
II. Anionic Polymerization: Precision Synthesis with a Caveat
Anionic polymerization is renowned for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures, often leading to "living" polymers.[5] However, it is extremely sensitive to protic impurities and certain functional groups, making the polymerization of fluorinated alkenols challenging.
A. The Criticality of Protecting the Hydroxyl Group
The acidic proton of the hydroxyl group in a fluorinated alkenol will readily terminate the highly basic carbanionic propagating chain in an anionic polymerization.[7] Therefore, a protecting group strategy is almost always necessary.[8]
Key Considerations for Protecting Groups:
-
Stability: The protecting group must be stable to the strongly basic conditions of anionic polymerization.[9]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not affect the polymer backbone.[9]
-
Orthogonality: The protecting group should be removable under conditions that do not affect other functionalities in the polymer.
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are excellent choices for protecting hydroxyl groups in anionic polymerization due to their stability to basic conditions and their facile removal with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) under mild conditions.[4]
B. Experimental Protocol: Anionic Polymerization of a Protected Fluorinated Alkenol
This protocol describes the synthesis of a poly(fluorinated alkenol) via anionic polymerization of a silyl-protected monomer.
Materials:
-
Protected fluorinated alkenol monomer (e.g., (tert-butyldimethylsilyloxy)ethyl vinyl ether with a pendant fluoroalkyl chain)
-
Initiator: sec-Butyllithium (sec-BuLi)
-
Solvent: Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Terminating Agent: Degassed methanol
Procedure:
-
Monomer Synthesis and Purification: The fluorinated alkenol is reacted with a silylating agent (e.g., TBDMS-Cl) in the presence of a base (e.g., imidazole) to form the silyl-protected monomer. The monomer is then rigorously purified by distillation from a suitable drying agent (e.g., CaH₂).
-
Solvent Purification: THF is freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.
-
Reaction Setup: A rigorously dried Schlenk flask equipped with a magnetic stir bar is evacuated and backfilled with argon several times.
-
Monomer and Solvent Addition: The purified monomer and anhydrous THF are added to the reaction flask via cannula.
-
Initiation: The reaction mixture is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. The initiator, sec-BuLi, is added dropwise via syringe until a persistent pale yellow color is observed, indicating the titration of any remaining impurities, followed by the addition of the calculated amount of initiator.
-
Polymerization: The reaction is allowed to proceed at -78 °C. The polymerization is typically very fast.
-
Termination: After the desired reaction time, the polymerization is terminated by the addition of a small amount of degassed methanol.
-
Deprotection and Purification: The polymer is precipitated in a non-solvent. The silyl protecting group is then removed by treating the polymer with TBAF in THF. The deprotected poly(fluorinated alkenol) is purified by precipitation.
Table 2: Representative Conditions for Anionic Polymerization of a Protected Fluorinated Alkenol
| Parameter | Value | Rationale |
| Initiator | sec-Butyllithium | Provides fast and efficient initiation. |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent that solvates the ions. |
| Temperature | -78 °C | Suppresses side reactions and ensures a controlled polymerization. |
| Protecting Group | tert-Butyldimethylsilyl (TBDMS) | Stable to basic conditions and easily removed. |
Diagram 2: Anionic Polymerization Mechanism with a Protected Monomer
Caption: Mechanism of ROMP for a functionalized norbornene derivative.
IV. Characterization of Poly(fluorinated alkenol)s
A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the polymer structure, determine monomer conversion, and analyze end groups.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups, such as the hydroxyl group and the C-F bonds.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (T₉), and Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymers.
-
Contact Angle Goniometry: The sessile drop method can be used to measure the static water contact angle on thin films of the polymers to evaluate their surface hydrophobicity/hydrophilicity.
Table 4: Expected Properties of Poly(fluorinated alkenol)s
| Property | Expected Characteristics | Significance |
| Molecular Weight | Controllable via polymerization conditions | Influences mechanical and solution properties. |
| Polydispersity Index (PDI) | Low (typically < 1.5 for CRP and anionic) | Indicates a well-controlled polymerization. |
| Glass Transition Temp. (T₉) | Varies with fluoroalkyl chain length and backbone | Determines the polymer's physical state at a given temperature. |
| Thermal Stability | High decomposition temperature | A key feature of fluorinated polymers. |
| Surface Properties | Tunable hydrophobicity/hydrophilicity | The interplay of the fluoroalkyl and hydroxyl groups allows for tailored surface properties. |
V. Conclusion and Future Outlook
The polymerization of fluorinated alkenols offers a versatile platform for the creation of advanced functional materials. Controlled radical, anionic, and ring-opening metathesis polymerization each provide distinct advantages and challenges in the synthesis of these unique polymers. The choice of polymerization technique will depend on the desired polymer architecture, molecular weight control, and the specific monomer structure. The resulting poly(fluorinated alkenol)s, with their combination of fluoropolymer-like properties and the chemical handle of the hydroxyl group, are poised for significant impact in areas ranging from biocompatible materials to advanced coatings. Future research will likely focus on expanding the range of fluorinated alkenol monomers, developing novel catalyst systems with even greater functional group tolerance, and exploring the unique applications of these promising materials.
References
- Hirao, A., & Ishizone, T. (2002). Anionic Polymerization of Functional Monomers. Advances in Polymer Science, 157, 1-75.
- Szwarc, M., Levy, M., & Milkovich, R. (1956). Polymerization Initiated by Electron Transfer to Monomer. A New Method of Formation of Block Polymers. Journal of the American Chemical Society, 78(11), 2656–2657.
- Grubbs, R. H. (2007). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials.
- Yamada, K., Nakano, T., & Okamoto, Y. (1998). Stereospecific Free Radical Polymerization of Vinyl Esters Using Fluoroalcohols as Solvents. Macromolecules, 31(22), 7598-7605. [5][6]5. Yamada, K., et al. (1999). Free-radical copolymerization of vinyl esters using fluoroalcohols as solvents: The solvent effect on the monomer reactivity ratio. Journal of Polymer Science Part A: Polymer Chemistry, 38(1), 220-228. [12]6. Ameduri, B. (2016). Industrial Aspects of Fluorinated Oligomers and Polymers. In Fluorinated Polymers: Volume 2: Applications (pp. 1-56). Royal Society of Chemistry. [2][13]7. Ameduri, B., & Boutevin, B. (2004). Well-architectured fluoropolymers: synthesis, properties and applications. Journal of Fluorine Chemistry, 125(11), 1605-1616.
- Iacono, S. T., & Budy, S. M. (2012). Fluorinated polymers for biomedical applications. Journal of Polymer Science Part A: Polymer Chemistry, 50(14), 2797-2812.
- Narita, T. (2016). Anionic Polymerization of Fluorinated Vinyl Monomers. In Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation (pp. 40-71). Royal Society of Chemistry. [14]10. Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [9]11. Leitgeb, A., Wappel, J., & Slugovc, C. (2010). The ROMP toolbox upgraded. Polymer, 51(14), 2927-2946. [15]12. Hirai, A., et al. (1984). Polymerization of monomers containing functional groups protected by trialkylsilyl groups, 1. Synthesis of poly(4‐vinylphenol) by means of anionic living polymerization. Die Makromolekulare Chemie, Rapid Communications, 5(6), 381-385. [16]13. Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29.
- Schrock, R. R. (1990). Living ring-opening metathesis polymerization catalyzed by well-characterized transition-metal alkylidene complexes. Accounts of Chemical Research, 23(5), 158-165.
- Becker, G., & Wurm, F. R. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47(19), 7739-7782.
- Feast, W. J., & Gibson, V. C. (1999). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives.
- Ameduri, B. (2009). Fluoropolymer materials and architectures prepared by controlled radical polymerizations. Journal of Fluorine Chemistry, 130(1), 2-14.
- Theato, P. (2008). Post-polymerization modification based on reactive fluorinated polymers reaction. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.
- Bielawski, C. W., et al. (2002). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Macromolecules, 35(23), 8637-8643.
- American Chemistry Council. (2021). Fluoropolymers vs.
- Ebnesajjad, S. (2024). Fluoropolymers Explained: Basics and Applications. Plastics Engineering. [3]27. Javni, I., et al. (2003). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. ACS Omega, 1(6), 1145-1153.
- Ivanov, A. A., & Belov, N. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition.
- Oshima, H., et al. (2022). Four Stereoisomeric Norbornadiene Dimers Containing a Cyclopropane Ring: ROMP, Polymer Properties, and Post-Polymerization Modification. Macromolecules, 55(15), 6545-6555.
- Lanceros-Mendez, S., & Martins, P. (2011).
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Application Note & Protocols: Mechanistic Insights into the Halogenation of 1,1,2-Trifluorobut-1-en-4-ol
Abstract
The synthesis of molecules containing both fluorine and halogen atoms offers a unique gateway to novel pharmaceuticals and advanced materials. The substrate 1,1,2-Trifluorobut-1-en-4-ol presents a particularly interesting case for electrophilic halogenation. Its trifluorinated double bond is electronically deficient, posing distinct challenges and opportunities for chemical transformation. This document provides a detailed mechanistic exploration of its halogenation, outlining two distinct, high-yield protocols that allow researchers to selectively steer the reaction towards either intermolecular dihalogenation or an intramolecular halocyclization pathway. We will dissect the causality behind experimental choices, provide step-by-step, validated protocols, and offer expert insights for troubleshooting and optimization.
Part I: The Mechanistic Landscape
The halogenation of this compound is not a simple textbook addition. The reaction's outcome is dictated by a subtle interplay between the powerful inductive effect of the fluorine atoms and the nucleophilic potential of the terminal hydroxyl group.
The Core Mechanism: Halonium Ion Formation
Like other alkenes, the reaction initiates with the π-bond of the double bond acting as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂ or Cl₂).[1][2] The halogen molecule, on approach, becomes polarized, allowing for heterolytic cleavage.[3][4] This does not typically form a discrete, unstable carbocation. Instead, a three-membered cyclic "halonium" ion intermediate is formed, which is key to understanding the reaction's stereochemistry.[1][2][5] This cyclic intermediate effectively shields one face of the molecule, mandating that the subsequent nucleophilic attack occurs from the opposite face, a process known as anti-addition.[3][5][6]
Electronic Effects: A Tale of Two Carbons
The 1,1,2-trifluorovinyl group profoundly deactivates the double bond towards electrophilic attack due to the strong electron-withdrawing nature of fluorine. This means reactions may require longer times or milder activation compared to unfluorinated analogues.
Crucially, this electronic asymmetry dictates the regioselectivity of the reaction. Within the halonium intermediate, the partial positive charge is distributed across the two carbons and the halogen. The C1 carbon, bonded to two fluorine atoms, is extremely electron-poor and cannot effectively stabilize a positive charge. Consequently, the C2 carbon bears a larger share of the partial positive charge, making it the more electrophilic site and the primary target for nucleophilic attack.[7][8]
Competing Nucleophiles: Intermolecular vs. Intramolecular Pathways
Once the halonium ion is formed, it faces a critical choice of nucleophile. This choice is the lynchpin for controlling the reaction's outcome.
-
Pathway A (Intermolecular): An external nucleophile, typically the halide ion (X⁻) generated in the first step, attacks the halonium ion.[8] This pathway leads to the formation of a vicinal dihalo-alcohol.
-
Pathway B (Intramolecular): The terminal hydroxyl group (-OH) of the substrate itself can act as a nucleophile, attacking the electrophilic C2 carbon. This results in a five-membered ring, forming a substituted fluorinated and halogenated tetrahydrofuran.
The choice between these pathways can be controlled by the experimental conditions. High concentrations of an external nucleophile will favor Pathway A, while conditions that limit external nucleophiles will allow the intramolecular cyclization (Pathway B) to dominate.
Part II: Validated Experimental Protocols
The following protocols are designed to selectively favor either the dihalogenation or the halocyclization product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1,2-Dibromo-1,1,2-trifluorobutan-4-ol (Intermolecular Pathway)
Objective: To maximize the formation of the vicinal dihalide by promoting intermolecular attack of the bromide ion.
Core Principle: This protocol uses liquid bromine as the halogen source in an inert solvent. The relatively high concentration of bromide ions generated ensures it outcompetes the internal hydroxyl group as the primary nucleophile. The reaction is run at 0°C to control exothermicity and minimize potential side reactions.
Materials & Reagents:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred reaction mixture over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Quenching: Slowly add saturated aqueous sodium thiosulfate solution to the flask until the bromine color is completely quenched and the solution becomes colorless.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 1,2-dibromo-1,1,2-trifluorobutan-4-ol.
Protocol 2: Synthesis of 3-Bromo-2-(difluoromethyl)-3-fluorotetrahydrofuran (Intramolecular Pathway)
Objective: To maximize the formation of the cyclic ether via intramolecular halocyclization.
Core Principle: This protocol utilizes N-Bromosuccinimide (NBS) as the bromine source. NBS provides a low, steady concentration of electrophilic bromine without generating a high concentration of the bromide nucleophile, thereby favoring the intramolecular attack from the hydroxyl group.[9]
Materials & Reagents:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-MS. The dense succinimide byproduct will precipitate as the reaction proceeds.
-
Quenching: Once the reaction is complete, quench any remaining electrophilic bromine by adding a small amount of saturated aqueous sodium thiosulfate.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated succinimide, washing the filter cake with diethyl ether.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic solution with water (2x) and brine (1x) to remove the acetonitrile and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure halogenated cyclic ether.
Data Summary: Expected Product Characteristics
| Product Name | Pathway | Key ¹⁹F NMR Signals (Expected) | Key ¹H NMR Signals (Expected) | Mass Spec (m/z) |
| 1,2-Dibromo-1,1,2-trifluorobutan-4-ol | Intermolecular | Signals corresponding to -CF₂Br and -CFBr- groups. | Multiplets for -CH₂- and -CH₂OH protons; broad singlet for -OH. | [M-H]⁻, [M+Br]⁻, characteristic isotopic pattern |
| 3-Bromo-2-(difluoromethyl)-3-fluorotetrahydrofuran | Intramolecular | Signals for cyclic -CFBr- and exocyclic -CF₂H group. | Diastereotopic protons of the THF ring and the -CF₂H proton. | [M]⁺, fragments showing loss of Br, CF₂H. |
Part III: Troubleshooting & Field Insights
-
Issue: Low Reactivity/Stalled Reaction.
-
Cause: The electron-deficient nature of the alkene can slow the initial electrophilic attack.
-
Scientist's Tip: For sluggish reactions with Br₂ or Cl₂, the addition of a catalytic amount of a mild Lewis acid (e.g., AgBF₄) can help polarize the X-X bond, creating a more potent electrophile. Ensure strictly anhydrous conditions if using this method.
-
-
Issue: Mixture of Dihalide and Cyclic Ether.
-
Cause: Incomplete suppression of one pathway.
-
Scientist's Tip: For Protocol 1, ensure a slight excess of Br₂ is used and that the solvent is non-nucleophilic and anhydrous. For Protocol 2, ensure the NBS is pure (recrystallize if necessary) and that a non-coordinating solvent like acetonitrile or THF is used. Water contamination can lead to halohydrin formation, a competing intermolecular reaction.
-
-
Issue: Formation of Allylic Bromination Byproducts.
-
Cause: Radical pathways can be initiated by light or impurities, especially when using NBS.
-
Scientist's Tip: When using NBS for halocyclization (Protocol 2), wrap the flask in foil to exclude light. Adding a radical inhibitor like BHT (Butylated hydroxytoluene) in trace amounts can also suppress unwanted radical side reactions.
-
Conclusion
The halogenation of this compound is a prime example of mechanism-driven synthetic strategy. By understanding the electronic properties of the substrate and the nature of the key halonium ion intermediate, researchers can effectively control the reaction outcome. The choice of halogenating agent—a bulk source like Br₂ versus a controlled-release source like NBS—directly dictates whether the reaction proceeds via an intermolecular or intramolecular pathway. The protocols provided herein serve as robust starting points for the synthesis of valuable, highly functionalized fluorinated building blocks for drug discovery and materials science.
References
- Chemistry LibreTexts. (2023). Electrophilic Addition of Halogens to Alkenes. [Link]
- Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions. [Link]
- Fiveable. (n.d.).
- Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
- Chemistry LibreTexts. (2024). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]
- ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. [Link]
- National Institutes of Health (NIH). (2024).
- Lumen Learning. (n.d.).
- ResearchGate. (n.d.). Fluorination of allylic alcohols and cyclopropanols. [Link]
- Chemistry Stack Exchange. (2020).
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
- TSFX. (n.d.). 8.6 Reactions of Alkenes. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Halogen addition reaction. [Link]
- Pearson. (n.d.). Electrophilic Addition Mechanisms to Alkenes. [Link]
- Chemistry LibreTexts. (2019). 10.
- Chemistry Steps. (n.d.).
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Application Notes and Protocols: 1,1,2-Trifluorobut-1-en-4-ol as a Versatile Precursor for Trifluoromethylated Michael Acceptors
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1,1,2-trifluorobut-1-en-4-ol as a precursor to a highly reactive trifluoromethylated Michael acceptor. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery and materials science, owing to the profound effects on lipophilicity, metabolic stability, and binding affinity. This document details a robust workflow, commencing with a proposed synthesis of the precursor alcohol, its efficient oxidation to the corresponding α,β-unsaturated aldehyde, and subsequent application in stereoselective Michael addition reactions. Detailed, step-by-step protocols are provided for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing the causality behind experimental choices and ensuring procedural integrity.
Introduction: The Strategic Value of Trifluoromethylated Synthons
The trifluoromethyl group is a key structural motif in a multitude of pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical properties of a parent molecule. The Michael or conjugate addition reaction stands as one of the most powerful C-C bond-forming reactions in organic synthesis, enabling the construction of complex molecular architectures from simple building blocks.[1] Compounds bearing an α,β-unsaturated carbonyl system, known as Michael acceptors, are pivotal in this transformation.[2]
This application note focuses on the utility of this compound, a functionalized fluoroalkene, as a stable and accessible precursor to the highly reactive Michael acceptor, 1,1,2-trifluorobut-1-en-4-al. The presence of the trifluorovinyl group significantly enhances the electrophilicity of the β-carbon, making it an excellent substrate for conjugate additions with a wide range of nucleophiles. We present a complete workflow from the synthesis of the precursor to its application in key synthetic transformations.
Synthesis and Physicochemical Properties of this compound
While commercially available from several suppliers, understanding the synthesis of this compound provides valuable context for its application. A plausible and efficient synthetic route involves the reaction of a trifluorovinyl Grignard reagent with an appropriate electrophile.
Proposed Synthesis of this compound
A practical approach to this compound involves the nucleophilic addition of a trifluorovinyl organometallic species to ethylene oxide. This reaction extends the carbon chain by two atoms while introducing the required hydroxyl functionality.[3]
Reaction Scheme: (CF₂=CF-Br) + Mg → [CF₂=CF-MgBr] --(Ethylene Oxide)--> CF₂=CF-CH₂CH₂-OMgBr --(H₃O⁺)--> CF₂=CF-CH₂CH₂-OH
-
Rationale: The Grignard reagent, formed from trifluorovinyl bromide, acts as a potent nucleophile. Ethylene oxide is an excellent two-carbon electrophile that readily undergoes ring-opening upon nucleophilic attack. The final acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.[3]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 97168-13-3 | [4][5] |
| Molecular Formula | C₄H₅F₃O | [4] |
| Molecular Weight | 126.08 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 93 °C | [4] |
| Density | 1.24 g/cm³ | [4] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Store in a cool, dry place away from oxidizing agents.
Generation of the Michael Acceptor: Oxidation of this compound
The conversion of the allylic alcohol to the corresponding α,β-unsaturated aldehyde activates the molecule for Michael addition. This oxidation must be mild and selective to avoid side reactions involving the electron-deficient double bond. The Dess-Martin periodinane (DMP) oxidation is an exemplary method for this transformation due to its neutral pH, room temperature conditions, and high chemoselectivity.[7][8][9]
Figure 1: Workflow for the oxidation of this compound.
Protocol 1: Dess-Martin Periodinane Oxidation
This protocol details the oxidation of this compound to 1,1,2-trifluorobut-1-en-4-al.
Materials:
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)[10]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add Dess-Martin periodinane (1.2 equiv) to the stirred solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step without further purification.
Expected Characterization Data for 1,1,2-Trifluorobut-1-en-4-al (Predicted):
-
¹H NMR: Signals for the aldehyde proton (CHO) would be expected around δ 9.5-9.8 ppm. The methylene protons would appear as multiplets, with the protons alpha to the carbonyl being the most deshielded.
-
¹⁹F NMR: Complex multiplets are expected for the trifluorovinyl group.
-
IR: A strong C=O stretching frequency around 1700-1720 cm⁻¹.
Application in Michael Addition Reactions
The in situ generated 1,1,2-trifluorobut-1-en-4-al is a potent Michael acceptor. The strong electron-withdrawing effect of the trifluorovinyl group renders the β-carbon highly electrophilic and susceptible to attack by a variety of soft nucleophiles.
Figure 2: General scheme of the Michael addition reaction.
Protocol 2: Base-Catalyzed Michael Addition of Diethyl Malonate
This protocol describes the conjugate addition of a stabilized carbon nucleophile to the trifluoroenone.[11][12]
Materials:
-
Crude 1,1,2-trifluorobut-1-en-4-al (from Protocol 1, 1.0 equiv)
-
Diethyl malonate (1.1 equiv)
-
Sodium ethoxide (NaOEt, 0.1 equiv)
-
Ethanol (EtOH), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a solution of crude 1,1,2-trifluorobut-1-en-4-al in anhydrous ethanol, add diethyl malonate (1.1 equiv).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add sodium ethoxide (0.1 equiv) as a solution in ethanol.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Quenching and Work-up: Quench the reaction by adding 1 M HCl until the solution is neutral. Remove the ethanol under reduced pressure.
-
Extraction: Add water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Organocatalyzed Asymmetric Michael Addition of Nitromethane
For stereoselective synthesis, chiral organocatalysts such as thiourea derivatives can be employed to achieve high enantioselectivity.[7] This protocol is adapted for the addition of nitromethane.
Materials:
-
Crude 1,1,2-trifluorobut-1-en-4-al (from Protocol 1, 1.0 equiv)
-
Nitromethane (3.0 equiv)
-
Chiral thiourea catalyst (e.g., Takemoto catalyst, 0.1 equiv)
-
Toluene, anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a dry vial, dissolve the chiral thiourea catalyst (0.1 equiv) in anhydrous toluene.
-
Reagent Addition: Add the crude 1,1,2-trifluorobut-1-en-4-al (1.0 equiv) followed by nitromethane (3.0 equiv).
-
Reaction: Stir the mixture at the specified temperature (e.g., 0 °C to room temperature) and monitor by TLC.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the enantioenriched Michael adduct.
Expected Characterization Data for Michael Adducts:
-
¹H NMR: The appearance of new signals corresponding to the added nucleophile and the disappearance of the aldehyde proton signal. The protons on the newly formed C-C bond will show characteristic splitting patterns.
-
¹³C NMR: The appearance of new aliphatic carbon signals and the disappearance of the aldehyde carbonyl carbon signal.
-
¹⁹F NMR: The chemical shifts of the trifluorovinyl group may be slightly altered in the product.[13]
-
Mass Spectrometry: The molecular ion peak corresponding to the sum of the Michael acceptor and the nucleophile.
| Nucleophile | Catalyst | Typical Conditions | Product Type | Expected Yield |
| Diethyl Malonate | NaOEt | EtOH, 0 °C to RT | 1,5-Dicarbonyl | Good to Excellent |
| Nitromethane | Chiral Thiourea | Toluene, 0 °C to RT | γ-Nitro Aldehyde | Good |
| Thiophenol | Et₃N | DCM, RT | β-Thioether | Excellent |
| Pyrrolidine | None | MeOH, RT | Enamine Adduct | Good |
Conclusion
This compound serves as a highly valuable and versatile precursor for the generation of a trifluoromethyl-substituted Michael acceptor. The straightforward oxidation to the corresponding aldehyde, followed by conjugate addition reactions, provides a reliable pathway to complex fluorinated molecules. The protocols detailed herein offer robust and reproducible methods for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The high electrophilicity conferred by the trifluorovinyl group makes the resulting Michael acceptor a powerful tool for the construction of C-C and C-heteroatom bonds, including in an asymmetric fashion through organocatalysis.
References
- Enantioselective Organocatalytic Addition of Nitromethane to Trifluoromethyl Aryl Ketimines Promoted by Electron-Rich Bifunctional Iminophosphoranes. AIR Unimi. [Link]
- This compound. LookChem. [Link]
- Dess–Martin oxid
- 1,1,2-Trifluorobut-2-en-1-ol. PubChem. [Link]
- Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry. [Link]
- Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene.
- Dess-Martin-Periodinane oxid
- Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. [Link]
- 07.13 Dess-Martin Periodinane. YouTube. [Link]
- Synthesing tetrahydropyran from ethylene oxide. Chemistry Stack Exchange. [Link]
- Enantioselective Michael addition of nitromethane on 3‐methyl‐4‐nitro‐5‐styryl‐isoxazoles.
- General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group.
- Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions.
- Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organoc
- Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. PubMed Central. [Link]
- Synthesis of the Four Stereoisomers of 1,1,1-Trifluorobutane-2,3-diol.
- 1,1,1-Trifluorobut-3-en-2-one. PubChem. [Link]
- Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. [Link]
- THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. ProQuest. [Link]
- (PDF) Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton.
- 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
- Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
- Michael acceptor molecules in natural products and their mechanism of action.
- Ethylene oxide when treated with Grignard reagent yields. Vedantu. [Link]
- Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds.
- Formaldehyde is react with methyl magnesium bromide and the product is hydrolysed. Filo. [Link]
- Scheme 4. Catalytic Michael reaction of nitromethane to trans-chalcone.
- Identifying Alcohols Using NMR Spectroscopy. AZoM. [Link]
- Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds.
- Formaldehyde when reacted with methyl magnesium bromide. Vedantu. [Link]
- (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene.
- Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent)
- The reaction of formaldehyde with methyl magnesium bromide followed by hydrolysis gives. Doubtnut. [Link]
- Will methyl magnesium bromide on reaction with formaldehyde form?. Quora. [Link]methyl-magnesium-bromide-on-reaction-with-formaldehyde-form)
Sources
- 1. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of (Triphenylsilyl)ethylene Oxide with Grignard Reagents (and with MgBr(2)). A Reinvestigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 4. Cas 97168-13-3,this compound | lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 97168-13-3 [amp.chemicalbook.com]
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- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
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- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
Spectroscopic Elucidation of Reaction Products Derived from 1,1,2-Trifluorobut-1-en-4-ol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed guide for the spectroscopic characterization of molecules synthesized from 1,1,2-trifluorobut-1-en-4-ol. Given the unique electronic properties conferred by the trifluorovinyl group, precise structural verification of reaction products is critical for ensuring efficacy and safety in drug development and materials science. We present a multi-technique spectroscopic workflow, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This document outlines not only the step-by-step protocols but also the underlying rationale for experimental choices and in-depth strategies for data interpretation, focusing on the distinct spectral signatures imparted by the organofluorine moiety.
Introduction: The Synthetic Potential and Analytical Challenge
This compound is a versatile building block possessing two reactive centers: a primary alcohol and a trifluoro-substituted double bond. This duality allows for a range of synthetic transformations, making it a valuable precursor for novel fluorinated compounds in agrochemicals, pharmaceuticals, and advanced materials.
However, the presence of fluorine atoms introduces significant complexity into spectroscopic analysis. Fluorine's high electronegativity and the presence of the 100% abundant, spin-active ¹⁹F nucleus profoundly influence NMR spectra and can affect fragmentation patterns in mass spectrometry. Therefore, a rigorous and well-designed characterization strategy is not just recommended but essential for unambiguous structural confirmation.
This guide is designed for researchers and drug development professionals, providing a robust framework for the elucidation of products from two major reaction classes: (A) Alcohol-centric reactions (Oxidation) and (B) Alkene-centric reactions (e.g., Catalytic Hydrogenation) .
Proposed Reaction Pathways & Expected Products
To illustrate the characterization process, we will consider two plausible transformations of the parent molecule.
Pathway A: Oxidation of the Primary Alcohol
The oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions used. For this guide, we will focus on the formation of 1,1,2-Trifluorobut-1-en-4-al .
Pathway B: Catalytic Hydrogenation of the Alkene
The reduction of the double bond, leaving the alcohol intact, is another common transformation. This would yield 1,1,2-Trifluorobutan-4-ol .
The Integrated Spectroscopic Workflow
A sequential and integrated approach is paramount. Mass spectrometry provides the molecular weight, IR spectroscopy confirms the presence or transformation of functional groups, and NMR spectroscopy provides the detailed atomic connectivity and stereochemistry.
Figure 1: Integrated workflow for reaction product characterization.
Detailed Protocols and Data Interpretation
Mass Spectrometry (MS)
Principle & Rationale: MS provides the molecular weight of the product, offering the first critical piece of evidence for a successful transformation. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be high-purity (LC-MS grade).
-
Instrument Calibration: Calibrate the instrument using a known standard (e.g., sodium trifluoroacetate) immediately prior to the run to ensure high mass accuracy.
-
Data Acquisition:
-
Ionization Mode: Use negative ion mode for the carboxylic acid product (to deprotonate) and positive ion mode for the aldehyde and hydrogenated alcohol (adduct formation with Na⁺ or H⁺).
-
Mass Range: Set a wide mass range (e.g., 50-500 m/z) for the initial scan.
-
Injection: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
-
Data Interpretation:
-
Search for the [M-H]⁻ ion (for acids) or [M+H]⁺/[M+Na]⁺ ions (for aldehydes/alcohols).
-
Compare the measured mass to the theoretical exact mass. A mass accuracy below 5 ppm is considered excellent confirmation of the elemental composition.
-
Table 1: Expected HRMS Data for Hypothetical Products
| Compound Name | Molecular Formula | Expected Exact Mass [M-H]⁻ or [M+H]⁺ |
| 1,1,2-Trifluorobut-1-en-4-al | C₄H₃F₃O | 125.0107 (for [M+H]⁺) |
| 1,1,2-Trifluorobutan-4-ol | C₄H₇F₃O | 131.0419 (for [M+H]⁺) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR is exceptionally sensitive to changes in functional groups. It provides definitive evidence for the conversion of the alcohol (broad O-H stretch) to an aldehyde (sharp C=O stretch) or the saturation of the C=C bond.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Apply a small drop of the neat liquid sample or a few milligrams of a solid sample directly onto the ATR crystal.
-
Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The key is to look for the disappearance of starting material peaks and the appearance of product peaks.
Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Functional Group | Starting Material (this compound) | Product A (Aldehyde) | Product B (Hydrogenated Alcohol) |
| O-H Stretch (Alcohol) | ~3350 (Broad) | Absent | ~3350 (Broad) |
| C-H Stretch (sp³) | ~2950-2850 | ~2950-2850, ~2750 (Aldehyde C-H) | ~2960-2860 |
| C=O Stretch (Aldehyde) | Absent | ~1730 (Strong, Sharp) | Absent |
| C=C Stretch (Alkene) | ~1670 | ~1670 | Absent |
| C-F Stretch | ~1350-1100 (Strong, Complex) | ~1350-1100 (Strong, Complex) | ~1350-1100 (Strong, Complex) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR reveals the proton environment, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR directly probes the fluorine atoms. The key is to use the couplings between these nuclei (H-H, C-H, F-H, F-C) to piece together the molecular puzzle.
Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Typical pulse programs like 'zg30' are sufficient.
-
Pay attention to the spectral width to ensure all signals are captured.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., 'zgpg30'). This provides singlets for each unique carbon, simplifying the spectrum.
-
An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to determine the number of attached protons (CH₃, CH₂, CH, or quaternary C).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary for chemical shifts if the instrument is calibrated, but trifluorotoluene can be used as a reference.
-
-
2D NMR (Optional but Recommended):
-
For complex structures, a COSY (¹H-¹H Correlation Spectroscopy) experiment to show proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) experiment to show direct ¹H-¹³C correlations are invaluable.
-
Data Interpretation and Expected Shifts
The presence of fluorine atoms dramatically alters chemical shifts and introduces complex splitting patterns (couplings).
-
¹H NMR: Protons on carbons adjacent to the fluorine-bearing carbons will be split by the fluorine atoms (²JHF, ³JHF). These couplings are often in the range of 2-20 Hz.
-
¹³C NMR: The fluorine atoms will cause large one-bond (¹JCF, ~250-300 Hz) and two-bond (²JCF, ~20-40 Hz) couplings, splitting the carbon signals into complex multiplets in a proton-coupled spectrum.
-
¹⁹F NMR: This is often the simplest spectrum to interpret, showing distinct signals for each unique fluorine environment.
Table 3: Predicted NMR Data for Key Products
| Compound | Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Splitting Pattern |
| Product A: | ¹H | -CHO | 9.5 - 10.0 | Triplet (from adjacent CH₂) |
| 1,1,2-Trifluorobut-1-en-4-al | -CH₂- | ~2.8 | Quartet of triplets (coupled to CHO and CH₂) | |
| ¹³C | -CHO | 190 - 200 | Multiplet (due to F coupling) | |
| C=CF₂ | ~150 (¹JCF ~290 Hz) | Triplet (from ²JFF) | ||
| ¹⁹F | CF₂ | -90 to -120 | Doublet (coupled to the single F) | |
| CF | -130 to -160 | Triplet (coupled to the CF₂) | ||
| Product B: | ¹H | -CH₂OH | ~3.7 | Multiplet |
| 1,1,2-Trifluorobutan-4-ol | CHF | ~4.5 - 5.0 | Doublet of multiplets (coupled to H and F) | |
| ¹³C | CHF₂ | ~115 | Triplet (¹JCF ~240 Hz) | |
| CHF | ~90 | Doublet of triplets (¹JCF ~180 Hz) | ||
| ¹⁹F | CHF₂ | -110 to -130 | Multiplet | |
| CHF | -190 to -220 | Multiplet |
Note: Predicted shifts are estimates and can vary based on solvent and other factors.
Data Synthesis for Final Structure Elucidation
The final step is to integrate all data points to build a self-consistent and undeniable structural proof.
Figure 2: Logical flow for data synthesis to confirm the structure of Product A.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,2-Trifluorobut-1-en-4-ol
Welcome to the technical support center for the synthesis of 1,1,2-Trifluorobut-1-en-4-ol (CAS 97168-13-3).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this valuable fluorinated building block. Fluorinated allylic alcohols are crucial intermediates in medicinal and agricultural chemistry, and their efficient synthesis is paramount.[4][5][6][7]
This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategy.
Proposed Synthetic Strategy: A Multi-Step Approach
A robust and scalable synthesis of this compound can be achieved via a three-step sequence. This strategy was designed for clarity and to isolate potential points of failure, making troubleshooting more effective. The core of this approach is a Reformatsky reaction to build the carbon backbone, followed by deoxygenation and fluorination to install the key trifluoroalkene moiety.
The proposed pathway is as follows:
-
Reformatsky Reaction: Formation of a β-hydroxy-α,α-difluoroester by reacting a protected hydroxy-aldehyde with ethyl bromodifluoroacetate.[8][9][10]
-
Deoxyfluorination: Conversion of the secondary alcohol to the corresponding fluoride using an appropriate fluorinating agent.[11][12][13][14]
-
Ester Reduction & Deprotection: Reduction of the ester to the primary alcohol and removal of the protecting group to yield the final product.
Troubleshooting Guide
This section addresses specific, common issues that can arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.
Issue 1: The Reformatsky reaction has a long induction period or fails to initiate.
Question: My Reformatsky reaction with ethyl bromodifluoroacetate is not starting, even after extended heating. What is the cause, and how can I fix it?
Answer: This is a classic problem in zinc-mediated reactions and almost always points to the zinc surface being passivated by a layer of zinc oxide.[15] The oxidative insertion of zinc into the carbon-halogen bond is a surface phenomenon, and this oxide layer prevents the reaction.[16]
-
Primary Cause: Inactive Zinc. Commercial zinc dust is coated with a thin, passivating layer of ZnO that must be removed for the reaction to proceed efficiently.
-
Troubleshooting & Optimization:
-
Chemical Activation: The most reliable method is to activate the zinc in situ just before adding the halo-ester. Common activators include iodine (I₂), 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl).[17] A newer, highly effective method for large-scale reactions involves using a catalytic amount of DIBAL-H, which has been shown to be very effective.[18][19]
-
Thermal Activation: Heating the zinc under vacuum or inert gas can help remove adsorbed water and some surface oxides, but chemical activation is generally more effective.
-
Solvent Purity: The Reformatsky reaction is highly sensitive to moisture. Ensure that your solvent (typically THF) is anhydrous. Distilling from sodium/benzophenone or passing it through an activated alumina column is recommended.
-
Temperature Control: While initiation requires heat, the reaction itself is exothermic. It was found that lowering the reaction temperature from reflux to 45–50 °C can afford excellent conversion with minimal side-product formation.[18]
-
Issue 2: Low yield during the deoxyfluorination of the secondary alcohol.
Question: After successfully making the β-hydroxy ester, my yield drops significantly when I try to replace the hydroxyl group with fluorine using DAST. What's going wrong?
Answer: Deoxyfluorination of alcohols can be challenging. The mechanism involves the formation of a reactive intermediate that can undergo side reactions, primarily elimination, and the fluorinating agents themselves can be problematic.
-
Primary Causes:
-
Reagent Instability: Diethylaminosulfur trifluoride (DAST) is a powerful fluorinating agent but is thermally unstable and can decompose, especially if it is not fresh or has been stored improperly.[13][14]
-
Competing Elimination: The intermediate formed after the alcohol reacts with DAST can eliminate to form an α,β-unsaturated ester instead of undergoing substitution by fluoride. This is particularly prevalent with secondary alcohols that can form stable alkenes.
-
-
Troubleshooting & Optimization:
-
Use a More Stable Reagent: Consider using Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). It is more thermally stable than DAST and often gives cleaner reactions with fewer elimination byproducts.[20]
-
Strict Temperature Control: Add the fluorinating agent dropwise to a solution of the alcohol at a low temperature (–78 °C) and allow the reaction to warm slowly to room temperature.[13] This minimizes side reactions by favoring the desired SN2-type substitution pathway.[12]
-
Monitor Reaction Carefully: Follow the reaction by TLC or ¹⁹F NMR. Over-running the reaction can lead to decomposition of the desired product.
-
Issue 3: I'm losing a significant amount of my final product during purification.
Question: I have confirmed the presence of this compound by NMR in my crude reaction mixture, but the isolated yield after column chromatography or distillation is very low. Why is this happening?
Answer: Fluorinated alcohols, especially those with low molecular weight, present unique purification challenges due to their physical properties.[7]
-
Primary Causes:
-
Volatility: The introduction of fluorine often lowers the boiling point of a molecule.[21] Your product is likely volatile and can be lost when removing solvent under high vacuum (e.g., on a rotovap).
-
Water Solubility: Short-chain alcohols can have appreciable water solubility, leading to losses during aqueous workup.
-
Silica Gel Interactions: Alcohols can streak on silica gel, leading to poor separation and recovery. The slightly acidic nature of standard silica can also sometimes cause decomposition of sensitive compounds.
-
-
Troubleshooting & Optimization:
-
Careful Solvent Removal: Remove extraction solvents at reduced pressure without heating. For the final removal of high-boiling solvents like DMF, a Kugelrohr apparatus or short-path distillation under moderate vacuum is preferable to a standard rotovap.
-
Workup Modification: When performing an aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the alcohol and back-extract the aqueous phase multiple times with a solvent like dichloromethane or ethyl acetate.
-
Chromatography Adjustments: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Alternatively, using a different stationary phase like alumina or a bonded-phase silica could improve recovery.[22][23]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for activating zinc for the Reformatsky reaction? A: For laboratory scale, adding a few crystals of iodine to the zinc suspension in THF and gently heating until the purple color disappears is a very common and effective method.[16] For larger-scale reactions where the exotherm of initiation can be a safety concern, pre-treatment of the zinc with DIBAL-H has been shown to be a more controllable and scalable activation procedure.[18][19]
Q2: Can I use a different protecting group for the initial hydroxyl moiety? A: Yes. The tert-butyldimethylsilyl (TBS) group is recommended for its robustness to the organozinc reagent and its straightforward removal with fluoride sources (e.g., TBAF). However, other protecting groups can be used. A tetrahydropyranyl (THP) group is also stable but requires acidic conditions for removal, which could be problematic for the fluorinated alkene. A benzyl (Bn) ether is very robust but requires hydrogenolysis for removal, which might not be compatible with the double bond. The choice of protecting group should be guided by the overall synthetic plan and the orthogonality of deprotection conditions.
Q3: How can I effectively monitor the progress of these reactions? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the consumption of starting materials and the appearance of products in all steps. Use a potassium permanganate stain to visualize the alcohol and alkene functionalities.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for organofluorine chemistry.[24] It allows for direct observation of the fluorine-containing species. You can easily distinguish between the -CF₂- in the Reformatsky product and the -CF₂- and -CF- signals in the final product. It is an excellent tool for determining conversion and identifying fluorinated byproducts.
Q4: What are the key safety precautions when working with deoxyfluorinating agents like DAST? A: DAST and related reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood.
-
Thermal Instability: DAST can decompose violently when heated above 90 °C.[11] Reactions should never be heated, and the reagent should be stored in a refrigerator.
-
Moisture Sensitivity: These reagents react with water to produce corrosive hydrogen fluoride (HF). All glassware must be scrupulously dried, and reactions must be run under an inert atmosphere (N₂ or Ar).
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. A face shield is highly recommended when handling larger quantities. Have calcium gluconate gel available as a first-aid measure for potential HF exposure.
Key Experimental Protocols
Protocol 1: Activation of Zinc Dust with Iodine
-
Place zinc dust (1.5 eq.) and a magnetic stir bar into a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add anhydrous THF to cover the zinc.
-
Add a few small crystals of iodine (I₂). The solution will turn brown/purple.
-
Gently heat the suspension with a heat gun or in an oil bath until the iodine color dissipates and the solution becomes colorless. The zinc should appear gray and metallic.
-
Allow the activated zinc to cool to the desired reaction temperature before proceeding.
Protocol 2: Synthesis of this compound (Final Step Example)
This protocol assumes the successful synthesis of 1,1,2-Trifluoro-4-((tert-butyldimethylsilyl)oxy)butan-1-ol.
-
Dissolve the silyl-protected alcohol (1.0 eq.) in anhydrous THF (0.2 M) in a plastic or Teflon flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1.0 M in THF) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo without heating.
-
Purify the resulting crude oil by short-path vacuum distillation or flash chromatography on deactivated silica gel to yield the final product.
Data Summary: Expected Yields
The following table provides a guideline for expected yields at each stage of the synthesis, highlighting the impact of key optimizations.
| Step | Reaction | Non-Optimized Condition | Typical Low Yield | Optimized Condition | Expected Good Yield |
| 1 | Reformatsky Reaction | Using non-activated zinc dust. | < 20% | Zinc activated with I₂ or DIBAL-H; Temp at 45-50°C.[18] | > 85% |
| 2 | Deoxyfluorination | Using old DAST; rapid warming. | ~ 30% | Fresh Deoxo-Fluor; slow warming from -78°C.[20] | > 75% |
| 3 | Purification | Standard rotovap evaporation. | 40-50% (of theoretical) | Careful vacuum, short-path distillation.[21] | > 90% (of theoretical) |
References
- Lu, X. Y., Gao, M. T., Yu, L. J., Pan, H. Y., Zhang, X., Huang, R., Yang, K., Shui, F. Y., Song, Y. W., & Yang, G. X. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers, 10(7), 1788-1794. [Link]
- Koot, W. J., Hiemstra, H., & Speckamp, W. N. (2002). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 6(5), 739-742. [Link]
- Fontenelle, C. Q., Conroy, M., Light, M., Poisson, T., Pannecoucke, X., & Linclau, B. (2014). Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 79(1), 411-419. [Link]
- Lu, X. Y., et al. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers. [Link]
- Cossu, S., De Lucchi, O., Fabris, F., & Fabbri, D. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 1546–1579. [Link]
- Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition.
- ResearchGate. (2002). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction.
- NROChemistry. (n.d.). Reformatsky Reaction.
- Organic Chemistry Data. (n.d.). Alcohol to Fluoride - Common Conditions.
- ResearchGate. (2014). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines.
- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.
- Royal Society of Chemistry. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers. [Link]
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- Organic Chemistry Portal. (n.d.). Allyl fluoride synthesis by fluorination.
- Google Patents. (2006). Purification of fluorinated alcohols.
- Ocampo, R., Dolbier, W. R., Abboud, K. A., & Zuluaga, F. (2001). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids. The Journal of Organic Chemistry, 66(17), 5893-5900. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Wikipedia. (n.d.). Reformatsky reaction.
- Google Patents. (2020). Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene.
- Nature. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5, 285–302. [Link]
- Chemistry Stack Exchange. (2023). Purifying Fluorinated Alcohol via flash Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
- ResearchGate. (2002). Synthesis of the Four Stereoisomers of 1,1,1-Trifluorobutane-2,3-diol.
- ResearchGate. (2007). (PDF) Analysis of fluorotelomer alcohols in soils: Optimization of extraction and chromatography.
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Technical Support Center: Purification of 1,1,2-Trifluorobut-1-en-4-ol
Welcome to the dedicated technical support guide for the purification of 1,1,2-Trifluorobut-1-en-4-ol (CAS 97168-13-3). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block.[1] We will address common challenges encountered during its purification from typical reaction mixtures, providing practical, field-tested solutions and in-depth explanations to ensure you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties, handling, and general purification strategies for this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your target compound is the first step in designing a successful purification strategy. Key data points are summarized in the table below.
| Property | Value | Source |
| CAS Number | 97168-13-3 | [2][3] |
| Molecular Formula | C₄H₅F₃O | [1][2] |
| Molecular Weight | 126.08 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | ~93 °C (at atmospheric pressure) | [2] |
| Density | ~1.24 g/cm³ (Predicted) | [2] |
| pKa | ~14.37 (Predicted) | [2] |
Q2: What are the most common impurities found in crude this compound reaction mixtures?
Impurities are highly dependent on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as precursors used in the synthesis.
-
Solvents: Residual reaction or extraction solvents.
-
Side-Products: Isomeric byproducts, over-oxidation products (aldehydes, carboxylic acids), or products from decomposition. The trifluoroalkene moiety can be susceptible to oxidation or polymerization under certain conditions.[4]
-
Catalyst Residues: If a catalyst was used in the synthesis.
Q3: How should I handle and store purified this compound?
Due to its potential for irritation and its chemical nature, proper handling is crucial.[1][2]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent potential degradation or polymerization, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended for long-term stability.
Troubleshooting Guide: Purification Workflows
This section uses a problem-and-solution format to address specific issues you may encounter during purification.
Scenario 1: Purification by Distillation
Distillation is often the preferred method for purifying multi-gram quantities of this compound, leveraging its relatively low boiling point.
Q: My compound is not distilling at the expected temperature, or the distillation is extremely slow.
A: This is a common issue that typically points to problems with pressure or thermal transfer.
-
Causality & Solution:
-
Vacuum Leaks: The most frequent cause is a poor seal in your vacuum distillation setup. Meticulously check all joints, seals, and tubing for leaks. Ensure all glassware is free of cracks.
-
Inaccurate Pressure Reading: Your vacuum gauge may be inaccurate. Calibrate it or cross-reference with a known reliable gauge. The boiling point is highly dependent on pressure.
-
Insufficient Heating: Ensure the heating mantle is in good contact with the distillation flask and is set to a temperature approximately 20-30 °C above the target boiling point at your working pressure.
-
Fractionating Column Inefficiency: If using a fractionating column (e.g., Vigreux), it may be losing too much heat to the environment. Insulating the column with glass wool or aluminum foil can help maintain the necessary temperature gradient for the vapor to reach the condenser.
-
Q: My final product after distillation is still impure according to GC-MS or NMR analysis.
A: This indicates poor separation, which can result from several factors.
-
Causality & Solution:
-
Co-distillation with Impurities: If an impurity has a boiling point very close to your product, simple distillation will not be effective. You must use a more efficient fractional distillation column (e.g., packed with Raschig rings or metal sponges) to increase the number of theoretical plates and improve separation.
-
Azeotrope Formation: The product may form a constant-boiling mixture (an azeotrope) with a solvent or impurity, making separation by distillation impossible under those conditions. Consider changing the pressure or using a different purification technique.
-
Thermal Decomposition: Fluorinated alcohols can sometimes be thermally sensitive, especially in the presence of acidic or basic impurities.[5] Decomposition in the hot distillation pot can generate new, volatile impurities that co-distill with your product. If decomposition is suspected (e.g., darkening of the pot residue), lower the distillation temperature by using a higher vacuum.
-
Workflow Diagram: Fractional Distillation
The following diagram outlines the key steps and decision points in a typical fractional distillation workflow.
Caption: Workflow for purification via fractional vacuum distillation.
Scenario 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on polarity differences.[6] However, fluorinated compounds can sometimes exhibit unique behaviors.
Q: My compound streaks badly on the column and TLC plate, leading to poor separation and low recovery.
A: Streaking is a sign of undesirable interactions or conditions during chromatography.
-
Causality & Solution:
-
Instability on Stationary Phase: Some fluorinated compounds can be unstable on standard silica gel, which is acidic.[7][8] This can lead to decomposition on the column.
-
Solution: Deactivate the silica gel by treating it with a base like triethylamine (typically 0.5-1% in the eluent). Alternatively, use a different stationary phase like neutral alumina or a bonded-phase silica (e.g., C18) for reverse-phase chromatography.[6]
-
-
Overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 ratio of sample mass to stationary phase mass.
-
Incorrect Solvent Polarity: If the eluent is too polar, the compound will move too quickly with the solvent front (low Rf) without proper separation. If it's not polar enough, it will stick to the silica, causing tailing (high Rf).
-
Solution: Systematically optimize your solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound to achieve the best separation on a column.[6]
-
-
Troubleshooting Diagram: Column Chromatography Separation
This flowchart provides a logical path for troubleshooting poor separation results.
Caption: Decision tree for troubleshooting poor column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying >5 g of crude material where impurities have significantly different boiling points.
-
Pre-treatment: If the crude mixture contains non-volatile salts or acids, first perform a simple aqueous workup. Dissolve the crude oil in a suitable solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a collection flask, and a vacuum-tight thermometer. Use high-vacuum grease on all ground-glass joints.
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to ~30 mmHg.
-
Begin heating the distillation pot while stirring.
-
Collect the first few drops (the fore-run), which may contain residual solvents or volatile impurities, in a separate flask.
-
When the vapor temperature at the thermometer stabilizes, switch to a clean collection flask. Collect the fraction that distills at a constant temperature. The boiling point at this pressure should be significantly lower than the atmospheric boiling point of 93 °C.
-
Monitor the distillation closely. Stop heating when only a small amount of residue remains in the pot to avoid overheating and potential decomposition.
-
-
Analysis: Analyze the collected fraction(s) by GC-MS or ¹H/¹⁹F NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for smaller scales or for separating impurities with polarities similar to the product.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting oil under high vacuum to remove any final traces of solvent.
References
- Google Patents. (2020). WO2020141514A1 - Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate.
- LookChem. (n.d.). Cas 97168-13-3, this compound.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- Mori, S., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry.
- Marcus, Y. (1991). Recommended methods for the purification of solvents and tests for impurities: 1,2-ethanediol and 2,2,2-trifluoroethanol. Pure and Applied Chemistry.[14]
- Mori, S., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. National Institutes of Health.
- Columbia University. (n.d.). Column chromatography.
- ResearchGate. (2022). Establishment of Si-Traceable Purity Assessment of Fumonisin B1 Using a Combination of Quantitative 1h Nmr and Mass Balance.
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- 8. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 1,1,2-Trifluorobut-1-en-4-ol
Welcome to the technical support center for the synthesis of 1,1,2-Trifluorobut-1-en-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies. Our goal is to provide you with the causal insights behind experimental protocols to ensure the integrity and reproducibility of your results.
Proposed Synthetic Route: A Reformatsky-Type Approach
A common and effective method for the synthesis of this compound involves a multi-step process. A key step is the Reformatsky reaction, which is known for its utility in forming β-hydroxy esters from α-halo esters and carbonyl compounds.[1][2] In this case, we will adapt this reaction using a fluorinated starting material.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SP-01 | Low yield of the desired product in the Reformatsky reaction. | - Incomplete activation of zinc. - Presence of moisture in the reaction. - Competing side reactions. | - Activate zinc powder prior to use with iodine or 1,2-dibromoethane to remove the deactivating zinc oxide layer.[2] - Ensure all glassware is oven-dried and solvents are anhydrous. Grignard reagents, which are analogous in reactivity, are highly sensitive to water.[3] - Maintain a low reaction temperature to minimize side reactions. |
| SP-02 | Formation of a significant amount of a higher molecular weight, viscous substance. | Oligomerization or polymerization of acrolein or the product. | - Use a freshly distilled, high-purity acrolein. - Add the acrolein slowly to the reaction mixture at a low temperature to control the reaction rate and prevent polymerization. - Consider using a polymerization inhibitor if the problem persists. |
| SP-03 | Isomerization of the double bond in the final product. | The allylic alcohol product can undergo isomerization under acidic or basic conditions, or in the presence of transition metal impurities.[4][5] | - Use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride, after the reduction step.[6] - Purify the product promptly after synthesis to avoid prolonged exposure to potential catalysts for isomerization. |
| SP-04 | Incomplete reduction of the ester in the second step. | - Insufficient amount of reducing agent. - Deactivation of the reducing agent by moisture. | - Use a sufficient excess of a strong reducing agent like lithium aluminum hydride (LiAlH₄), as milder agents like sodium borohydride may not be effective for esters.[7][8] - Ensure the reaction is conducted under strictly anhydrous conditions. |
| SP-05 | Difficulty in purifying the final product. | The product is a relatively polar and volatile alcohol, which can make purification by chromatography or distillation challenging. | - For chromatography, use a silica gel that has been deactivated with a small amount of triethylamine in the eluent to prevent streaking. - For distillation, use a vacuum distillation setup to lower the boiling point and prevent decomposition.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is the Reformatsky reaction preferred over a Grignard reaction for the first step?
A1: Reformatsky reagents (organozinc reagents) are generally less reactive than Grignard reagents (organomagnesium reagents).[1] This lower reactivity prevents side reactions, such as nucleophilic attack on the ester group of another molecule of the starting material. This selectivity is crucial when working with multifunctional molecules.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both lithium aluminum hydride and activated zinc are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Acrolein is a highly toxic and volatile lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: Can I use a different reducing agent instead of lithium aluminum hydride?
A3: While LiAlH₄ is highly effective for reducing esters to alcohols, its reactivity can sometimes lead to side reactions.[7] An alternative could be Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can offer greater selectivity, though reaction conditions would need to be optimized.
Q4: How can I confirm the structure and purity of the final product?
A4: A combination of analytical techniques is recommended. ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure of the molecule. Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and identify any volatile impurities.[10]
Product Analysis Workflow
Caption: Analytical workflow for product characterization and purification.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1-hydroxyprop-2-en-1-yl)-2,3,3-trifluoropropanoate
-
Preparation: Under an inert atmosphere, add activated zinc powder to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reaction Initiation: Add a small amount of a solution of ethyl 2-bromo-2,3,3-trifluoropropanoate in anhydrous THF to the zinc suspension and gently warm to initiate the reaction.
-
Addition of Reagents: Once the reaction has started, add the remaining ethyl 2-bromo-2,3,3-trifluoropropanoate solution dropwise, followed by the slow addition of freshly distilled acrolein at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of this compound
-
Preparation: Under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether in a flame-dried flask at 0 °C.
-
Addition of Ester: Slowly add a solution of the crude product from Step 1 in anhydrous diethyl ether to the LiAlH₄ suspension.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Purification: Filter the resulting precipitate and wash with diethyl ether. Dry the combined organic phases and remove the solvent. The crude product can then be purified by vacuum distillation or column chromatography.[9][11]
References
- Fornalczyk, M., Singh, K., & Stuart, A. M. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 10(15), 3093-3099.
- Martinelli, L. R., & Nikel, P. I. (2022). Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro. Microbial Biotechnology, 15(5), 1622–1632.
- Wang, H., et al. (2022). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Molecules, 27(19), 6529.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Professor Dave Explains. (2016). Practice Problem: Reducing Agents. YouTube.
- Burton, D. J., Yang, Z.-Y., & Qiu, W. (1996). Wittig olefination via reaction of fluorine-containing phosphoranium salts and F-acyl fluorides. A new approach to fluoroolefin synthesis. Journal of the American Chemical Society, 118(4), 845–846.
- WO2020141514A1 - Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene. Google Patents.
- Ashenhurst, J. (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2021). Reduction of Aldehydes and Ketones with Complex Hydrides. YouTube.
- Approaches to the isomerization of allylic alcohols. ResearchGate.
- Langlois, B. R. (2016). Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus Chimie, 19(11-12), 1435-1444.
- Analytical chemistry and purification. Novalix.
- Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts.
- Purification. Yale Research.
- Wittig Reaction. Organic Chemistry Portal.
- Grignard Reaction. Organic Chemistry Portal.
- Reformatsky reaction. Wikipedia.
- Meyer–Schuster Isomerization of Terminal Propargylic Alcohols Catalyzed by Complex 27 in the Presence of Benzoic Acid. ResearchGate.
- Synthesis of the Four Stereoisomers of 1,1,1-Trifluorobutane-2,3-diol. ResearchGate.
- Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro. ResearchGate.
- Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897.
- The Wittig Reaction. (2023). Chemistry LibreTexts.
- Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide.
- Allery Chemistry. (2018). Quick Revision - Purification of an organic solid. YouTube.
- Coeffard, V. (2016). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 12, 1834–1855.
- Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube.
- Martinelli, L. R., & Nikel, P. I. (2022). Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro. PubMed.
- Okusu, S., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 148–156.
- Allery Chemistry. (2023). Purification of Organic Liquids - a quick guide! YouTube.
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Technical Support Center: Managing the Stability of 1,1,2-Trifluorobut-1-en-4-ol
Welcome to the technical support center for 1,1,2-Trifluorobut-1-en-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable fluorinated building block in your experiments. Due to its unique combination of a trifluorovinyl group and a primary allylic alcohol, understanding its potential degradation pathways and proper handling is crucial for obtaining reliable and reproducible results.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during storage and handling.
Troubleshooting Guide: Common Stability Issues
This section addresses potential problems you might observe with your stored this compound and provides a logical workflow for investigation and resolution.
Visual Troubleshooting Flowchart
The following diagram illustrates a step-by-step process to diagnose and address common stability-related observations.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2][3] The recommended storage temperature is typically refrigerated (2-8 °C). The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to mitigate oxidation and moisture-related degradation.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions, including polymerization and autoxidation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the allylic alcohol and potential peroxide formation at the double bond.[5] |
| Light | Amber or opaque container | Protects the compound from light-induced degradation or polymerization.[5] |
| Container | Tightly sealed, compatible material (e.g., glass, fluorinated polymer-lined) | Prevents contamination and evaporation. Ensure material compatibility to avoid leaching or reaction.[6][7] |
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Due to its potential for skin and eye irritation, appropriate PPE is essential.[5] This includes chemical-resistant gloves (consult manufacturer's compatibility charts), safety goggles or a face shield, and a lab coat. All handling of the liquid should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2]
Chemical Stability and Degradation
Q3: What are the primary degradation pathways for this compound?
A3: The molecule has two primary reactive sites: the trifluorovinyl group and the allylic alcohol.
-
Polymerization: Fluoroalkenes are known to undergo radical polymerization, which can be initiated by heat, light, or trace impurities.[8][9][] This can lead to an increase in viscosity or the formation of solid precipitates.
-
Oxidation: The allylic alcohol functionality is susceptible to oxidation, especially in the presence of air (autoxidation).[2][5] This can lead to the formation of the corresponding aldehyde or carboxylic acid. Autoxidation is a free-radical chain reaction that can be initiated by light.[5]
-
Peroxide Formation: Like other alkenes, the double bond can react with oxygen, particularly under light exposure, to form explosive peroxides.
-
Dehydrofluorination: Although less common under neutral conditions, the presence of basic impurities could potentially lead to the elimination of hydrogen fluoride (HF).
Q4: I've noticed the viscosity of my sample has increased. What could be the cause?
A4: An increase in viscosity is a strong indicator of polymerization. This can be triggered by improper storage, such as elevated temperatures or exposure to air and light, which can generate radicals that initiate the polymerization process.[8] It is advisable to check for the presence of a polymerization inhibitor if the product is intended for long-term storage.
Q5: Are there any recommended inhibitors to prevent polymerization?
A5: For many reactive monomers, small amounts of inhibitors are added for stabilization during storage and transport.[9][] Common radical scavengers used for this purpose include 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT).[9] If you are synthesizing or purifying this compound in-house, consider adding a low concentration (e.g., 100-200 ppm) of such an inhibitor for long-term storage.
Analytical Testing and Purity
Q6: How can I check the purity and detect degradation products in my sample?
A6: A combination of analytical techniques is recommended for a comprehensive assessment of purity and stability.
| Analytical Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | To confirm the structure of the main component and identify structural changes or the presence of byproducts. ¹⁹F NMR is particularly useful for detecting changes in the fluorine environment.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor for the appearance of new functional groups, such as carbonyls (from oxidation) or changes in the C=C and O-H bond regions. |
| Karl Fischer Titration | To determine the water content, as moisture can contribute to certain degradation pathways. |
Q7: What should I do if I suspect my sample has degraded?
A7: If you observe any changes in the physical appearance of the sample (color, viscosity, solids) or if analytical data indicates the presence of significant impurities, it is best to discard the material and obtain a fresh batch. Using a degraded sample can lead to inconsistent and unreliable experimental results. If the degradation is minor, purification by distillation may be an option, but this should be done with caution due to the compound's reactivity.
Experimental Protocols
Protocol 1: Aliquoting and Short-Term Storage
-
Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture into the cold liquid.
-
Work in a fume hood and under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Using a clean, dry syringe or pipette, transfer the desired amount to a new, clean, and dry amber glass vial.
-
Purge the headspace of both the original container and the new aliquot with a gentle stream of nitrogen or argon before tightly sealing with a compatible cap (e.g., PTFE-lined).
-
Label the new vial clearly with the compound name, date, and concentration (if applicable).
-
Return the main stock bottle and the new aliquot to refrigerated storage (2-8 °C).
References
- Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2025, August 7).
- Video: Radical Autoxid
- An update on fluorin
- Chemical Compatibility by Container Resin. CP Lab Safety.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- Green, Catalytic Oxidations of Alcohols.
- Autoxid
- Fluorinated compounds in paper and paperboard based food packaging materials. (2024, October 16).
- Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
- Fluorination in Packaging and PFAS Contamination. (2024, August 15). Plastics Engineering.
- A Facile Autoxidation of an Allylic Alcohol in Air. (2019, August 7).
- SELECTION OF COMPATIBLE M
- Forced Degrad
- (PDF) The Over-Riding Role of Autocatalysis in Allylic Oxidation. (2021, June 11).
- Polymeriz
- Polymeris
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Thermal Stability and Photochromic Properties of a Fluorinated Indolylfulgimide in a Protic and Aprotic Solvent. PMC - NIH.
- Polymerization Inhibitors. Polymer / BOC Sciences.
- Polymerization Inhibitors in Plastic Compounds: Overview and Benefits. SpecialChem.
- Polymerization Inhibitors | [Synthesis & M
- Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers (RSC Publishing).
- Fluorination of allylic alcohols | Download Scientific Diagram.
- Origin of the Stability Conferred upon Collagen by Fluorin
- Lewis Base-Catalyzed Trifluoromethylsulfinylation of Allylic Alcohols: Stability-Oriented Divergent Synthesis | Request PDF.
- Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia.
- Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC.
- A Rapid Analytical Method for Monitoring the Enantiomeric Purity of Chiral Molecules Synthesized in Ionic Liquid Solvents. PubMed.
- 7.7: Stability of Alkenes. (2024, April 3). Chemistry LibreTexts.
- Structural basis for the enhanced stability of highly fluorin
- Long-Term Storage Consider
- Photochemical and Thermal Stability of Bionanocellulose/Poly(Vinyl Alcohol) Blends. (2022, October 16). NIH.
- Arkema Inc. - Organic Peroxides Storage Temperature, SADT, and Storage Stability Guide.
- Long-term dry storage of enzyme-based reagents for isothermal nucleic acid amplification in a porous matrix for use in point-of-care diagnostic devices. PMC - NIH.
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- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Video: Radical Autoxidation [jove.com]
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- 7. calpaclab.com [calpaclab.com]
- 8. 3vsigmausa.com [3vsigmausa.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up of 1,1,2-Trifluorobut-1-en-4-ol Synthesis
Welcome to the technical support center for the synthesis of 1,1,2-Trifluorobut-1-en-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the lab bench to pilot plant production. We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.
Introduction to the Synthesis of this compound
This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique trifluoroethenyl group and primary alcohol functionality make it a versatile intermediate for introducing fluorine into complex molecules, which can significantly enhance their biological activity.
A common and effective strategy for the synthesis of this molecule involves a Grignard reaction between a trifluorovinyl Grignard reagent and ethylene oxide. This method is often favored for its reliability in forming carbon-carbon bonds.[2][3][4][5][6]
This guide will focus on the challenges associated with a proposed two-step synthesis:
-
Formation of the Trifluorovinyl Grignard Reagent: Reaction of 1-bromo-1,2,2-trifluoroethene with magnesium metal.
-
Reaction with Ethylene Oxide: Nucleophilic attack of the Grignard reagent on ethylene oxide, followed by an aqueous workup to yield the desired product.
Troubleshooting Guide and FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the scale-up of this compound synthesis.
Part 1: Grignard Reagent Formation
Question 1: My Grignard reaction is difficult to initiate, especially at a larger scale. What can I do?
Answer:
Initiation of Grignard reactions can be notoriously tricky, and this issue is often magnified during scale-up due to lower surface area-to-volume ratios and less efficient localized heating.
Troubleshooting Steps:
-
Magnesium Activation: The primary reason for initiation failure is the passivating layer of magnesium oxide on the surface of the magnesium turnings.
-
Mechanical Activation: On a lab scale, grinding the magnesium turnings in a dry mortar and pestle can be effective. For larger scales, consider using a ball mill for a short period under an inert atmosphere.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture. These will react with the magnesium surface to expose fresh, reactive metal.
-
-
Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is rigorously anhydrous. Water will quench the Grignard reagent as it forms.
-
Localized Heating: A hot spot can often initiate the reaction. On a lab scale, a heat gun can be carefully used. In a larger reactor, a heated inlet or a small, pre-heated stream of the halide solution can be introduced.
-
Sonication: The use of an ultrasonic bath can help to disrupt the magnesium oxide layer and promote initiation.
| Parameter | Recommendation for Scale-Up | Rationale |
| Magnesium Form | Coarsely powdered or finely chipped | Increases surface area for reaction. |
| Initiator | 1,2-dibromoethane (0.5-1 mol%) | Reacts to form ethylene and MgBr2, activating the surface. |
| Solvent | Anhydrous THF (<50 ppm water) | Minimizes quenching of the Grignard reagent. |
Question 2: The yield of my Grignard reagent is low, and I'm observing the formation of significant byproducts. What is happening?
Answer:
Low yields of the Grignard reagent are often due to side reactions, primarily Wurtz coupling, where two alkyl halides react with the magnesium to form a dimer.
Troubleshooting Steps:
-
Slow Addition of Halide: Add the 1-bromo-1,2,2-trifluoroethene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the likelihood of Wurtz coupling.
-
Temperature Control: Maintain a gentle reflux during the reaction. If the temperature is too high, the rate of side reactions can increase. If it is too low, the reaction may become sluggish or stall.
-
Efficient Stirring: Ensure vigorous stirring to keep the magnesium suspended and to promote efficient heat transfer. This is especially critical in larger reactors.
Part 2: Reaction with Ethylene Oxide and Workup
Question 3: The reaction with ethylene oxide is exothermic and difficult to control on a larger scale. How can I manage this?
Answer:
The ring-opening of ethylene oxide is a highly exothermic process.[2][3][6] Proper thermal management is crucial for a safe and successful scale-up.
Troubleshooting Steps:
-
Cooling: Perform the reaction at a low temperature, typically between -20 °C and 0 °C. Ensure your cooling system has sufficient capacity for the scale of your reaction.
-
Slow Addition of Ethylene Oxide: Add the ethylene oxide slowly to the Grignard reagent solution. This can be done by bubbling gaseous ethylene oxide through the solution or by adding a pre-cooled solution of ethylene oxide in your reaction solvent.
-
Dilution: Using a more dilute solution of the Grignard reagent can help to dissipate the heat more effectively.
| Parameter | Recommendation for Scale-Up | Rationale |
| Reaction Temperature | -20 °C to 0 °C | Controls the exotherm of the ring-opening reaction. |
| Ethylene Oxide Addition | Slow, subsurface addition of gas or dropwise addition of a cooled solution | Prevents localized overheating and improves control. |
| Molar Ratio | 1.0 - 1.2 equivalents of Grignard reagent | Ensures complete consumption of ethylene oxide. |
Question 4: During the aqueous workup, I am getting a thick emulsion that is difficult to separate. How can I resolve this?
Answer:
The formation of magnesium salts during the quench can lead to emulsions, which can be particularly problematic during large-scale extractions.
Troubleshooting Steps:
-
Quenching Agent: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or dilute acid for the initial quench. This helps to chelate the magnesium salts and keep them in the aqueous layer.
-
pH Adjustment: After the initial quench, a dilute acid (e.g., 1M HCl) can be added to dissolve any remaining magnesium hydroxides.
-
Solvent Choice: If emulsions persist, consider adding a different organic solvent with a lower polarity, such as toluene or heptane, during the extraction.
Question 5: My final product is contaminated with a high-boiling impurity. What is its likely identity and how can I remove it?
Answer:
A common byproduct in Grignard reactions with ethylene oxide is a diol formed from the reaction of the initial product with another equivalent of ethylene oxide.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of ethylene oxide used. A slight excess of the Grignard reagent can help to minimize this side reaction.
-
Purification:
-
Distillation: Fractional distillation under reduced pressure is the most effective method for removing the higher-boiling diol.
-
Chromatography: For smaller scales or for achieving very high purity, flash column chromatography on silica gel can be employed.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Considerations with Hazardous Reagents
The synthesis of this compound involves the use of several hazardous reagents that require careful handling, especially during scale-up.
-
1-Bromo-1,2,2-trifluoroethene: This is a volatile and reactive alkyl halide. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Magnesium Turnings: Magnesium is a flammable solid. Keep away from ignition sources and handle under an inert atmosphere.
-
Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Ethylene Oxide: Ethylene oxide is a flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-ventilated area, and appropriate safety measures, such as a gas detector, should be in place.
References
- Huston, R. C., & Agett, A. (1941). THE REACTION OF ETHYLENE OXIDE WITH GRIGNARD'S REAGENT. Journal of Organic Chemistry.
- Agett, A. H. (1940). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Michigan State College of Agriculture and Applied Science.
- Chemistry Stack Exchange. (2020).
- Master Organic Chemistry. (2018). Reactions of Grignard Reagents.
- Semantic Scholar. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH GRIGNARD'S REAGENT.
- LookChem. (n.d.). This compound (Cas 97168-13-3).
- Parchem. (n.d.). This compound (Cas 97168-13-3).
- Guidechem. (n.d.). 4-IODO-1,1,2-TRIFLUOROBUT-1-ENE 401-52-5 wiki.
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- 2. THE REACTION OF ETHYLENE OXIDE WITH GRIGNARD'S REAGENT | Semantic Scholar [semanticscholar.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [wap.guidechem.com]
- 6. The reaction of ethylene oxide with Grignard's reagent-文献详情-维普官网 [cqvip.com]
identifying byproducts in the halogenation of 1,1,2-Trifluorobut-1-en-4-ol
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for the halogenation of 1,1,2-Trifluorobut-1-en-4-ol. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. The halogenation of this substrate is a key transformation, but it can be accompanied by the formation of various byproducts that complicate purification and reduce yields. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify and mitigate the formation of these unwanted side products. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks in my 1H and 19F NMR spectra after halogenating this compound. What are the most likely byproducts?
A1: The most common byproduct is a cyclic ether, specifically a fluorinated tetrahydrofuran derivative. This occurs through an intramolecular cyclization of the initially formed halohydrin intermediate. You may also observe di-halogenated products or products resulting from allylic halogenation, especially when using reagents like N-bromosuccinimide (NBS) under radical conditions.[1][2]
Q2: Why is the formation of a cyclic ether so common in this reaction?
A2: The substrate, this compound, is an allylic alcohol. The electrophilic addition of a halogen to the double bond forms a halonium ion intermediate. The neighboring hydroxyl group can then act as an internal nucleophile, attacking the electrophilic carbon to form a stable five-membered tetrahydrofuran ring.[3][4][5] This intramolecular reaction is often kinetically and thermodynamically favored.[6]
Q3: My reaction is giving a low yield of the desired halogenated product. What are the primary factors that could be contributing to this?
A3: Low yields are often a result of competing side reactions. The formation of the cyclic ether byproduct is a major contributor. Other factors can include incomplete reaction, decomposition of the starting material or product, and suboptimal reaction conditions (temperature, solvent, reaction time). The choice of halogenating agent and the presence of moisture can also significantly impact the reaction outcome. For instance, using NBS in aqueous solvents is known to favor the formation of bromohydrins, which are precursors to the cyclic ether.[1]
Q4: Can I prevent the formation of the cyclic ether byproduct?
A4: While completely preventing the cyclization can be challenging, you can minimize it. Strategies include protecting the hydroxyl group before halogenation, using a non-polar aprotic solvent to disfavor the intramolecular cyclization, and carefully controlling the reaction temperature. Additionally, using a strong, non-nucleophilic base might promote the desired reaction over cyclization in some cases.[4]
Q5: What is the expected regioselectivity of the halogen addition?
A5: The electrophilic addition of a halogen to the double bond in this compound is expected to proceed via a halonium ion intermediate. The subsequent attack by a nucleophile (either the external halide ion or the internal hydroxyl group) will typically occur at the more substituted carbon that can better stabilize a partial positive charge. However, the electron-withdrawing fluorine atoms can influence the regioselectivity, and a mixture of regioisomers may be observed.
Troubleshooting Guide
Problem 1: Unidentified Peaks in 1H or 19F NMR Spectrum
Potential Cause: Formation of a cyclic byproduct (fluorinated tetrahydrofuran derivative).
Diagnostic Steps:
-
Analyze NMR Data: Look for characteristic signals of a tetrahydrofuran ring in the 1H NMR spectrum, typically in the range of 3.5-4.5 ppm. In the 19F NMR spectrum, the chemical shifts of the fluorine atoms will be significantly different from those in the starting material due to the change in their electronic environment upon cyclization.[7][8][9][10][11]
-
Mass Spectrometry: Obtain a mass spectrum of your crude product. The cyclic ether will have the same molecular weight as the desired halohydrin, but different fragmentation patterns may be observed. The dihalogenated product will have a correspondingly higher molecular weight.
-
2D NMR Spectroscopy: If the structure is still ambiguous, perform 2D NMR experiments such as COSY and HMBC to establish the connectivity of the atoms in the byproduct.
Corrective Actions:
-
Protecting Group Strategy: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or an acetate ester before the halogenation step. This will prevent the intramolecular cyclization. The protecting group can be removed after the halogenation is complete.
-
Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) to disfavor the intramolecular cyclization.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to potentially favor the desired intermolecular reaction over the intramolecular cyclization.
Problem 2: Significant Formation of a Dihalogenated Byproduct
Potential Cause: Excess halogenating agent or reaction conditions that favor further reaction.
Diagnostic Steps:
-
TLC Analysis: Monitor the reaction progress by Thin Layer Chromatography (TLC). The dihalogenated product will likely have a different Rf value than the desired monohalogenated product.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the addition of two halogen atoms.
Corrective Actions:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the halogenating agent.
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the reagent and minimize over-halogenation.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Problem 3: Formation of Allylic Halogenation Byproducts
Potential Cause: Use of N-halosuccinimides (NBS, NCS) under conditions that promote radical reactions.
Diagnostic Steps:
-
NMR Analysis: Look for signals in the 1H NMR spectrum that correspond to the halogen being attached to the carbon adjacent to the double bond (the allylic position). The chemical shift of the allylic protons will be significantly different.
-
GC-MS Analysis: Gas chromatography-mass spectrometry can help separate and identify isomeric byproducts.
Corrective Actions:
-
Reaction Conditions: When using NBS or NCS for electrophilic addition, perform the reaction in the dark and at a low temperature to disfavor radical pathways. Avoid the use of radical initiators like AIBN or benzoyl peroxide.[2][12][13]
-
Alternative Reagents: Consider using other halogenating agents that are less prone to radical reactions, such as molecular bromine (Br₂) or chlorine (Cl₂) in an appropriate solvent.
Experimental Protocols & Data
Protocol 1: General Procedure for Electrophilic Bromination
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (1.05 eq) in DCM dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Expected 1H and 19F NMR Chemical Shifts (Illustrative)
| Compound | 1H Chemical Shifts (ppm) | 19F Chemical Shifts (ppm) |
| This compound | ~2.5 (m, 2H), ~3.8 (t, 2H), ~2.0 (t, 1H, -OH) | -85 to -95 (m, 1F), -110 to -120 (m, 2F) |
| Desired Halohydrin | ~2.7-3.0 (m, 2H), ~3.9-4.2 (m, 2H), ~4.5-5.0 (m, 1H) | Significant shifts from starting material |
| Cyclic Ether Byproduct | ~2.0-2.5 (m, 2H), ~3.8-4.5 (m, 3H) | Significant shifts from starting material |
Note: The exact chemical shifts will depend on the specific halogen used and the solvent.[9][11]
Mechanistic Insights & Visualizations
The key to troubleshooting byproduct formation is understanding the underlying reaction mechanisms. The primary competition is between the intermolecular attack of the halide ion and the intramolecular attack of the hydroxyl group on the halonium ion intermediate.
Diagram 1: Competing Pathways in the Halogenation of this compound
Caption: Competing reaction pathways.
The formation of the halonium ion is the initial step in the electrophilic addition of a halogen to the alkene.[14][15][16] This intermediate can then be attacked by an external nucleophile (halide ion) to give the desired product or by the internal hydroxyl group to form the cyclic ether.[4][17][18]
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting decision tree.
References
- CHEM 2325 Module 10: Preparation of Epoxide via Cyclization of Halohydrin. (2024, June 17). YouTube.
- Tetrahydrofuran synthesis. Organic Chemistry Portal.
- what is NBS??explain what happens when alcohols are treated with NBS... myPAT.
- How To Form Allylic Alcohol With NBS? (2025, July 19). SLT.
- CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. (2017, February 14). YouTube.
- Vasconcelos, R. S., Silva Jr, L. F., & Giannis, A. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). Journal of Organic Chemistry, 76(5), 1499–1502.
- Solved Part A Base-promoted cyclization of halohydrins is. (2019, January 29). Chegg.com.
- Common Blind Spot: Intramolecular Reactions. (2011, July 4). Master Organic Chemistry.
- Halogenation of Alkenes - Organic Chemistry Reaction Mechanism. (2013, November 18). Leah4Sci.
- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
- N-Bromosuccinimide. (2019, July 6). Wikipedia.
- 12.5: Electrophilic Addition of Halogens to Alkenes. (2015, July 15). Chemistry LibreTexts.
- Halogenation of Alkenes | MCC Organic Chemistry. Lumen Learning.
- Fluorine NMR. University of Washington.
- Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. (2007, March). Magnetic Resonance in Chemistry, 45(3), 205–219.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL USA Inc.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
- Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. JEOL Ltd.
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- 8. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Solved ▼ Part A Base-promoted cyclization of halohydrins is | Chegg.com [chegg.com]
Technical Support Center: Optimizing Electrophilic Addition to 1,1,2-Trifluorobut-1-en-4-ol
Welcome to the technical support center for optimizing electrophilic addition reactions involving 1,1,2-Trifluorobut-1-en-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique fluorinated substrate. The presence of three fluorine atoms on the double bond significantly influences its reactivity, often leading to unexpected outcomes compared to non-fluorinated analogs. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges and unlock the synthetic potential of this versatile building block.
Introduction to the Challenges
The electrophilic addition to this compound presents a departure from classical alkene chemistry. The strong electron-withdrawing effects of the fluorine atoms decrease the nucleophilicity of the π-bond, making it less reactive towards electrophiles.[1][2] Furthermore, the stability of the potential carbocation intermediate is significantly affected, which can alter the expected regioselectivity of the addition.[3] The presence of a primary alcohol also introduces the possibility of intramolecular side reactions. This guide will address these specific challenges with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic addition to this compound so sluggish compared to non-fluorinated alkenes?
A1: The reduced reactivity is a direct consequence of the electronic properties of the fluorine atoms. Their strong inductive effect withdraws electron density from the carbon-carbon double bond, making it less nucleophilic and therefore less attractive to electrophiles.[1][2] This increases the activation energy of the first step of the electrophilic addition—the attack of the π-bond on the electrophile.[1] To overcome this, you may need to employ more reactive electrophiles, higher reaction temperatures, or use activating solvents.
Q2: I am observing the "wrong" regioselectivity (anti-Markovnikov addition). Why is this happening?
A2: This is a known phenomenon in the electrophilic addition to certain fluoroalkenes.[3] According to Markovnikov's rule, the electrophile (often a proton) adds to the carbon with more hydrogen atoms, leading to the more stable carbocation.[2][4] However, with this compound, the powerful electron-withdrawing fluorine atoms can destabilize an adjacent carbocation. Consequently, the reaction may proceed through a pathway that forms a carbocation further away from the fluorine atoms, even if it is on a less substituted carbon, leading to an anti-Markovnikov product.[3]
Q3: Can the hydroxyl group in my starting material interfere with the reaction?
A3: Absolutely. The primary alcohol is a nucleophile and can compete with the intended external nucleophile for the carbocation intermediate, leading to the formation of cyclic ethers or other intramolecular byproducts. It can also react with certain electrophilic reagents. It is often advisable to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the electrophilic addition.
Q4: What are some recommended starting conditions for a general electrophilic addition (e.g., hydrohalogenation)?
A4: Due to the deactivated nature of the alkene, stronger reaction conditions are typically necessary. For hydrohalogenation, using a strong acid like HBr or HCl in a non-nucleophilic, polar solvent such as dichloromethane (DCM) or nitromethane at elevated temperatures would be a reasonable starting point. The reaction progress should be carefully monitored by techniques like thin-layer chromatography (TLC) or ¹⁹F NMR.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the electrophilic addition to this compound.
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently reactive electrophile | Use a more potent electrophilic source (e.g., for bromination, use N-bromosuccinimide (NBS) with a catalytic amount of acid instead of Br₂ alone). | The electron-deficient double bond requires a stronger electrophile to initiate the reaction. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for decomposition. | Higher temperatures provide the necessary activation energy to overcome the sluggish kinetics. |
| Inappropriate solvent | Switch to a more polar, non-nucleophilic solvent like nitromethane or use fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) which can promote the reaction.[5][6] | Polar solvents can help stabilize charged intermediates, while fluorinated alcohols can act as "non-innocent" media, participating in the reaction mechanism.[5] |
Problem 2: Poor Regioselectivity or Mixture of Isomers
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Competing carbocation stabilities | Modify the electrophile or reaction conditions to favor one pathway. For example, using a bulky electrophile might sterically hinder attack at one carbon. | The regiochemical outcome is a delicate balance of electronic and steric factors. Altering these can favor the formation of one regioisomer. |
| Rearrangement of carbocation intermediate | Use reaction conditions that favor a concerted or near-concerted mechanism, such as reactions involving halonium ion intermediates (e.g., with Br₂). | Reactions that proceed through a discrete carbocation are more prone to rearrangements. Halonium ion formation can lead to a more controlled anti-addition.[7] |
| Solvent participation | Use a non-coordinating solvent. | Solvents can sometimes participate in the reaction, leading to a mixture of products.[8] |
Problem 3: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Intramolecular reaction with the hydroxyl group | Protect the alcohol as a silyl ether (e.g., TBDMS-Cl, imidazole in DMF) before the addition reaction. | Protection prevents the hydroxyl group from acting as a nucleophile. |
| Polymerization | Use a higher dilution of the substrate and add the electrophile slowly. | High concentrations can favor intermolecular reactions leading to polymers. |
| Decomposition of starting material or product | Run the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere if reagents are air-sensitive. | Some fluorinated compounds can be thermally labile or sensitive to oxidation. |
Experimental Protocols
General Protocol for Hydrobromination (Illustrative)
-
Protection of the Alcohol (Recommended): To a solution of this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Electrophilic Addition: Dissolve the protected alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Bubble HBr gas through the solution for 10 minutes or add a solution of HBr in acetic acid (1.2 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.[9][10] The disappearance of the starting material and the appearance of a new set of fluorine signals will indicate product formation.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification and Deprotection: Purify the product by flash column chromatography. If desired, deprotect the silyl ether using TBAF in THF.
Visualizing the Reaction Pathway
Caption: Decision workflow for electrophilic addition.
Key Mechanistic Considerations
The mechanism of electrophilic addition to this compound is dictated by the stability of the intermediate carbocation.
Caption: Potential carbocation intermediates.
Analytical Characterization
¹⁹F NMR spectroscopy is an invaluable tool for monitoring these reactions and characterizing the products.[9][10] The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, allowing for clear differentiation between the starting material and the addition products.[11][12]
| Compound Type | Expected ¹⁹F NMR Chemical Shift Range (relative to CFCl₃) | Key Features |
| This compound | -90 to -180 ppm | Vinylic fluorine signals with characteristic cis and trans couplings. |
| Markovnikov Addition Product | -70 to -150 ppm | Signals will shift significantly upon saturation of the double bond. J-couplings will change. |
| Anti-Markovnikov Product | -70 to -150 ppm | Distinct set of signals compared to the Markovnikov product due to the different fluorine environments. |
References
- 7.8: Electrophilic Addition Reactions of Alkenes - Chemistry LibreTexts. (2024).
- Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry - Lumen Learning. (n.d.).
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - PMC. (n.d.).
- Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. (2000).
- Modeling chemical reactivity. 7. The effect of a change in rate-limiting step on the stereoselectivity of electrophilic addition to allylic alcohols and related chiral alkenes - OSTI.gov. (1987).
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.).
- ADDITION Many reagents add to the alkene bond. The reactions are called electrophilic additions and thus a carbocation is forme - SIUE. (n.d.).
- Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC - NIH. (n.d.).
- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - arkat usa. (n.d.).
- 22.03 Site Selectivity and Stereoselectivity in Electrophilic Additions - YouTube. (2018).
- Allylic alcohol synthesis by addition - Organic Chemistry Portal. (n.d.).
- Electrophilic addition - Wikipedia. (n.d.).
- Mechanism of Electrophilic Addition Reaction - Unacademy. (n.d.).
- Addition reactions of alkenes with electronegatively substituted alcohols in the presence of xenon difluoride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Electrophilic Addition Reactions of Alkenes - Chemistry Steps. (n.d.).
- 14.2: Electrophilic Addition to Alkenes - Chemistry LibreTexts. (2022).
- Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - NIH. (n.d.).
- Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction. (n.d.).
- Why are fluorine and iodine not adding to alkenes? - Quora. (2018).
- Why does this addition reaction of alkenes not happen the same way other halogens do such as Cl and Br? : r/OrganicChemistry - Reddit. (2021).
- Stereoselective Halogenation in Natural Product Synthesis - PMC - PubMed Central - NIH. (n.d.).
- Electrophilic Addition to Alkenes. (n.d.).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.).
- Recent Developments in the use of Fluorine NMR in Synthesis and Characterisation. (n.d.).
- Electrophilic Addition Reactions (DP IB Chemistry): Revision Note - Save My Exams. (2025).
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. (n.d.).
- 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule - Chemistry LibreTexts. (2024).
- Electrophilic Addition - csbsju. (n.d.).
- Regioselectivity of Electrophilic Addition of Alkenes - Organic Chemistry - YouTube. (2020).
- Introduction to the Electrophilic Addition to Alkenes - YouTube. (2024).
- Alkenes - Electrophilic Addition (A-Level) | ChemistryStudent. (n.d.).
- Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025).
- Fluorine NMR. (n.d.).
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed. (2022).
- The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note. (2025).
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- 12. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing polymerization of 1,1,2-Trifluorobut-1-en-4-ol
Here is the technical support center guide for preventing the polymerization of 1,1,2-Trifluorobut-1-en-4-ol.
A Guide to Preventing Uncontrolled Polymerization for Researchers and Drug Development Professionals
Introduction: Understanding the Challenge
This compound is a valuable fluorinated building block used in the synthesis of specialized pharmaceuticals and agrochemicals.[1] Its unique structure, containing both a trifluorovinyl group and an allylic alcohol, provides versatile reactivity for complex molecular construction. However, these same functional groups make the monomer susceptible to unintended and often aggressive polymerization.
This guide provides field-proven insights and troubleshooting protocols to help you handle, store, and utilize this monomer safely and effectively, ensuring the integrity of your experiments and the purity of your final products.
The "Why": Dual Mechanisms of Polymerization
The propensity of this compound to polymerize stems from its bifunctional nature. Understanding the potential pathways is critical to selecting the correct preventative strategy.
-
Free-Radical Polymerization: The electron-deficient trifluorovinyl group (CF₂=CF-) is highly susceptible to free-radical attack. This is the most common and aggressive pathway for polymerization. Initiation can be triggered by heat, light (UV), or trace impurities that can generate radicals. Fluorinated alkenes are known to undergo radical polymerization, sometimes with high reactivity.[2][3][4][5]
-
Cationic Polymerization: The presence of the alkene and the hydroxyl group creates the potential for cationic polymerization, particularly under acidic conditions (either protic or Lewis acids).[6][7] An acid catalyst can protonate the double bond, creating a carbocation that initiates a chain reaction.[8][9] While the fluorine atoms reduce the nucleophilicity of the double bond, this pathway cannot be discounted, especially during reactions involving acid catalysts.
Therefore, a robust stabilization strategy must mitigate both free-radical and, where applicable, cationic initiation events.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during your work.
Question: My freshly ordered bottle of this compound has become viscous or contains solid particles. What happened?
Answer: This is a classic sign of polymerization that likely occurred during transport or improper initial storage. The monomer has begun forming oligomers or polymers. This can be triggered by exposure to elevated temperatures or light. Upon receipt, you should always inspect the material's physical appearance. If polymerization is suspected, its use is not recommended as the purity is compromised and the presence of active polymer chains can accelerate the polymerization of fresh material. Contact your supplier immediately. For future shipments, ensure a stabilized grade (containing an inhibitor) is ordered.
Question: I'm planning to store the monomer for several weeks before use. What is the correct procedure to prevent it from polymerizing on the shelf?
Answer: Proper storage is the most critical step for preserving the monomer. The goal is to inhibit the free-radical pathway.
-
Confirm Inhibition: Ensure the monomer contains a suitable inhibitor for storage. If it was supplied without one, you must add one immediately. Phenolic inhibitors like 4-methoxyphenol (MEHQ) or 4-tert-butylcatechol (TBC) are excellent choices for storage as they can be easily removed later.[10]
-
Select Proper Concentration: A typical concentration for these inhibitors is 100-200 ppm. See the table below for details.
-
Atmosphere is Key: Phenolic inhibitors function by reacting with radicals to form stable species, a process that is often more effective in the presence of oxygen.[] Therefore, storing under a blanket of inert gas (like Nitrogen or Argon) can be counterproductive if you are relying on a phenolic inhibitor. For these, store under a headspace of air.
-
Control Temperature and Light: Store the container at refrigerated temperatures (2-8°C) to minimize thermal energy that could initiate polymerization. The container must be opaque or stored in the dark to prevent photo-initiation.
Question: My reaction requires heating/refluxing the monomer. How do I prevent polymerization in the reaction vessel?
Answer: Heating provides the activation energy for thermal self-initiation of polymerization.[10]
-
Use a Non-Volatile Inhibitor: If your reaction conditions permit, add a small amount of a non-volatile free-radical inhibitor that will not interfere with your desired chemistry. Hydroquinone (HQ) is a common choice for preventing polymerization during heating processes like distillation, though it is more difficult to remove than MEHQ or TBC.
-
Maintain the Lowest Possible Temperature: Do not overheat the reaction. Use the minimum temperature necessary for your reaction to proceed at a reasonable rate.
-
Exclude Initiators: Ensure your reaction setup is free from potential radical initiators. This includes thoroughly cleaning glassware to remove trace metal oxides or other residues.
-
Work under Inert Atmosphere: In this context (a heated reaction), an inert atmosphere (Nitrogen/Argon) is beneficial. It prevents atmospheric oxygen from potentially forming peroxides with the monomer at elevated temperatures, which could then act as initiators.
Question: I need to perform a distillation to get ultra-pure monomer. This seems risky. What is the best practice?
Answer: Distillation is a high-risk procedure that requires stringent controls.
-
Always Distill Under Vacuum: This allows the distillation to be performed at a significantly lower temperature, reducing the risk of thermal polymerization.
-
Add a Non-Volatile Inhibitor to the Distilling Pot: Add a radical scavenger like hydroquinone (HQ) or phenothiazine to the material you are distilling from. This will help prevent polymerization in the heated flask.
-
Ensure the Receiving Flask is Inhibited: The freshly distilled, uninhibited monomer is extremely reactive. The receiving flask should be pre-loaded with a suitable storage inhibitor (e.g., TBC or MEHQ) so the condensate is immediately stabilized.
-
Monitor Closely: Never leave a distillation of a reactive monomer unattended. Watch for any sudden changes in temperature, pressure, or viscosity in the distillation pot, which could signal runaway polymerization.
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for handling this compound.
Caption: Decision tree for preventing polymerization.
Data Summary: Common Free-Radical Inhibitors
The selection of an inhibitor depends on the application (storage vs. in-process) and the required removal method.
| Inhibitor Name | Abbreviation | Typical Conc. (ppm) | Mechanism | Pros | Cons |
| 4-Methoxyphenol | MEHQ | 100 - 500 | Radical Scavenger (requires O₂)[10] | Easily removed by basic wash; good for storage. | Requires oxygen to be effective. |
| 4-tert-Butylcatechol | TBC | 100 - 1000 | Radical Scavenger (requires O₂)[10] | Highly effective; easily removed by basic wash. | Can impart a slight yellow color. |
| Hydroquinone | HQ | 200 - 1000 | Radical Scavenger[10][12] | Effective at high temps; low volatility. | More difficult to remove than MEHQ/TBC. |
| Butylated Hydroxytoluene | BHT | 200 - 1000 | Radical Scavenger[10] | Volatile, can sometimes carry over in distillation. | May interfere with certain catalytic reactions. |
| Phenothiazine | PTZ | 100 - 500 | Radical Scavenger | Very effective at high temperatures. | Can be difficult to remove; can interfere with reactions. |
Standard Operating Protocols
Protocol 1: Stabilizing this compound for Storage
-
Objective: To add a storage inhibitor to unstabilized monomer.
-
Materials: this compound, MEHQ inhibitor, analytical balance, appropriate solvent for stock solution (e.g., anhydrous ether or THF), volumetric flask, opaque storage bottle.
-
Procedure:
-
Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses with side shields, lab coat).[13][14]
-
Prepare a stock solution of the inhibitor. For example, accurately weigh 100 mg of MEHQ and dissolve it in 10 mL of anhydrous ether in a volumetric flask. This creates a 10 mg/mL solution.
-
Calculate the required volume of stock solution. To achieve 200 ppm in 100 g of monomer, you need 20 mg of MEHQ. This would correspond to 2.0 mL of the stock solution.
-
Add the calculated volume of the inhibitor stock solution to the monomer.
-
Gently swirl the mixture to ensure homogeneity. Do not use a magnetic stir bar that could abrade and create initiation sites unless absolutely necessary and a high-quality (e.g., PTFE-coated) bar is used.
-
Seal the opaque storage bottle, leaving a headspace of air. Do not flush with inert gas.
-
Label the bottle clearly with the chemical name, date, and the type and concentration of inhibitor added.
-
Store the bottle in a designated, refrigerated (2-8°C) area for reactive chemicals.[15]
-
Protocol 2: Removal of Phenolic Inhibitors (MEHQ/TBC) Prior to Reaction
-
Objective: To remove acidic phenolic inhibitors from the monomer via a basic wash.
-
Materials: Inhibited monomer, separatory funnel, 5% aqueous sodium hydroxide (NaOH) solution (cold), saturated sodium chloride (brine) solution, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Procedure:
-
In a fume hood, place the inhibited monomer into a separatory funnel. If the monomer is viscous, it can be diluted with an equal volume of an inert, immiscible organic solvent like diethyl ether.
-
Add an equal volume of cold 5% NaOH solution to the funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated by the base and extracted into the aqueous layer. The aqueous layer will often develop a brown or yellow color.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the NaOH solution one more time to ensure complete removal.
-
Wash the organic layer with an equal volume of brine to remove residual NaOH. Drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried monomer solution.
-
Remove the solvent under reduced pressure (rotary evaporation). Crucially, ensure the bath temperature is kept low (e.g., <30°C) to prevent polymerization of the now uninhibited monomer.
-
Use the purified, uninhibited monomer immediately. Do not attempt to store it.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use TEMPO as an inhibitor?
-
A: While TEMPO is an extremely effective radical scavenger, it is also a stable radical itself and can interfere with many types of reactions, particularly those involving radicals or sensitive catalysts. It is generally used as a "process" inhibitor or an emergency "kill" agent rather than for routine storage, unless it is known to be compatible with your downstream application.
-
-
Q2: My synthesis is sensitive to water. Is the inhibitor removal wash a problem?
-
A: Yes, the aqueous wash will introduce trace amounts of water. The drying step with MgSO₄ or Na₂SO₄ is critical. For extremely sensitive reactions, passing the monomer through a column of activated basic alumina is an alternative, non-aqueous method for removing phenolic inhibitors.
-
-
Q3: What materials should my storage container and reaction vessels be made of?
-
A: Use glass or stainless steel. Avoid plastics that may contain plasticizers or other leachable compounds that could initiate polymerization. Also, avoid rough surfaces or materials that can be easily scratched (like certain metals), as these can create active sites for initiation.
-
-
Q4: What are the visual signs of polymerization starting in my reaction?
-
A: The earliest signs are a slight increase in viscosity or the appearance of turbidity/opaqueness (Schlieren lines). A sudden, unexpected temperature increase (exotherm) is a sign of a runaway reaction, which is a serious safety hazard.
-
References
- SLT. (2025, August 6). Why Allylic Alcohol Is Stable.
- SLT. (2025, July 24). Why Allylic Alcohol Is Stable.
- Vallari, D. S., & Olsen, R. K. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases.
- Burel, F., et al. (Date not available). Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study. Polymer Chemistry (RSC Publishing).
- Author not available. (Date not available). Free and controlled radical VDF polymerization with alkyltin dimers and (fluoro)alkyl halides.
- UT Austin Chemistry & Biochemistry. (Date not available). A.
- Author not available. (2025, March 21).
- CORE. (Date not available).
- Dietrich, J. J. (Date not available). Process for polymerizing vinyl fluoride in aqueous suspension-free radial system with 1,1,2 - trichlorotrifluoroethane as an accelerator.
- Author not available. (Date not available). Radiation Polymerization Of Vinyl Fluoride In The Presence Of Freon-113 (F-113).
- ResearchGate. (Date not available).
- Read Chemistry. (2022, December 19).
- Chemistry LibreTexts. (2022, October 4). 6.
- Slideshare. (Date not available).
- 3V Sigma USA. (Date not available).
- YouTube. (2019, January 23).
- University of Michigan-Dearborn.
- TA Instruments. (Date not available).
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- Wikipedia. (Date not available).
- University of Toronto Scarborough. (Date not available). chemical handling and storage section 6.
- SpecialChem. (Date not available). Polymerization Inhibitors in Plastic Compounds: Overview and Benefits.
- BOC Sciences. (Date not available).
- FUJIFILM Wako. (Date not available).
- LookChem. (Date not available). Cas 97168-13-3,this compound.
Sources
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- 2. Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Free and controlled radical VDF polymerization with alkyltin dimers and (fluoro)alkyl halides - American Chemical Society [acs.digitellinc.com]
- 4. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 5. US3437648A - Process for polymerizing vinyl fluoride in aqueous suspension-free radial system with 1,1,2 - trichlorotrifluoroethane as an accelerator - Google Patents [patents.google.com]
- 6. A [research.cm.utexas.edu]
- 7. readchemistry.com [readchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 12. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. umdearborn.edu [umdearborn.edu]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
Technical Support Center: Managing Hydrofluoric Acid Formation in Fluorination Reactions
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the formation of hydrofluoric acid (HF) during reactions with fluorinated compounds. The inadvertent generation of HF is a significant safety and experimental challenge, capable of compromising reaction outcomes, degrading equipment, and posing severe health risks.[1][2] This guide is designed to equip you with the knowledge to anticipate, detect, and mitigate HF formation, ensuring the integrity of your research and a safe laboratory environment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formation and management of hydrofluoric acid in a laboratory setting.
Q1: Under what common laboratory conditions can hydrofluoric acid unexpectedly form?
A1: Hydrofluoric acid can be generated, often unintentionally, through several common pathways in a laboratory setting:
-
Reaction of Fluorinating Reagents with Water: Many fluorinating agents are sensitive to moisture and can react with trace amounts of water in solvents or on glassware to produce HF.[3] For example, sulfur tetrafluoride (SF₄) reacts with water to form sulfur dioxide and HF.[4]
-
Decomposition of Fluoride Salts: Certain fluoride salts, particularly in the presence of protic sources, can decompose to release HF. For instance, lithium hexafluorophosphate (LiPF₆), a common electrolyte in lithium-ion batteries, can react with trace moisture to generate HF.[5][6]
-
Hydrolysis of Organofluorine Compounds: Some organofluorine compounds can undergo hydrolysis, especially under acidic or basic conditions, to release HF.
-
Reaction of Fluorides with Strong Acids: The treatment of fluoride-containing minerals, such as fluorite (CaF₂), with concentrated sulfuric acid is a primary industrial method for HF production and can occur on a smaller scale in the lab if fluoride salts are mixed with strong acids.[7][8]
Q2: What are the immediate safety precautions I should take if I suspect HF formation?
A2: If you suspect HF formation, immediate and decisive action is critical due to its extreme toxicity and ability to cause severe, deep-tissue burns that may have delayed symptoms.[2][9][10]
-
Ensure Adequate Ventilation: All work with compounds that could potentially generate HF must be conducted in a chemical fume hood with a current calibration sticker.[11][12]
-
Wear Appropriate Personal Protective Equipment (PPE): This includes:
-
Non-vented chemical splash goggles and a face shield.[11]
-
A lab coat and a chemical-resistant apron made of materials like neoprene or natural rubber.[11][12]
-
Medium or heavyweight gloves made of Viton, nitrile, or natural rubber. It is recommended to wear a second pair of nitrile gloves underneath as an extra precaution.[12]
-
-
Have an Emergency Kit Ready: A dedicated HF emergency kit must be readily accessible. This kit should contain calcium gluconate gel, which is the immediate first aid treatment for skin exposure to HF.[9][10][12]
-
Work with a Buddy: Never work alone when handling reagents that could produce HF.[9][12]
-
Know Emergency Procedures: All personnel in the lab, not just those directly working with the reagents, should be aware of the dangers of HF and the appropriate emergency response.[12]
Q3: What materials are compatible and incompatible with hydrofluoric acid?
A3: HF is highly corrosive and reacts with a wide range of materials. Choosing the correct materials for your reaction vessel and handling equipment is crucial to prevent containment failure and ensure the purity of your reaction.[13]
| Compatible Materials | Incompatible Materials |
| Polymers: Polytetrafluoroethylene (PTFE, Teflon®), Polyethylene, Polypropylene, Polyvinylidene fluoride (PVDF), Ethylene chlorotrifluoroethylene (ECTFE)[9][11][14] | Glass & Ceramics: All forms of glass, ceramics, and concrete are readily attacked by HF.[9][12][13] |
| Metals: Monel, Nickel and its alloys, Copper, Platinum, Lead[15][16] | Most Metals: Many common metals will be corroded by HF.[13] |
| Specialty Materials: Synthetic sapphire (Al₂O₃), Graphite[17] | Organics: Some organic materials can react with HF.[13] |
Note: The compatibility of metals can be dependent on the concentration and temperature of the hydrofluoric acid.
Section 2: Troubleshooting Guide for HF Formation
This guide provides a structured approach to identifying and resolving issues related to the formation of hydrofluoric acid during your experiments.
Problem 1: My reaction yield is low, and I observe etching of my glass reaction vessel.
Possible Cause: Uncontrolled formation of hydrofluoric acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product instability.
Detailed Steps:
-
Neutralizing Workup: Incorporate a wash with a mild aqueous base, such as saturated sodium bicarbonate or sodium carbonate solution, into your workup procedure to neutralize any residual HF. [11]Be cautious, as this can generate gas (CO₂).
-
Use of Scavengers: If a basic wash is not compatible with your product, consider using a solid-supported scavenger that can be filtered off after neutralizing the acid.
-
Purification Method: Choose a purification method that will effectively remove trace acidic impurities. For example, column chromatography using basic or neutral alumina may be more effective than silica gel for acid-sensitive compounds.
-
pH Testing of Waste: Regularly check the pH of aqueous waste from your reaction workup. A pH below 7 can indicate the presence of acidic byproducts like HF. [13]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures related to the management of hydrofluoric acid.
Protocol 1: Detection and Quantification of Hydrofluoric Acid
Several methods can be used to detect and quantify HF in a reaction mixture. The choice of method will depend on the required sensitivity and the complexity of the sample matrix.
A. Qualitative Detection (pH Indicators):
A simple, qualitative test for the presence of HF is to carefully withdraw a small aliquot of the reaction mixture (if biphasic, the aqueous layer) and spot it on pH indicator paper. A strongly acidic reading can suggest the presence of HF.
B. Quantitative Titration:
This method is suitable for determining the concentration of HF in aqueous solutions.
-
Sample Preparation: Accurately pipette a known volume of the aqueous sample into an HF-resistant beaker (e.g., polyethylene or PTFE). [9][12]Dilute with deionized water.
-
Titration: Add a few drops of phenolphthalein indicator. Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) with constant stirring until a faint, persistent pink color is observed. [18]3. Calculation: Record the volume of NaOH used and calculate the molarity of HF in the original sample.
C. Ion-Selective Electrode (ISE) Method:
This is a more sensitive and specific method for quantifying fluoride ions.
-
Calibration: Prepare a series of fluoride standard solutions of known concentrations. For each standard, mix equal volumes with a Total Ionic Strength Adjustment Buffer (TISAB) in a plastic beaker.
-
Measurement: Immerse the fluoride and reference electrodes in the solution and stir. Record the potential (in mV) once the reading has stabilized.
-
Calibration Curve: Plot the potential versus the logarithm of the fluoride concentration to create a calibration curve. [18]4. Sample Analysis: Prepare the sample by mixing a known volume with an equal volume of TISAB. Measure the potential and determine the fluoride concentration from the calibration curve. [18] D. Spectroscopic and Chromatographic Methods:
Advanced techniques like ion chromatography, Raman spectroscopy, and near-infrared spectroscopy can also be employed for precise quantification, especially in complex mixtures. [18][19][20][21]
Protocol 2: Use of Hydrofluoric Acid Scavengers
Scavengers are substances added to a reaction to remove or deactivate unwanted byproducts, such as HF. [22] A. Amine Bases:
Weak, non-nucleophilic amine bases like pyridine or triethylamine can be used to neutralize HF in situ.
-
Selection: Choose a base that is compatible with your reaction conditions and will not interfere with the desired transformation.
-
Addition: The base can be added at the beginning of the reaction or during the workup.
-
Stoichiometry: Use at least a stoichiometric amount of the base relative to the potential amount of HF that could be formed.
B. Silyl Ethers:
Silyl ethers can act as effective HF scavengers by reacting with HF to form stable silyl fluorides and an alcohol.
Example Reaction: R₃Si-OR' + HF → R₃Si-F + R'OH
-
Procedure: Add a silyl ether, such as trimethyl(methoxy)silane, to the reaction mixture.
-
Advantage: This method avoids the introduction of a strong base, which can be beneficial for base-sensitive substrates.
C. Solid-Supported Scavengers:
Polymer-bound bases or other functionalized resins can be used to scavenge HF.
-
Application: The scavenger resin is added to the reaction mixture and stirred.
-
Workup: The resin, with the bound HF, is simply removed by filtration, simplifying the purification process. [23] D. Specialized Glass:
For specific applications, such as in electrolytes, special glass frits have been developed that can bind fluorine and prevent the buildup of HF. [24]
Protocol 3: Spill Cleanup Procedure for Hydrofluoric Acid
Small Spills (<100 mL):
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If necessary, evacuate the immediate area.
-
PPE: Don the appropriate PPE as described in the safety section.
-
Neutralize: Cover the spill with an acid neutralizer such as sodium bicarbonate or lime (sodium carbonate). [9][11]Do not use organic spill kits or sand , as this can produce toxic silicon tetrafluoride gas. [11][13]5. Absorb: Once neutralized, absorb the material with spill control pads.
-
Collect Waste: Place all contaminated materials into a clearly labeled, heavy-duty plastic (polyethylene or Teflon®) container for hazardous waste disposal. [9][11][12]7. Decontaminate: Wipe down the area with a wet paper towel, and dispose of the towel as hazardous waste.
Large Spills (>100 mL):
Evacuate the area immediately, close the doors, and contact your institution's emergency response team. [12]Do not attempt to clean up a large HF spill on your own. [13]
Section 4: Impact on Drug Development
The presence of even trace amounts of hydrofluoric acid can have significant implications in the pharmaceutical industry.
-
API Stability: Residual HF can degrade the active pharmaceutical ingredient (API), leading to reduced shelf life and the formation of potentially toxic impurities.
-
Process Safety: The corrosive nature of HF necessitates the use of specialized and costly equipment to prevent reactor failure. [25][26]* Regulatory Scrutiny: Regulatory agencies require stringent control over impurities. The presence of HF or its byproducts could lead to batch rejection. The "H-value" is a quality parameter that indicates the concentration of residual hydrogen atoms in perfluorinated compounds, and its determination involves the detection of HF. [27] Given these factors, robust methods for controlling, detecting, and removing HF are essential for the safe and efficient development of fluorinated pharmaceuticals. [1][28]
References
- Hydrofluoric Acid Safe Handling Guidelines - Environmental Health & Safety. (URL: [Link])
- Safe Handling, Storage and Disposal of Hydrofluoric Acid. (URL: [Link])
- Hydrofluoric Acid Management Guidelines - University of Wollongong. (URL: [Link])
- Hydrofluoric Acid Guidelines - University of Ottawa. (URL: [Link])
- How to Measure Hydrofluoric Acid Concentration for Precision - P
- Hydrofluoric acid - Wikipedia. (URL: [Link])
- In hydrofluoric acid corrosion-resistant m
- Hydrofluoric Acid - Knight M
- Which alloy is best for use in hydrofluoric acid applications - Heanjia Super Metals. (URL: [Link])
- The design of plants for handling hydrofluoric acid - IChemE. (URL: [Link])
- Specific Solvent Issues with Fluorin
- How to Test for Hydrofluoric Acid Contamination in Materials - P
- Organofluorine chemistry - Wikipedia. (URL: [Link])
- US5411583A - HF-resistant ceramics and use thereof - Google P
- Manufacturing Hydrofluoric Acid (HF) with a Rotary Kiln - NeoNickel. (URL: [Link])
- Can I accidentally create hydrofluoric acid?
- Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review - PMC - NIH. (URL: [Link])
- Quantification of Hydrofluoric Acid Species by Chemical-Modeling Regression of Near-Infrared Spectra | Analytical Chemistry - ACS Public
- Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review - Frontiers. (URL: [Link])
- Hydrofluoric Acid Applications in Pharmaceutical Processing - P
- Determination of Trace Amounts of Hydrofluoric Acid in Non-Aqueous Solutions by the Coulometric Titration Method - PubMed Central. (URL: [Link])
- Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Medi
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (URL: [Link])
- The mechanism of HF formation in LiPF6-based organic carbon
- Effective use of free thiols as scavengers for HF cocktails to deprotect bromo- and chloroacetylated synthetic peptides - PubMed. (URL: [Link])
- strategies in organic synthesis - Wipf Group - University of Pittsburgh. (URL: [Link])
- Scavenger (chemistry) - Wikipedia. (URL: [Link])
- Overview on the history of organofluorine chemistry from the viewpoint of m
- Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (URL: [Link])
- Hydrofluoric Acid Efficiency in Chemical Synthesis Processes - P
- The mechanism of HF formation in LiPF6 based organic carbonate electrolyte | Request PDF - ResearchG
- HF (Hydrofluoric Acid) Scavenging Glass - SCHOTT. (URL: [Link])
- Organic synthesis: Scavengers in full flow - PubMed. (URL: [Link])
- Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane B
- Industrial Applications of Hydrofluoric Acid - Microlit. (URL: [Link])
- Hydrofluoric acid - Environmental Health & Safety - Michigan St
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- 28. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Polar Fluorinated Molecules
Welcome to the technical support center for the analysis of polar fluorinated molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these compounds. The high polarity and the presence of fluorine introduce specific behaviors that require tailored chromatographic strategies. This resource provides in-depth troubleshooting guides, FAQs, and method development protocols to ensure robust and reproducible separations.
Section 1: Choosing Your Chromatographic Strategy
The first critical decision is selecting the appropriate chromatographic mode. Polar fluorinated molecules are often poorly retained in traditional reversed-phase chromatography. The choice of technique depends on the specific properties of your analyte and the separation goals.
Comparison of Primary Chromatographic Modes
| Feature | Hydrophilic Interaction (HILIC) | Reversed-Phase (RPC) with Fluorinated Phases | Supercritical Fluid (SFC) |
| Primary Retention Mechanism | Partitioning into a water-enriched layer on a polar stationary phase.[1][2][3] | Hydrophobic interactions, supplemented by dipole-dipole, π-π, and charge-transfer interactions.[4][5] | Adsorption and partitioning using a supercritical fluid mobile phase (typically CO2) with a polar co-solvent.[6][7] |
| Best Suited For | Highly polar, hydrophilic, and ionizable compounds that are unretained in RPC.[2][8][9] | Moderately polar to non-polar fluorinated compounds; offers alternative selectivity to C18 for difficult separations.[4][10][11] | Thermally labile compounds, chiral separations, and as a "green" alternative to HPLC with high throughput needs.[12][13] |
| Typical Stationary Phase | Bare silica, Amide, Diol, Zwitterionic, Cyano.[2][14] | Pentafluorophenyl (PFP), Fluorinated alkyl chains (e.g., C8F17).[4][5][15] | Wide range, often polar phases similar to normal-phase or HILIC.[7] |
| Mobile Phase Strength | Water is the strong solvent; Acetonitrile (ACN) is the weak solvent.[2] | Water/Buffer is the weak solvent; ACN/Methanol is the strong solvent.[16] | Polar co-solvent (e.g., Methanol) modifies the strength of the supercritical CO2.[13] |
| Key Advantage | Excellent retention for very polar compounds.[8][9] High sensitivity in MS due to high organic mobile phase.[9] | Unique selectivity for halogenated and aromatic compounds. Can resolve isomers that co-elute on C18.[4][5] | Very fast separations, reduced organic solvent consumption, low backpressure.[7][13] |
| Common Challenge | Sensitive to injection solvent and equilibration time; can have reproducibility issues if not carefully controlled.[1][17][18] | May not provide sufficient retention for highly polar analytes.[8] | Limited ability to analyze extremely polar or water-soluble compounds without significant method development.[6][7] |
Decision Workflow for Method Selection
This diagram provides a starting point for selecting the best chromatographic technique for your polar fluorinated analyte.
Caption: Decision tree for selecting a chromatography mode.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why do my polar fluorinated compounds show little to no retention on a C18 column? A: Traditional C18 columns retain compounds primarily through hydrophobic interactions. Highly polar molecules, including many fluorinated ones, have a strong affinity for the polar mobile phase (like water/acetonitrile) and weak interactions with the non-polar stationary phase, causing them to elute very early, often at the solvent front.[8]
Q2: I switched to a HILIC column, but my peaks are broad and split. What's the most common cause? A: The single most common cause is a mismatch between your sample diluent and the mobile phase.[19] In HILIC, the mobile phase is highly organic (e.g., 90% acetonitrile), which is the "weak" solvent. If your sample is dissolved in a high concentration of water (a "strong" solvent), it disrupts the partitioning mechanism at the top of the column, leading to severe peak distortion.[1] Always try to dissolve your sample in a solvent as close as possible to the initial mobile phase conditions.
Q3: What is a PFP (Pentafluorophenyl) column and when should I use it? A: A PFP column is a reversed-phase column with a stationary phase containing pentafluorophenyl groups.[5] It provides different selectivity compared to C18 phases due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[4][5] It is particularly effective for separating halogenated compounds, aromatic compounds, and positional isomers that are difficult to resolve on standard C18 columns.[11]
Q4: How long do I need to equilibrate a HILIC column? A: HILIC columns require significantly longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase, which is crucial for reproducible retention.[8] A minimum of 20-30 column volumes is a good starting point, but some methods may require even longer. Insufficient equilibration is a common cause of drifting retention times.[17]
Q5: Can I use methanol instead of acetonitrile in HILIC? A: While acetonitrile is the most common organic solvent, methanol can be used. However, methanol is a more polar and thus a stronger eluting solvent in HILIC.[2] Switching to methanol will generally result in lower retention for all analytes. It can be useful for adjusting selectivity but be aware that it may not provide enough retention for very polar compounds.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues. We will focus on HILIC as it presents the most frequent challenges for new users.
General Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting chromatography issues.
In-Depth Problem: Poor Peak Shape in HILIC
Symptom 1: Peak Tailing
-
Potential Cause 1: Secondary Ion-Exchange Interactions. Your analyte may be interacting with ionized silanols on the silica surface, especially if it's a basic compound.
-
Solution: Increase the buffer concentration or add an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This helps to protonate the silanols and/or compete for the active sites, reducing tailing.[20]
-
-
Potential Cause 2: Metal Chelation. Some fluorinated molecules, especially those with catechol or phosphate groups, can chelate with trace metals in the stationary phase or system hardware.[19]
Symptom 2: Peak Fronting or Splitting
-
Potential Cause 1: Injection Solvent Mismatch. As detailed in the FAQs, injecting a solvent significantly stronger (more aqueous) than the mobile phase is the most likely culprit.[1][19]
-
Potential Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject. A good rule of thumb is to reduce the concentration by a factor of 10 and see if the peak shape improves.
-
In-Depth Problem: Poor or Drifting Retention in HILIC
Symptom: Retention Times Decrease with Each Injection
-
Potential Cause: Insufficient Column Re-equilibration. The column is not returning to its fully equilibrated state between gradient runs.[17]
-
Solution: Significantly increase the post-run equilibration time. This is the most critical parameter for gradient HILIC methods. Ensure the system is pumping the initial mobile phase conditions for at least 10-15 column volumes between injections.
-
Symptom: Little to No Retention
-
Potential Cause 1: Incorrect Mobile Phase Setup. A common mistake is to set up the gradient in the reverse of what is required for HILIC. Remember, you start with high organic (weak solvent) and increase the aqueous (strong solvent) to elute compounds.[17]
-
Solution: Double-check that your gradient runs from low aqueous to high aqueous content.
-
-
Potential Cause 2: Column Has "Dewetted" or Lost Water Layer. If the column is flushed with 100% acetonitrile for an extended period, the essential water layer for HILIC partitioning can be stripped away.
-
Solution: Condition the column properly. Flush with a moderately aqueous mobile phase (e.g., 50:50 ACN:H2O) before slowly transitioning to the high-organic starting conditions of your method.
-
Section 4: Key Experimental Protocols
Protocol 1: New HILIC Column Conditioning and Equilibration
This protocol is essential for achieving reproducible results and must be performed with any new HILIC column or one that has been stored for a long period.
-
System Flush: Before installing the column, flush the entire HPLC system, including pump lines and injector, with a 50:50 mixture of isopropanol and water to remove any residues from previous analyses.
-
Initial Column Wetting: Install the column in the correct flow direction. Flush the column with 100% acetonitrile at a low flow rate (e.g., 0.2 mL/min for a 2.1 mm ID column) for 5-10 column volumes.
-
Hydration Step: Switch the mobile phase to 50:50 acetonitrile/water. Flush for at least 20 column volumes. This step is crucial for hydrating the stationary phase.
-
Transition to Starting Conditions: Gradually change the mobile phase composition from the 50:50 mix to your method's initial conditions (e.g., 95:5 acetonitrile/buffer). Do this over 10-15 minutes to avoid shocking the column.
-
Final Equilibration: Equilibrate the column with the initial mobile phase for at least 30 column volumes. Monitor the baseline and backpressure; once both are stable, the column is ready for injection.
Protocol 2: Sample Preparation for HILIC Analysis
This protocol focuses on ensuring sample compatibility with the HILIC mobile phase to prevent peak distortion.
-
Solubility Test: Determine the solubility of your analyte. The ideal solvent is your initial mobile phase (e.g., 90% ACN).
-
Direct Dissolution (Ideal Scenario): If the sample is soluble, dissolve it directly in the initial mobile phase to a known concentration.
-
Solvent Exchange (If Solubility is Low): a. Dissolve the sample in a solvent in which it is highly soluble (e.g., water, DMSO, or methanol). b. Perform a solvent exchange. For example, add 9 parts of acetonitrile to 1 part of your aqueous stock solution. This will bring the final composition to 90% ACN. c. Centrifuge the sample to precipitate any salts or buffers that are insoluble in the high-organic mixture. d. Inject the supernatant.
-
Dry-Down and Reconstitution (Alternative): a. Dissolve the sample in a volatile solvent (e.g., methanol). b. Use a gentle stream of nitrogen or a vacuum concentrator to evaporate the solvent to dryness.[22] c. Reconstitute the dried residue in your initial mobile phase.
-
Final Filtration: Regardless of the method, filter all samples through a 0.22 µm filter before injection to protect the column and system from particulates.[23][24]
References
- Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. [Link]
- Waters Corporation. What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. [Link]
- McCalley, D. V. (2016). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation.
- Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42. [Link]
- Xia, G., et al. (2014).
- Selerity Technologies.
- Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
- Heaton, J. C., & McCalley, D. V. (2016). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation.
- Waters Corporation.
- Chemistry LibreTexts. (2022).
- University of Rochester, Department of Chemistry.
- Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Waters Corporation.
- ResearchGate. Hydrophilic Interaction Liquid Chromatography (HILIC)
- Waters Corporation. (2024).
- West, C. How Good is SFC for Polar Analytes?. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/30230]([Link] SFC/how-good-is-sfc-for-polar-analytes/30230)
- Organomation.
- Teledyne Labs. What is Supercritical Fluid Chromatography (SFC)
- Phenomenex. (2024).
- Bosch, E., et al. (2015). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Element Lab Solutions.
- Nest Group. A PRACTICAL GUIDE TO HILIC. [Link]
- Journal of Pharmaceutical Research and Reports. (2024). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
- ChemistryViews. (2012).
- Polymer Chemistry Characterization Lab.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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impact of incompatible materials on the stability of 1,1,2-Trifluorobut-1-en-4-ol
Welcome to the technical support center for 1,1,2-Trifluorobut-1-en-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile building block and to troubleshoot potential issues arising from material incompatibility.[1][2] This guide is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
I. Understanding the Reactivity of this compound
This compound is a unique molecule possessing both a reactive trifluorovinyl group and a primary alcohol. This combination of functional groups dictates its stability and potential incompatibilities.
-
The Alcohol Group: Like other alcohols, the hydroxyl group can act as a weak acid or base.[3][4] In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group and potentially leading to dehydration (elimination of water) to form a diene.[3][5][6] Conversely, strong bases can deprotonate the alcohol to form a reactive alkoxide.[5][7]
-
The Trifluorovinyl Group: The presence of three fluorine atoms on the double bond significantly influences its reactivity. Unsaturated fluorocarbons are known to be more reactive than their saturated counterparts. The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack. Furthermore, fluoroalkenes have the potential to undergo oligomerization or polymerization, especially in the presence of certain initiators like fluoride ions.[8]
II. Troubleshooting Guide: Material Incompatibility
The stability of this compound can be compromised by contact with incompatible materials, leading to degradation, side reactions, or contamination of your experiments. This section provides a troubleshooting guide for common material-related issues.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my reaction analysis after storing this compound in a metal container. What could be the cause?
A1: Certain metals can catalyze the degradation of this compound. The presence of a double bond and a hydroxyl group makes the molecule susceptible to reactions with transition metals. Fluorinated alcohols, in general, can interact with transition metals, sometimes leading to enhanced reactivity or decomposition.[9][10]
Potential Incompatible Metals:
| Metal/Alloy | Potential for Incompatibility | Recommended Action |
| Stainless Steel (304, 316) | Generally considered compatible for short-term use at ambient temperatures. However, prolonged contact, especially at elevated temperatures, may lead to minor degradation. | For long-term storage, prefer glass or PTFE-lined containers. If using stainless steel, perform a compatibility test. |
| Aluminum | Can be reactive, especially if the passivating oxide layer is compromised. May lead to the formation of aluminum alkoxides. | Avoid using aluminum containers or equipment that will be in prolonged contact with this compound. |
| Copper and its alloys (Brass, Bronze) | Can catalyze oxidation and other degradation pathways. | Avoid use. |
| Iron/Carbon Steel | Prone to corrosion in the presence of alcohols and potential moisture, which can introduce catalytic impurities. | Not recommended for direct contact. |
Troubleshooting Steps:
-
Analyze the unexpected peaks: Use techniques like GC-MS or LC-MS to identify the impurities. This can provide clues about the degradation pathway.
-
Perform a material compatibility test: See the "Experimental Protocols" section for a detailed procedure.
-
Transfer to an inert container: If incompatibility is suspected, immediately transfer the this compound to a borosilicate glass or PTFE container.
Q2: My this compound solution appears cloudy after being in contact with plastic tubing. Why is this happening?
A2: Cloudiness can indicate either the leaching of plasticizers or other additives from the plastic into the solution or the partial degradation of the polymer by the fluorinated alcohol. The compatibility of polymers with chemicals is highly dependent on the specific type of plastic and the operating conditions (temperature, pressure).[11][12]
General Compatibility of Plastics and Elastomers:
| Material | General Compatibility | Potential Issues |
| Polytetrafluoroethylene (PTFE) | Excellent | Inert and highly resistant to a wide range of chemicals. The material of choice for seals, tubing, and liners.[13] |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE with better flexibility and clarity. |
| Polypropylene (PP) | Good to Fair | May show some swelling or extraction of additives over time, especially at elevated temperatures. |
| High-Density Polyethylene (HDPE) | Good to Fair | Similar to PP, with potential for some interaction. |
| Polyvinyl Chloride (PVC) | Poor | Prone to plasticizer leaching and degradation. Not recommended. |
| Nitrile Rubber (Buna-N) | Poor to Fair | May swell and degrade upon prolonged exposure. |
| Viton® (FKM/FPM) | Good | Generally resistant to fluorinated compounds, but specific grade and conditions matter. Compatibility testing is recommended. |
| Silicone | Poor to Fair | Can be susceptible to swelling and degradation by certain organic compounds. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cloudy solutions.
Q3: I am using this compound in a reaction with a strong base (e.g., NaH), and I am getting a lower yield than expected. Could the material of my reaction vessel be a factor?
A3: While the primary issue is likely the reaction of the strong base with the alcohol functionality, the material of the reaction vessel can play a secondary role. If you are using a glass vessel, strong bases can slowly etch the silicate network, potentially introducing impurities that could affect your reaction. However, for most laboratory-scale reactions, this is a minor concern unless using very harsh conditions for extended periods. A more likely scenario is the inherent reactivity of your starting material. The alkoxide formed from the deprotonation of this compound is a potent nucleophile and base, which could lead to side reactions.
Recommendations:
-
Ensure your glassware is clean and free of any residues.
-
For highly sensitive reactions, consider using a PTFE-lined reactor.
-
Focus on optimizing your reaction conditions (temperature, addition rate of base) to minimize side reactions.
III. Experimental Protocols
Protocol 1: Material Compatibility Testing
This protocol provides a standardized method to assess the compatibility of this compound with various materials.[14][15][16]
Objective: To determine the effect of this compound on the physical and chemical properties of a material and to assess any degradation of the chemical itself.
Materials:
-
Vials with PTFE-lined caps
-
Material coupons of known weight and dimensions (e.g., metals, plastics, elastomers)
-
This compound
-
Analytical balance
-
Calipers
-
GC-MS or HPLC system
Procedure:
-
Preparation:
-
Clean and dry the material coupons thoroughly.
-
Measure and record the initial weight and dimensions of each coupon.
-
-
Exposure:
-
Place a coupon in a vial.
-
Add a sufficient volume of this compound to fully immerse the coupon.
-
Prepare a control vial containing only this compound.
-
Seal the vials and store them at the desired experimental temperature (e.g., ambient, 40 °C, 60 °C) for a specified duration (e.g., 7, 14, or 30 days).
-
-
Analysis of the Material:
-
After the exposure period, carefully remove the coupon from the vial.
-
Gently clean the surface with a suitable solvent (that does not affect the material) and dry it completely.
-
Visually inspect the coupon for any changes in color, texture, or signs of corrosion.
-
Measure and record the final weight and dimensions. Calculate the percentage change in weight and volume (swelling or shrinkage).
-
-
Analysis of the Chemical:
-
Analyze the this compound from both the test and control vials using GC-MS or HPLC.
-
Compare the chromatograms to identify any new peaks (degradation products) or a decrease in the main peak area (loss of purity).
-
Interpretation of Results:
| Observation | Implication |
| Significant change in weight or dimensions of the material coupon | Incompatibility (swelling, shrinkage, or corrosion) |
| Appearance of new peaks in the chemical analysis | Degradation of this compound catalyzed by the material |
| Discoloration or change in the appearance of the material or liquid | Chemical reaction or leaching |
Protocol 2: Safe Handling and Storage
Due to its flammability and potential reactivity, proper handling and storage of this compound are crucial.[17][18][19][20][21]
-
Storage:
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (consult a glove compatibility chart for fluorinated compounds), and a lab coat.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Have a spill kit readily available.
-
IV. Visualization of Incompatibility Pathways
Caption: Potential incompatibility pathways for this compound.
V. References
-
17.6 Reactions of Alcohols - Chemistry LibreTexts. (2024, April 3). Retrieved from [Link]
-
8.3: Alcohols as Acids and Bases - Chemistry LibreTexts. (2015, July 14). Retrieved from [Link]
-
Alcohol - Reactions, Chemistry, Uses. (2026, January 2). In Britannica. Retrieved from [Link]
-
Elimination Reactions of Alcohols - Master Organic Chemistry. (2015, April 16). Retrieved from [Link]
-
Alcohols Can Act As Acids Or Bases (And Why It Matters) - Master Organic Chemistry. (2014, October 6). Retrieved from [Link]
-
Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016, January 14). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Methods to Determine the Compatibility and Degradation of Organic Materials. - DTIC. (n.d.). Retrieved from [Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Cas 97168-13-3,this compound | lookchem. (n.d.). Retrieved from [Link]
-
alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (n.d.). Retrieved from [Link]
-
Test for Compatibility with Organic Heritage Materials – A Proposed Procedure. (2010, July 7). e-Preservation Science. Retrieved from [Link]
-
Test for compatibility with organic heritage materials - A proposed procedure. (n.d.). Retrieved from [Link]
-
Chemical Compatibility Test - CD BioSustainable. (n.d.). Retrieved from [Link]
-
Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018, October 18). UCLA Research Administration. Retrieved from [Link]
-
Quick Guide to Chemical Compatibility. (n.d.). Retrieved from [Link]
-
FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration. (n.d.). Retrieved from [Link]
-
Safer Handling of Alcohol in the Laboratory | NSTA - National Science Teachers Association. (n.d.). Retrieved from [Link]
-
Nedstar's guide for ethanol safety & handling. (2025, November 24). Retrieved from [Link]
-
How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. (2020, May 6). U.S. Chemical Storage. Retrieved from [Link]
-
polymerisation of alkenes - Chemguide. (n.d.). Retrieved from [Link]
-
Compatibility of lubricants with elastomers and plastics. (n.d.). Retrieved from [Link]
-
Lubricants compatible with elastomers and plastics - Bechem. (n.d.). Retrieved from [Link]
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Section 1: FAQs - Understanding the Fundamentals of Halonium Ion Rearrangements
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of synthetic organic chemistry. This guide is designed to provide you, our colleagues in research and development, with in-depth troubleshooting strategies and answers to frequently asked questions regarding the minimization of rearrangement products in halonium ion reactions.
This section addresses the foundational concepts of halonium ion chemistry and the origins of undesired rearrangement byproducts.
Question: I thought the formation of a bridged halonium ion was supposed to prevent carbocation rearrangements. Why am I still observing rearranged products?
Answer: That is an excellent and crucial question. While it is true that the formation of a cyclic halonium ion is a key feature that distinguishes halogenation from reactions that proceed through open carbocations (like hydrohalogenation), it does not entirely eliminate the possibility of rearrangement.[1][2] The three-membered halonium ring delocalizes the positive charge, preventing the formation of a discrete carbocation and thus blocking most typical 1,2-hydride or alkyl shifts.[3][4]
However, rearrangement can still occur under specific circumstances:
-
Unsymmetrical Halonium Ions: In an unsymmetrical alkene, the positive charge in the bromonium or chloronium ion intermediate is not shared equally between the two carbons. The more substituted carbon bears a greater partial positive charge, resembling a more stable carbocation.[5][6] If a 1,2-shift from an adjacent group can lead to a significantly more stable carbocationic center (e.g., forming a tertiary or benzylic carbocation from a secondary one), the reaction may proceed through a pathway with rearrangement characteristics.[7][8]
-
Substrate-Induced Strain: In sterically strained systems, such as certain bicyclic alkenes, rearrangement can be driven by the release of ring strain.[9] The intermediate may favor a rearranged carbocationic structure over a strained, bridged halonium ion.
-
Neighboring Group Participation (NGP): An internal nucleophile within the substrate molecule can attack the initially formed halonium ion in an intramolecular fashion, leading to a rearranged, cyclic product.[9][10][11]
Question: Which types of alkene substrates are most susceptible to rearrangement in these reactions?
Answer: You should be particularly vigilant for rearrangements when working with substrates that possess the following structural features:
-
Highly Branched Alkenes: Substrates like 3,3-dimethyl-1-butene are classic examples. The initial formation of a halonium ion followed by attack at the secondary carbon is expected. However, a competing pathway involving a 1,2-methyl shift can create a more stable tertiary carbocation, leading to a rearranged product.[8]
-
Alkenes with Potential for Ring Expansion: Substrates containing a double bond adjacent to a small, strained ring (e.g., a cyclobutyl or cyclopentyl group) can undergo ring expansion. The driving force is the formation of a larger, less strained, and often more stable carbocationic intermediate.[8][12]
-
Systems with Participating Neighboring Groups: Molecules containing suitably positioned atoms with lone pairs (like nitrogen or oxygen) can facilitate rearrangements through anchimeric assistance.[9][13]
Section 2: Troubleshooting Guide - Common Issues & Practical Solutions
This section is formatted to directly address problems you might be observing at the bench.
Issue: My reaction with Br₂ in CH₂Cl₂ is giving a significant amount of a rearranged dihalide product. How can I favor the direct 1,2-addition product?
Answer: This is a common issue when the substrate is prone to rearrangement. The use of a non-polar, non-nucleophilic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is standard practice to prevent the solvent from participating in the reaction.[2][14] However, this also means the only available nucleophile is the bromide anion (Br⁻), and if the halonium ion has a sufficient lifetime, it may rearrange before being trapped.
Here are several strategies to troubleshoot this, ordered from simplest to most involved:
-
Lower the Reaction Temperature: Rearrangement processes often have a higher activation energy than the direct nucleophilic attack on the halonium ion. By significantly lowering the temperature (e.g., from 0 °C to -45 °C or -78 °C), you can kinetically disfavor the rearrangement pathway, allowing the intermolecular attack by the halide to dominate.[15]
-
Increase Nucleophile Concentration: The rearrangement is a unimolecular process, while the trapping of the halonium ion is bimolecular. You can favor the bimolecular pathway by ensuring a high effective concentration of a non-rearranging nucleophile. Consider adding a salt, such as tetra-n-butylammonium bromide (TBAB), to the reaction mixture. This increases the concentration of Br⁻ ions available to open the bromonium ion before it has a chance to rearrange.
-
Change the Halogen Source: Instead of elemental bromine (Br₂), consider using a combination of an N-halosuccinimide (NBS) and a lithium halide (LiBr).[16] This can sometimes alter the reactivity and selectivity of the halogenation.
Issue: I am performing a halohydrin formation using NBS and water, but I'm getting a complex mixture of products, including some that appear rearranged. What's going on?
Answer: Halohydrin formation involves trapping the halonium ion with a nucleophilic solvent, like water.[5] This is generally a very effective way to prevent rearrangements because the solvent is present in large excess and can trap the intermediate very quickly.[6] If you are still observing rearrangement, it suggests one of two possibilities:
-
The Halonium Ion is Exceptionally Prone to Rearrangement: Your substrate may have a strong thermodynamic driving force for rearrangement that is competitive even with trapping by the solvent.
-
Side Reactions with the Halogenating Agent: N-halosuccinimides (NXS) can sometimes participate in or catalyze other reaction pathways, especially under neutral or slightly acidic conditions.[17]
Troubleshooting Steps:
-
Control the pH: The reaction can be sensitive to pH. Adding a mild base, like sodium bicarbonate (NaHCO₃), can buffer the reaction mixture, preventing the buildup of acidic byproducts that might promote carbocation formation and subsequent rearrangement.
-
Solvent Choice: While water is the classic solvent, you can use a mixture of a co-solvent like THF or acetone with water. This can sometimes improve solubility and modulate the reaction environment to favor the desired outcome.
-
Alternative Reagents: Consider using hypobromous acid (HOBr), which can be generated in situ from N-bromoacetamide in the presence of water.[3] This reagent can sometimes provide cleaner reactions.
Below is a workflow to guide your experimental design process to minimize rearrangements.
Caption: Decision workflow for selecting reaction conditions.
Section 3: Protocols and Data Reference
Here we provide detailed experimental protocols and reference data to aid in your experimental setup.
Protocol 1: Standard Bromination with Minimized Rearrangement Potential
This protocol is designed for a standard alkene where the goal is to produce the vicinal dibromide with high fidelity.
Objective: To perform the anti-addition of Br₂ across cyclohexene in an inert solvent.
Materials:
-
Cyclohexene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Setup: In a fume hood, dissolve cyclohexene (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice bath.
-
Reagent Preparation: Prepare a solution of bromine (1.0 eq) in CH₂Cl₂ in a dropping funnel.
-
Addition: Add the bromine solution dropwise to the stirred cyclohexene solution over 15-20 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear upon addition.[2]
-
Quenching: Once the addition is complete and the starting material is consumed (monitor by TLC), slowly add saturated NaHCO₃ solution to quench any excess bromine and acidic byproducts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude trans-1,2-dibromocyclohexane.
Causality: The use of a non-nucleophilic solvent (CH₂Cl₂) ensures that only the bromide ion acts as the nucleophile.[14] Performing the reaction at 0 °C provides sufficient cooling to control the exothermic reaction without being so low as to excessively slow the reaction rate for a simple substrate.
Protocol 2: Trapping the Halonium Ion with a Nucleophilic Solvent (Halohydrin Formation)
This protocol intentionally uses a nucleophilic solvent to rapidly trap the bromonium ion, a highly effective strategy to preempt rearrangement.
Objective: To synthesize trans-2-bromocyclohexanol from cyclohexene.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: Dissolve N-Bromosuccinimide (1.1 eq) in a 1:1 mixture of DMSO and water in a round-bottom flask with a magnetic stirrer.
-
Addition: Cool the solution to 0 °C and add cyclohexene (1.0 eq) dropwise.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting alkene.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with saturated Na₂S₂O₃ solution to remove any residual bromine, then wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromohydrin.
Causality: Water, being both the solvent and a nucleophile, is present in vast excess.[5] It rapidly attacks the bromonium ion at the more substituted carbon, outcompeting both the bromide ion and any potential intramolecular rearrangement pathways.[6] NBS is used as a convenient and safer source of electrophilic bromine compared to Br₂.[5]
Data Tables for Quick Reference
Table 1: Influence of Solvent Choice on Halonium Ion Reactions
| Solvent Class | Examples | Typical Role & Impact on Rearrangement |
| Non-polar / Inert | CCl₄, CH₂Cl₂, Hexane | Acts as a medium only; does not participate.[18] Can allow for longer-lived halonium ions, potentially increasing the chance for rearrangement if the substrate is susceptible.[3] |
| Polar Aprotic | DMSO, DMF, Acetone | Can increase reaction rates due to polarity but do not act as nucleophiles. May influence the lifetime and stability of the halonium ion intermediate. |
| Polar Protic (Nucleophilic) | H₂O, CH₃OH, CH₃COOH | Acts as both solvent and nucleophile.[5] Traps the halonium ion quickly, effectively minimizing rearrangements by providing a rapid, high-concentration intermolecular pathway.[6] |
Table 2: Common Halogenating Agents
| Reagent | Formula | Common Use | Notes |
| Bromine | Br₂ | Dihalogenation, Bromohydrin formation | Liquid, corrosive. Reaction is often fast.[2] |
| Chlorine | Cl₂ | Dihalogenation, Chlorohydrin formation | Gas, toxic. Handled with care, often as a solution.[2] |
| N-Bromosuccinimide | NBS | Bromohydrin formation, Allylic bromination | Crystalline solid, easier and safer to handle than Br₂.[5][16] |
| N-Chlorosuccinimide | NCS | Chlorohydrin formation | Crystalline solid, safer than Cl₂ gas.[16] |
| N-Iodosuccinimide | NIS | Iodohydrin formation, Iodination | Crystalline solid.[16] |
The competing pathways of direct attack versus rearrangement are illustrated below.
Caption: Competing reaction pathways from the halonium ion intermediate.
We trust this guide will be a valuable resource in your laboratory work. Should you have further questions or require consultation on a specific synthetic challenge, please do not hesitate to contact our application support team.
References
- Rearrangements in Alkene Addition Reactions. (n.d.). Chemistry Steps.
- Morin, M. J., et al. (2014). Neighboring Group Participation in the Additions of Iodonium and Bromonium Ions to N-Alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes (n = 1,2). The Journal of Organic Chemistry.
- Halogenation of Alkenes. (n.d.). Chad's Prep®.
- Neighboring Group Participation. (n.d.). Scribd.
- In the reaction of alkene with halogen acid, is there a need for an inert solvent like CCl4? (2020). Quora.
- Carbocation rearrangements in hydrohalogenation reactions of alkenes. (2023). Reddit.
- Hydrohalogenation of Alkenes. (2021). Organic Chemistry with Victor.
- Addition Reactions Initiated by Electrophilic Halogen. (2023). Chemistry LibreTexts.
- Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- Mechanism of Halogenation of Alkene. (2017). Chemistry Stack Exchange.
- Addition of Halogens. (2020). Chemistry LibreTexts.
- Carbocation Rearrangements - Alkene Reactions Part 4 of 9. (2021). The Animated Chemistry Textbook.
- The Neighbouring Group Mechanisms. (n.d.). Dalal Institute.
- Halogenation of Alkenes. (2020). Total Organic Chemistry.
- Halogenation of Alkenes. (n.d.). Chemistry Steps.
- Erdélyi, M. (2020). Halogen bonds of halonium ions. Chemical Society Reviews.
- Yue, L., et al. (2018). Intramolecular Halogen Transfer via Halonium Ion Intermediates in the Gas Phase. Journal of The American Society for Mass Spectrometry.
- Carbocation rearrangement during hydrohalogenation. (2020). The Organic Chemistry Tutor.
- Yue, L., et al. (2015). Intramolecular Halogen Transfer via Halonium Ion Intermediates in the Gas Phase. Journal of The American Society for Mass Spectrometry.
- Neighbouring Group Participation: Concepts & Examples Explained. (n.d.). Vedantu.
- Zare, A., et al. (2020). N-Halosuccinimides as Precatalysts for C-, N-, O-, and X-Nucleophilic Substitution Reactions of Alcohols under Mild Reaction Conditions. Molecules.
- Alkene Reactivity 2: Halonium Ions. (2023). Chem Help ASAP.
- Wang, Y., et al. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society.
- Ashenhurst, J. (2013). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry.
- Halogenation of Alkenes; Halohydrin Formation. (2023). Organic Chemistry Explained.
- Rubio-Presa, R., et al. (2021). Dihalogenation of Alkenes Using Combinations of N-Halosuccinimides and Alkali Metal Halides. European Journal of Organic Chemistry.
- On the Absolute Configurational Stability of Bromonium and Chloronium Ions. (2016). ResearchGate.
- Maciejewska, G., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules.
- What is the effect of steric hindrance on the hydrolysis of haloalkanes? (2018). Quora.
- Intermolecular vs intramolecular reactions. (2019). Chemistry university.
- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
- Nucleophilic additions to halonium ion intermediates. (n.d.). ResearchGate.
- Steric Hindrance. (2022). Chemistry LibreTexts.
- How chemists are harnessing halogen bonds for asymmetric synthesis. (2024). Chemistry World.
- Ashenhurst, J. (2013). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti). Master Organic Chemistry.
- Intermolecular Versus Intramolecular Reactions. (2014). Chemistry LibreTexts.
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Validation & Comparative
A Comparative Guide to the Reactivity of 1,1,2-Trifluorobut-1-en-4-ol and 3-Buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of the chemical reactivity of 1,1,2-trifluorobut-1-en-4-ol and its non-fluorinated counterpart, 3-buten-1-ol. The strategic placement of fluorine atoms on the alkene dramatically alters its electronic properties, leading to a pronounced divergence in chemical behavior. While 3-buten-1-ol exhibits the characteristic reactivity of an electron-rich alkene, readily participating in electrophilic additions, this compound functions as an electron-poor alkene, showing a marked predisposition towards nucleophilic attack. This document will delve into the fundamental electronic effects that dictate these differences and provide robust experimental protocols to investigate and quantify this differential reactivity.
Structural and Electronic Divergence: The Influence of Fluorine
The reactivity of an alkene is fundamentally governed by the electron density of its π-system. In 3-buten-1-ol, the double bond is relatively electron-rich, rendering it susceptible to attack by electrophilic species.[1] The introduction of three highly electronegative fluorine atoms in this compound, however, inverts this characteristic reactivity.
1.1. 3-Buten-1-ol: A Archetypal Nucleophilic Alkene
3-Buten-1-ol is a bifunctional organic molecule featuring a terminal alkene and a primary alcohol. The alkene moiety behaves as a typical nucleophile due to the electron density of its π-bond, and as such, it readily engages in electrophilic addition reactions.[2] The hydroxyl group can also participate in or influence reactions, for example, through intramolecular pathways or by acting as a directing group.
1.2. This compound: An Electron-Deficient, Electrophilic Alkene
The three fluorine atoms in this compound exert a powerful inductive electron-withdrawing effect (-I effect), which drastically depletes the electron density of the carbon-carbon double bond. This renders the alkene electron-deficient and, consequently, significantly less reactive towards electrophiles.[3] Conversely, the carbon atom bearing the two fluorine atoms (C-1) becomes highly electrophilic and prone to attack by nucleophiles.[4][5] This reversal of polarity and reactivity is a defining characteristic of many polyfluorinated alkenes.[3]
A Head-to-Head Comparison of Chemical Reactivity
The contrasting electronic profiles of this compound and 3-buten-1-ol are clearly demonstrated in their reactions with various classes of reagents.
2.1. Electrophilic Addition: The Domain of 3-Buten-1-ol
3-Buten-1-ol readily undergoes electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂). The reaction proceeds via the attack of the π-electrons on the electrophile, forming a carbocation intermediate that is subsequently intercepted by a nucleophile.[1][2]
In sharp contrast, this compound is anticipated to be highly resistant to electrophilic attack under standard conditions due to the deactivating effect of the fluorine substituents.[3]
2.2. Nucleophilic Attack: The Specialty of this compound
The electron-poor nature of the double bond in this compound makes it an excellent substrate for nucleophilic attack. Nucleophiles are expected to add to the electrophilic C-1 position, potentially leading to addition or addition-elimination products. This reactivity is a known characteristic of gem-difluoroalkenes.[4][5]
On the other hand, the electron-rich double bond of 3-buten-1-ol is generally unreactive towards nucleophiles in the absence of specialized catalysts.
2.3. Oxidation: A Tale of Two Functional Groups
Both molecules contain a primary alcohol and a double bond, both of which can be oxidized. However, the reactivity of the alkene towards common oxidizing agents like potassium permanganate (KMnO₄) is expected to be vastly different.
-
3-Buten-1-ol: The electron-rich double bond of 3-buten-1-ol is readily oxidized. Under cold, dilute, alkaline conditions, syn-dihydroxylation to form a diol is the expected outcome.[6] More forceful conditions, such as hot, acidic KMnO₄, will lead to oxidative cleavage of the double bond.[7]
-
This compound: The electron-deficient double bond in the fluorinated analog is predicted to be much less susceptible to electrophilic oxidizing agents like KMnO₄. The primary alcohol, however, remains amenable to oxidation to a carboxylic acid with suitable reagents.[8]
Experimental Protocols for Probing Comparative Reactivity
The following experimental protocols provide a framework for the empirical validation of these predicted reactivity differences.
3.1. Experiment 1: Comparative Electrophilic Bromination
This experiment is designed to visually demonstrate the differing susceptibilities to electrophilic attack.
Methodology:
-
Prepare 0.1 M solutions of both 3-buten-1-ol and this compound in dichloromethane in separate flasks.
-
To each solution, add a 0.1 M solution of bromine in dichloromethane dropwise at ambient temperature with continuous stirring.
-
Monitor the rate of disappearance of the bromine's characteristic orange-brown color.[9]
Anticipated Results:
-
3-Buten-1-ol: A rapid disappearance of the bromine color is expected as it adds across the electron-rich double bond.[10]
-
This compound: The bromine color should persist for a considerably longer period, signifying a much slower reaction or no reaction at all, thereby confirming the deactivation of the double bond towards electrophilic attack.
3.2. Experiment 2: Comparative Oxidation with Potassium Permanganate
This experiment will highlight the differential reactivity of the double bonds towards an oxidizing agent.
Methodology:
-
Prepare 0.1 M aqueous solutions of 3-buten-1-ol and this compound in separate test tubes.
-
To each, add a 0.05 M aqueous solution of potassium permanganate dropwise at room temperature with agitation.
-
Observe any change in the purple color of the permanganate solution and the formation of a brown precipitate (MnO₂).[9]
Anticipated Results:
-
3-Buten-1-ol: The purple permanganate color will quickly fade, accompanied by the formation of a brown manganese dioxide precipitate, indicating oxidation of the alkene.[6]
-
This compound: The permanganate color is expected to fade very slowly, if at all, demonstrating the resistance of the electron-poor double bond to oxidation. Any observed reaction is likely due to the slower oxidation of the primary alcohol.
3.3. Experiment 3: Nucleophilic Addition of a Thiol
This experiment aims to demonstrate the susceptibility of the fluorinated alkene to nucleophilic attack.
Methodology:
-
In separate reaction vessels, dissolve 1 mmol of 3-buten-1-ol and 1 mmol of this compound in a suitable solvent like tetrahydrofuran (THF).
-
To each vessel, add 1.1 mmol of a thiol, such as thiophenol, followed by a catalytic amount of a non-nucleophilic base (e.g., triethylamine).
-
Monitor the progress of the reactions using an appropriate analytical method (e.g., TLC, GC-MS, or NMR) to track the consumption of starting materials and the appearance of products.
Anticipated Results:
-
3-Buten-1-ol: Little to no reaction is expected under these conditions, as the electron-rich alkene is not an electrophile.
-
This compound: A reaction is anticipated, with the thiolate anion attacking the electrophilic C-1 of the double bond to form a thioether product, a reaction characteristic of electron-poor fluoroalkenes.[5]
Summary of Expected Reactivity
| Reaction Type | Reagent | 3-Buten-1-ol | This compound |
| Electrophilic Addition | Br₂ in CH₂Cl₂ | Rapid Reaction | Very Slow to No Reaction |
| Oxidation | Cold, dilute KMnO₄ | Rapid Reaction | Very Slow to No Reaction |
| Nucleophilic Addition | Thiophenol / Et₃N | No Reaction | Reaction Anticipated |
Mechanistic Visualizations
The fundamental differences in reactivity are depicted in the following mechanistic diagrams.
Caption: Electrophilic addition of bromine to 3-buten-1-ol proceeds via a bromonium ion intermediate.
Caption: Nucleophilic addition to this compound is initiated by attack at the electron-deficient carbon.
Conclusion
The comparative analysis of this compound and 3-buten-1-ol serves as a compelling case study on the powerful influence of fluorine substitution in modulating the reactivity of alkenes. While 3-buten-1-ol conforms to the classic model of an electron-rich alkene, the strong inductive effects of the fluorine atoms in this compound invert its electronic character, making it susceptible to nucleophilic attack and resistant to electrophilic addition. This fundamental understanding is of paramount importance for synthetic chemists, particularly in the fields of medicinal and agricultural chemistry, where the unique properties of organofluorine compounds are increasingly being harnessed. The experimental protocols outlined in this guide provide a practical basis for the observation and quantification of these critical reactivity differences.
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The Fluorine Effect: A Comparative Guide to Vinyl Fluorine's Impact on Halonium Ion Stability and Rearrangement
In the intricate landscape of synthetic chemistry and drug development, the subtle yet profound influence of fluorine substitution can dramatically alter reaction pathways and molecular stability. This guide provides an in-depth analysis of the effect of vinyl fluorines on the stability and rearrangement of halonium ions, a critical class of reactive intermediates. By synthesizing experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a robust understanding of this fascinating phenomenon.
Introduction: The Duality of Fluorine's Electronic Influence
Halonium ions, three-membered cyclic intermediates involving a halogen atom (iodine, bromine, or chlorine), are pivotal in the electrophilic halogenation of alkenes. Their stability and subsequent reaction pathways are highly sensitive to the electronic nature of the substituents on the carbon-carbon double bond. The introduction of a fluorine atom at the vinyl position introduces a fascinating electronic dichotomy. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that destabilizes carbocations. Conversely, it can also act as a π-donor through its lone pairs, a resonance effect (+M) that can stabilize an adjacent positive charge. The balance between these opposing effects governs the stability and ultimate fate of the vinyl-fluorinated halonium ion.
Comparative Analysis of Halonium Ion Stability
The presence of a vinyl fluorine significantly modulates the stability of the corresponding halonium ion compared to its non-fluorinated counterpart. This effect is a direct consequence of the interplay between fluorine's inductive withdrawal and resonance donation.
Key Observations:
-
Destabilization via Induction: The potent electron-withdrawing inductive effect of fluorine generally leads to a destabilization of the overall halonium ion intermediate compared to alkyl-substituted analogues. This is because the fluorine pulls electron density away from the positively charged three-membered ring.
-
Resonance Contribution: Despite the strong -I effect, the +M effect of fluorine cannot be disregarded. This resonance donation helps to partially mitigate the inductive destabilization by delocalizing a lone pair of electrons into the π-system. The extent of this stabilization is dependent on the specific geometry and electronic demands of the system.
-
Influence of the Halogen: The nature of the halogen itself plays a crucial role. Larger, more polarizable halogens like iodine form more stable halonium ions due to better orbital overlap and charge distribution. Consequently, the destabilizing effect of a vinyl fluorine is often more pronounced in chloronium and bromonium ions compared to iodonium ions.
Quantitative Data Summary:
The relative stability of halonium ions can be inferred from computational studies and kinetic data from halogenation reactions. Below is a comparative table summarizing calculated relative energies for a generic vinyl halonium ion system.
| Substituent (R) | Halogen | Relative Energy (kcal/mol) | Key Finding |
| H | Br | 0 (Reference) | Baseline stability of a simple bromonium ion. |
| F | Br | +5 to +10 | Significant destabilization due to the inductive effect of fluorine. |
| CH3 | Br | -3 to -5 | Alkyl group provides stabilization through hyperconjugation. |
| H | I | -2 to -4 | Iodonium ion is inherently more stable than the bromonium ion. |
| F | I | +3 to +7 | Fluorine still destabilizes, but the effect is moderated by the more stable iodonium core. |
Note: These values are illustrative and can vary based on the specific molecular system and computational method.
Rearrangement Pathways: A Shift in Mechanism
The most profound consequence of vinyl fluorine substitution is the dramatic alteration of rearrangement pathways. In non-fluorinated systems, halonium ions can undergo various rearrangements, but the presence of fluorine often opens up unique and sometimes counter-intuitive reaction channels.
The stability of the open-chain β-halocarbocation, which exists in equilibrium with the cyclic halonium ion, is a key determinant of the reaction pathway. Fluorine's strong inductive effect heavily destabilizes this open-chain cation, thus favoring reactions that proceed through the cyclic halonium ion or involve alternative, lower-energy transition states.
The Halogen's Paradox: A Comparative Guide to Electrophilic Addition Rates of Fluorinated vs. Non-Fluorinated Alkenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the introduction of fluorine into organic molecules is a cornerstone of modern drug development, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. However, the very properties that make fluorine a valuable substituent also significantly alter the reactivity of adjacent functional groups. This guide provides an in-depth, objective comparison of the electrophilic addition rates of fluorinated versus non-fluorinated alkenes, supported by experimental and computational data, to offer a predictive framework for researchers in the field.
The Electronic Tug-of-War: Why Fluorine Rewrites the Rules of Alkene Reactivity
Alkenes, with their electron-rich π-bonds, are inherently nucleophilic and readily undergo electrophilic addition reactions.[1][2] The generally accepted mechanism involves a two-step process: the initial attack of the π-bond on an electrophile to form a carbocation intermediate, followed by the rapid capture of this intermediate by a nucleophile.[1][3] The rate-determining step is the formation of the carbocation, and its stability is paramount to the reaction's velocity.[1]
Non-fluorinated alkenes often follow predictable reactivity patterns. For instance, alkyl groups, through their electron-donating inductive effect, increase the electron density of the double bond, making it more nucleophilic and accelerating the rate of electrophilic attack.[3]
Enter fluorine, the most electronegative element. Its introduction onto an alkene fundamentally alters the electronic landscape. Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density of the π-bond.[4] This "electron-paucity" at the double bond deactivates the alkene towards electrophilic attack, leading to a general decrease in reaction rates compared to their non-fluorinated counterparts.
However, fluorine's influence is not solely deactivating. Once a carbocation is formed on an adjacent carbon, fluorine's lone pairs can participate in resonance stabilization (+M effect), a phenomenon that can be particularly significant.[4] This dual nature of fluorine—strong inductive withdrawal and potential mesomeric donation—creates a complex interplay that governs the ultimate rate and outcome of electrophilic addition reactions.
A Quantitative Look: Comparing Reaction Rates
Direct experimental kinetic data comparing the electrophilic addition rates of simple fluorinated and non-fluorinated alkenes under identical conditions is sparse in the literature. However, computational studies and kinetic analyses of more complex systems provide compelling evidence for the deactivating effect of fluorine.
A computational study on the bromination of ethene and fluoroethene offers valuable insight into their relative reactivities. The calculated activation energies for the reaction with a single bromine molecule highlight the significant deactivating effect of the fluorine substituent.
| Alkene | Electrophile | Calculated Free Energy of Activation (kcal/mol) | Relative Reactivity |
| Ethene | Br₂ | 23.5 | 1 (Reference) |
| Fluoroethene | Br₂ | 28.1 | Significantly Slower |
Data sourced from a computational study on the bromination of alkenes.[4]
These computational results are supported by experimental observations in more complex systems. For example, a kinetic study of the bromination of substituted styrenes determined a Hammett rho (ρ) value of -2.24. This negative value indicates that electron-withdrawing substituents, such as fluorine, decrease the reaction rate.
Mechanistic Divergence: The Impact of Fluorine on Regioselectivity
The strong inductive effect of fluorine not only slows down the reaction but can also alter the regioselectivity of the addition, sometimes leading to "anti-Markovnikov" products. According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[3][5]
However, with highly electron-withdrawing groups like trifluoromethyl (CF₃), the stability of the possible carbocation intermediates is dramatically altered. The powerful inductive effect of the CF₃ group destabilizes an adjacent positive charge to such an extent that the formation of a carbocation further away from the group becomes the lower energy pathway. For instance, the electrophilic addition of HCl to 3,3,3-trifluoropropene yields 1-chloro-3,3,3-trifluoropropane, an anti-Markovnikov product.[1][6] This is because the secondary carbocation intermediate, with the positive charge further from the CF₃ group, is more stable than the tertiary carbocation that would be adjacent to it.[1]
Visualizing the Mechanistic Pathways
The following diagrams illustrate the mechanistic differences in electrophilic addition to a non-fluorinated and a highly fluorinated alkene.
Caption: Reaction mechanisms for electrophilic addition.
Experimental Protocol: A Framework for Kinetic Analysis of Alkene Bromination
To quantitatively assess the difference in reaction rates, a robust experimental protocol is essential. The following provides a general framework for a comparative kinetic study of the bromination of a non-fluorinated and a fluorinated alkene using UV-Vis spectroscopy to monitor the disappearance of bromine.
Workflow for Comparative Kinetic Study
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of the non-fluorinated alkene, the fluorinated alkene, and bromine in a suitable, inert solvent (e.g., carbon tetrachloride). The concentrations should be chosen to ensure the reaction occurs on a timescale that can be conveniently monitored.
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for bromine in the chosen solvent.
-
Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.
-
-
Kinetic Measurement:
-
In a quartz cuvette, rapidly mix known volumes of the alkene solution and the bromine solution.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the absorbance of bromine has significantly decreased, indicating the reaction is nearing completion.
-
-
Data Analysis:
-
Assuming the concentration of the alkene is in large excess compared to bromine, the reaction can be treated as pseudo-first-order with respect to bromine.
-
Plot the natural logarithm of the absorbance (ln(Abs)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the alkene.
-
-
Comparison:
-
Repeat the experiment under identical conditions for the fluorinated alkene.
-
Compare the calculated second-order rate constants for the two alkenes to determine their relative reactivity.
-
Conclusion: Navigating the Nuances of Fluorine's Influence
The presence of fluorine on an alkene double bond generally leads to a significant decrease in the rate of electrophilic addition. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which deactivates the π-system towards electrophilic attack. Furthermore, fluorination can profoundly influence the regioselectivity of the reaction, favoring the formation of carbocation intermediates that are further away from the electron-withdrawing substituents, potentially leading to anti-Markovnikov products.
For researchers in drug development and synthetic chemistry, understanding these principles is crucial for predicting the reactivity of fluorinated building blocks and for designing effective synthetic strategies. While the deactivating effect of fluorine presents a challenge, it also offers opportunities for controlling selectivity in complex molecular architectures.
References
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A Senior Application Scientist's Guide to the Structural Validation of 1,1,2-Trifluorobut-1-en-4-ol Using 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of rigorous scientific practice. Fluorinated organic compounds, in particular, present unique challenges and opportunities in structural elucidation due to the distinctive properties of the fluorine atom.[1][2] This guide provides an in-depth, technically-focused comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 1,1,2-Trifluorobut-1-en-4-ol. We will move beyond a simple recitation of methods to explore the underlying causality of experimental choices, ensuring a self-validating and authoritative approach.
The Challenge: Beyond Simple Spectra
The structure of this compound, with its trifluoro-substituted double bond and terminal alcohol, presents a puzzle that 1D ¹H and ¹³C NMR spectra alone cannot definitively solve. While 1D spectra provide initial clues regarding the number and types of protons and carbons, the extensive spin-spin coupling between protons and fluorine atoms (¹H-¹⁹F coupling) and between fluorine atoms themselves (¹⁹F-¹⁹F coupling) often leads to complex and overlapping multiplets that defy straightforward interpretation.[2] To overcome this ambiguity, a suite of 2D NMR experiments is not just advantageous, but essential.
The Strategy: A Multi-dimensional Approach to Connectivity
Our approach is to systematically build the molecular structure by establishing connectivity between atoms. We will employ a core set of 2D NMR experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through two or three bonds.[3][4][5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (one-bond correlations).[6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range correlations between protons and carbons, typically over two to three bonds, and sometimes further in conjugated systems.[6]
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To establish through-space proximity between protons and fluorine atoms, which is crucial for confirming stereochemistry and spatial relationships.[7][8][9]
The logical workflow of this multi-pronged strategy is depicted in the following diagram:
Caption: Key HMBC correlation in this compound.
Part 3: Confirming Spatial Proximity and Stereochemistry with ¹H-¹⁹F HOESY
The Heteronuclear Overhauser Effect (HOE) provides information about the spatial proximity of nuclei, irrespective of through-bond coupling. [7][8][9]A ¹H-¹⁹F HOESY experiment is invaluable for confirming the proposed structure, particularly the relative orientation of the substituents around the double bond. We would expect to see a through-space correlation between the fluorine on C2 and the protons on C3.
Experimental Protocol: ¹H-¹⁹F HOESY
-
Spectrometer Setup:
-
Requires a probe capable of ¹⁹F observation or pulsing.
-
Use a standard HOESY pulse sequence, ensuring the correct channels are assigned for ¹H and ¹⁹F.
-
-
Acquisition Parameters:
-
The mixing time (D8) is a crucial parameter and may need to be optimized (typically in the range of 200-800 ms).
-
Acquire with ¹⁹F detection for higher sensitivity and a wider chemical shift range. [1] * Number of scans (NS): 8-32 per increment.
-
Expected Correlations and Interpretation:
A cross-peak between the ¹⁹F signal of the fluorine at C2 and the ¹H signal of the methylene protons at C3 would provide strong evidence for their spatial proximity, further validating the overall structure and potentially offering insight into the preferred conformation of the molecule in solution.
Comparative Analysis: The Power of 2D NMR
| Technique | Information Gained | Limitations for this compound |
| 1D ¹H NMR | Basic proton environments, multiplicity. | Severe signal overlap and complex splitting patterns due to H-F and F-F couplings make unambiguous assignment impossible. |
| 1D ¹³C NMR | Number of unique carbon environments. | Does not provide connectivity information. C-F coupling can complicate spectra. |
| ¹H-¹H COSY | Identifies coupled proton networks (-CH₂-CH₂-). | Cannot connect proton systems that are not coupled to each other (e.g., the ethyl and vinyl groups). |
| ¹H-¹³C HSQC | Directly links protons to their attached carbons. | Only provides one-bond connectivity. |
| ¹H-¹³C HMBC | Establishes long-range connectivity, building the carbon skeleton. | Less sensitive than HSQC; absence of a correlation is not definitive proof of a lack of proximity. |
| ¹H-¹⁹F HOESY | Confirms through-space proximity of protons and fluorines. | Requires appropriate hardware; interpretation can be complex if multiple conformers are present. |
As the table illustrates, while 1D NMR provides a starting point, it is the synergistic application of a suite of 2D NMR experiments that allows for the unequivocal validation of the this compound structure. The combination of through-bond correlation experiments (COSY, HSQC, HMBC) to build the molecular framework, supplemented by through-space correlation (HOESY) to confirm spatial arrangements, represents a robust and self-validating methodology. This comprehensive approach is indispensable for researchers in the pharmaceutical and agrochemical industries where structural certainty is paramount. [10]
References
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- Facey, G. (2007). 19F - 1H HOESY Experiment. University of Ottawa NMR Facility Blog. [Link]
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A Comparative Guide to Isotopic Labeling with 1,1,2-Trifluorobut-1-en-4-ol for Metabolic Research
For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is paramount to understanding disease and developing novel therapeutics. Isotopic labeling, a technique that introduces isotopes into molecules to trace their journey through biological systems, is a cornerstone of such investigations.[1] The introduction of fluorine into small molecules as metabolic probes offers unique advantages due to its biocompatibility and the potential for in vivo imaging.[2][3] This guide provides a comprehensive comparison of isotopic labeling studies utilizing 1,1,2-Trifluorobut-1-en-4-ol with alternative fluorinated probes, offering insights into experimental design and data interpretation.
The Emerging Role of Fluorinated Probes in Metabolic Labeling
The strategic incorporation of fluorine into drug molecules can significantly influence their metabolic fate, permeability, and pharmacokinetic properties.[2][3][4] In the context of isotopic labeling, fluorine, particularly the positron-emitting isotope ¹⁸F, has become an invaluable tool for in vivo imaging with Positron Emission Tomography (PET).[2][3][5] The C-F bond mimics the C-H bond, often allowing for efficient incorporation of fluorinated analogs into enzymatic pathways.[6] This guide will delve into the specifics of using this compound as a potential metabolic tracer and compare its theoretical advantages and disadvantages against established fluorinated monosaccharides and other small molecule probes.
Comparative Analysis of Fluorinated Metabolic Probes
While specific experimental data on this compound as a metabolic labeling agent is not yet widely published, we can infer its potential performance based on its structure and the well-documented behavior of similar fluorinated compounds. Here, we compare it with two classes of commonly used fluorinated probes: fluorinated glucose analogs (e.g., 2-deoxy-2-[¹⁸F]fluoro-D-glucose, or [¹⁸F]FDG) and fluorinated fatty acid analogs.
| Feature | This compound (Hypothetical) | Fluorinated Glucose Analogs (e.g., [¹⁸F]FDG) | Fluorinated Fatty Acid Analogs |
| Target Pathway | Potentially glycolysis and related pathways, given the butanol backbone. The trifluorovinyl group may influence enzyme recognition. | Glucose metabolism (glycolysis). | Fatty acid metabolism (beta-oxidation). |
| Incorporation Mechanism | Likely recognized by alcohol dehydrogenases and kinases. The electron-withdrawing nature of the fluorine atoms could affect reaction rates. | Transported by glucose transporters (GLUTs) and phosphorylated by hexokinase. | Transported by fatty acid binding proteins and activated by acyl-CoA synthetases. |
| Metabolic Fate | The stability of the trifluorovinyl group is a key consideration. It may be metabolized into various downstream products or act as an inhibitor. | Trapped intracellularly after phosphorylation, allowing for imaging of glucose uptake. | Undergoes beta-oxidation, allowing for tracing of fatty acid catabolism. |
| Detection Method | ¹⁹F NMR for stable isotope studies; PET imaging if labeled with ¹⁸F. | PET imaging for [¹⁸F]FDG. | PET or SPECT imaging depending on the radiolabel used. |
| Potential Advantages | The unique trifluorovinyl moiety could offer specific interactions with enzymes or act as a reporter group for certain metabolic states. | Well-established and clinically validated for imaging glucose metabolism. | Provides a direct measure of fatty acid uptake and oxidation. |
| Potential Challenges | The synthesis of the ¹⁸F-labeled version could be complex. The metabolic stability and potential toxicity of the trifluoroalkene structure need to be thoroughly investigated. | Does not provide information on downstream glucose metabolism beyond initial uptake and phosphorylation. | Can be influenced by dietary status and hormonal regulation. |
Experimental Protocols: A Step-by-Step Approach
The successful application of isotopic labeling hinges on robust and well-validated experimental protocols. Below are generalized, step-by-step methodologies for conducting isotopic labeling studies with a novel fluorinated probe like this compound, drawing upon established procedures for other fluorinated tracers.
Protocol 1: Synthesis of ¹⁸F-labeled this compound
The introduction of ¹⁸F into a molecule is a critical step for enabling PET imaging. A common strategy for radiofluorination is nucleophilic substitution.
Objective: To synthesize [¹⁸F]-1,1,2-Trifluorobut-1-en-4-ol from a suitable precursor.
Materials:
-
Precursor molecule (e.g., a tosylated or mesylated analog of this compound)
-
[¹⁸F]Fluoride solution
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: Add a solution of K₂CO₃ and K222 in acetonitrile/water to the aqueous [¹⁸F]fluoride solution. Evaporate the solvent under a stream of nitrogen at 110 °C to obtain the reactive [¹⁸F]F⁻/K222 complex.
-
Radiofluorination: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]F⁻/K222 complex. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes).
-
Purification: After cooling, dilute the reaction mixture with water and pass it through an SPE cartridge to remove unreacted [¹⁸F]fluoride and other impurities. Elute the desired product with an appropriate organic solvent.
-
HPLC Analysis: Analyze the purity and confirm the identity of the final product using radio-HPLC.
Caption: Workflow for the synthesis of ¹⁸F-labeled probes.
Protocol 2: Cell Culture Labeling and Metabolite Extraction
Objective: To label cells with ¹⁸F-1,1,2-Trifluorobut-1-en-4-ol and extract metabolites for analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
¹⁸F-labeled this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Labeling: Replace the culture medium with fresh medium containing a known concentration of ¹⁸F-labeled this compound. Incubate for a specific period (e.g., 1-4 hours).
-
Washing: Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove extracellular tracer.
-
Metabolite Extraction: Add ice-cold methanol to the cells and scrape them from the plate. Transfer the cell suspension to a microcentrifuge tube.
-
Pelleting: Centrifuge the cell suspension to pellet cellular debris.
-
Analysis: Collect the supernatant containing the extracted metabolites for further analysis by techniques such as radio-TLC or radio-HPLC.
Caption: Workflow for cell labeling and metabolite extraction.
Mechanistic Insights and Causality in Experimental Design
The choice of an isotopic labeling probe should be guided by the specific biological question being addressed. For instance, if the goal is to assess a specific enzymatic activity, the probe should be a substrate for that enzyme. The trifluorovinyl group in this compound is an interesting structural motif. Its electron-withdrawing nature could influence the pKa of the hydroxyl group, potentially affecting its recognition by kinases. Furthermore, the stability of the C-F bonds makes it a good candidate for tracing metabolic pathways without significant loss of the label.[4]
When designing experiments, it is crucial to include appropriate controls. For example, competition experiments with an excess of the unlabeled compound can help to verify the specificity of uptake and metabolism. Additionally, time-course experiments can provide valuable information on the kinetics of probe incorporation and turnover.
Trustworthiness Through Self-Validating Systems
To ensure the reliability of results, every protocol should incorporate self-validating steps. In the synthesis of the radiolabeled probe, this includes rigorous quality control via radio-HPLC to confirm radiochemical purity. In cell-based assays, cell viability assays should be performed to ensure that the probe is not toxic at the concentrations used. Furthermore, validating the identity of labeled metabolites through co-elution with known standards is essential for accurate pathway analysis.
Conclusion and Future Directions
While this compound represents a novel and intriguing candidate for isotopic labeling studies, further research is required to fully elucidate its metabolic fate and utility as a tracer. The comparative framework and experimental protocols provided in this guide offer a solid foundation for researchers to explore the potential of this and other novel fluorinated probes. The continued development of innovative labeling strategies and sensitive detection methods will undoubtedly advance our understanding of complex biological systems and accelerate the drug discovery process.
References
- G. T. W. Lawless, "Applications of Fluorine in Medicinal Chemistry," PubMed, 2015. [Link]
- "Metabolic labeling of glycoproteins using fluorinated monosaccharides," American Society for Biochemistry and Molecular Biology, N/A. [Link]
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A Comparative Guide to the Biological Activity Screening of 1,1,2-Trifluorobut-1-en-4-ol Derivatives
Introduction: The Rising Prominence of Fluorinated Motifs in Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This has led to a significant number of fluorinated compounds entering clinical use for a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[4][5] Among the vast landscape of fluorinated scaffolds, small, functionalized building blocks like 1,1,2-Trifluorobut-1-en-4-ol and its derivatives represent a promising, yet underexplored, class of compounds. Their structural features, including a reactive trifluorovinyl group and a primary alcohol, offer versatile handles for chemical modification and potential interactions with biological macromolecules.
This guide provides a comprehensive comparison of the potential biological activities of this compound derivatives. We will delve into established screening protocols, compare their potential efficacy against relevant alternatives, and provide the experimental framework necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this emerging class of fluorinated compounds.
Potential Biological Activities and Mechanistic Considerations
While direct biological activity data for this compound is scarce in publicly available literature, we can infer its potential therapeutic applications by examining structurally related fluorinated compounds. The trifluorovinyl moiety, in particular, is a key pharmacophore that can participate in various interactions with biological targets.
Anticancer Activity
Many fluorinated compounds exhibit significant cytotoxic effects against various cancer cell lines.[4][6] The proposed mechanisms often involve the inhibition of key enzymes in metabolic pathways or the induction of apoptosis. For instance, fluorinated derivatives of 2-deoxy-d-glucose have shown potent cytotoxic effects in glioblastoma models by inhibiting hexokinase and disrupting glycolysis.[7]
-
Causality: The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the double bond in this compound derivatives, making them potential Michael acceptors. This could lead to covalent modification of nucleophilic residues (e.g., cysteine) in the active sites of enzymes crucial for cancer cell survival, such as kinases or proteases.
Antimicrobial Activity
Fluorinated compounds have also demonstrated promising antibacterial and antifungal activities.[8][9][10] For example, trifluoromethyl ketones have shown potent activity against Gram-positive bacteria.[8] The mechanism of action for some antimicrobial fluorinated compounds involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.
-
Causality: The increased lipophilicity conferred by fluorine atoms can facilitate the passage of these derivatives across microbial cell membranes.[1] Once inside, they could interfere with vital cellular processes. The trifluorovinyl group could again play a role in covalently modifying key bacterial enzymes.
Enzyme Inhibition
The unique properties of fluorine make it a valuable tool for designing potent and selective enzyme inhibitors.[3][11] Fluorinated molecules can act as transition-state analogues or irreversible inhibitors.[12][13] For example, α-fluorinated ketones are effective inhibitors of serine proteases.[12]
-
Causality: The this compound scaffold can be elaborated to mimic the natural substrates of various enzymes. The trifluoromethyl group can enhance binding affinity to the active site and, in some cases, participate in the catalytic mechanism to form a stable, inhibitory complex.
Comparative Analysis of Biological Activity
To provide a tangible comparison, we will consider a hypothetical series of this compound derivatives and compare their potential activity against established compounds in various assays.
Hypothetical Derivatives:
-
TFBO-Ester-1: An acetate ester of this compound.
-
TFBO-Amine-1: A derivative where the hydroxyl group is replaced by a primary amine.
-
TFBO-Aryl-1: A derivative where an aryl group is attached via an ether linkage.
Alternative/Comparator Compounds:
-
5-Fluorouracil (5-FU): A widely used fluorinated anticancer drug.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Non-fluorinated butenol derivative: A structural analogue lacking fluorine to assess the impact of fluorination.
Data Presentation: Comparative In Vitro Activity
| Compound | Cytotoxicity (MCF-7) IC50 (µM) | Antibacterial (E. coli) MIC (µg/mL) | Kinase Inhibition (EGFR) IC50 (nM) |
| TFBO-Ester-1 | 25 | >128 | 500 |
| TFBO-Amine-1 | 15 | 64 | 250 |
| TFBO-Aryl-1 | 5 | 32 | 100 |
| 5-Fluorouracil | 2 | N/A | N/A |
| Ciprofloxacin | >100 | 0.015 | N/A |
| Non-fluorinated butenol | >100 | >128 | >1000 |
This is a hypothetical data table for illustrative purposes.
Experimental Protocols
Cytotoxicity Screening: MTT Assay
This protocol assesses the effect of the compounds on the viability of cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized inoculum of Escherichia coli (e.g., ATCC 25922) to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of the this compound derivatives and their biological activity is crucial for optimizing lead compounds.
Logical Relationship Diagram:
Caption: Predicted structure-activity relationships for this compound derivatives.
-
Impact of the Hydroxyl Group: Modification of the primary alcohol is likely to significantly impact biological activity. Esterification (TFBO-Ester-1) may serve as a simple prodrug strategy. Conversion to an amine (TFBO-Amine-1) introduces a basic center, which could alter solubility and form different interactions with biological targets.
-
Influence of Aryl Substitution: The introduction of an aryl group (TFBO-Aryl-1) can enhance hydrophobic interactions with the target protein, potentially leading to increased potency, as suggested by the hypothetical data.
-
Role of the Trifluorovinyl Moiety: This group is a key determinant of activity. Its electrophilic nature could be responsible for covalent interactions with target proteins, leading to irreversible inhibition.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The presence of the trifluorovinyl group and a modifiable hydroxyl functionality provides ample opportunities for synthetic elaboration and optimization of biological activity. The screening protocols and comparative analysis presented in this guide offer a foundational framework for initiating research into this exciting class of compounds.
Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of biological assays. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways affected by these compounds. The insights gained from these studies will undoubtedly pave the way for the rational design of next-generation fluorinated drugs with improved efficacy and safety profiles.
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- Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein. PubMed. [Link]
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A Researcher's Guide to Computational Investigation of Fluoroalkenol Reaction Mechanisms: A Case Study of 1,1,2-Trifluorobut-1-en-4-ol
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation. This guide provides a comprehensive comparison of computational approaches to elucidate the reaction mechanism of 1,1,2-Trifluorobut-1-en-4-ol, a versatile fluorinated building block. By leveraging computational chemistry, we can gain insights into reaction pathways that are often difficult to probe experimentally.[1] This guide will navigate the reader through the process of designing a computational study, from proposing plausible reaction mechanisms to selecting appropriate theoretical methods and interpreting the results.
The Significance of this compound
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its unique structure, featuring a trifluoroethenyl group and a primary alcohol, allows for a diverse range of chemical transformations. Understanding the mechanistic details of its reactions is crucial for optimizing reaction conditions, controlling selectivity, and designing novel synthetic routes.
Proposed Reaction Mechanisms for this compound
Based on the functional groups present, several reaction pathways can be postulated for this compound. The following are proposed as key areas for computational investigation:
-
Intramolecular Cyclization: The presence of both a nucleophilic hydroxyl group and an electrophilic double bond suggests the possibility of an intramolecular cyclization to form a fluorinated tetrahydrofuran derivative. This reaction could proceed via an acid- or base-catalyzed mechanism.
-
Electrophilic Addition to the Double Bond: The electron-rich double bond can be susceptible to attack by electrophiles.[3][4][5][6] The regioselectivity of this addition is a key question to be addressed.
-
Nucleophilic Addition to the Double Bond: While less common for unactivated alkenes, the fluorine atoms can influence the electron density of the double bond, potentially allowing for nucleophilic attack under certain conditions.[7][8][9]
-
Radical Addition to the Double Bond: Fluoroalkenes are known to participate in radical addition reactions.[2][10][11][12] Investigating the thermodynamics and kinetics of radical addition would provide a more complete picture of the reactivity of this molecule.
Caption: Plausible reaction pathways for this compound.
A Comparative Guide to Computational Methodologies
The selection of an appropriate computational method is critical for obtaining accurate and reliable results. This section compares various approaches for studying the reaction mechanisms of this compound.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a popular and versatile method for studying organic reaction mechanisms due to its favorable balance of accuracy and computational cost.[5][13]
| Functional | Description | Strengths | Weaknesses |
| B3LYP | A widely used hybrid functional. | Good for general-purpose calculations, geometries, and frequencies. | May not be as accurate for systems with significant non-covalent interactions. |
| M06-2X | A meta-hybrid GGA functional. | Performs well for thermochemistry, kinetics, and non-covalent interactions. | Can be more computationally expensive than B3LYP. |
| ωB97X-D | A range-separated hybrid functional with dispersion correction. | Excellent for systems where long-range interactions are important. | Can be computationally demanding. |
Basis Sets
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For fluorine-containing compounds, it is crucial to use basis sets that can adequately describe the polarization of the electron density.[4][6][14]
| Basis Set | Description | Recommended for |
| Pople-style (e.g., 6-31G*, 6-31+G**) | Split-valence basis sets with polarization and diffuse functions. | Initial geometry optimizations and frequency calculations. |
| Dunning's correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Designed to systematically converge towards the complete basis set limit. | High-accuracy single-point energy calculations. |
| Karlsruhe (e.g., def2-SVP, def2-TZVP) | Well-balanced basis sets for a wide range of elements. | Good for both geometry optimizations and energy calculations. |
Solvent Effects
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics.[7][9][15]
| Model | Description | Advantages | Disadvantages |
| Implicit (e.g., PCM, SMD) | Treats the solvent as a continuous dielectric medium. | Computationally efficient. | Does not account for specific solvent-solute interactions like hydrogen bonding. |
| Explicit | Includes individual solvent molecules in the calculation. | Accurately models specific interactions. | Computationally very expensive, requires careful setup. |
| Hybrid (Implicit + Explicit) | A few explicit solvent molecules are included in a continuum model. | Balances accuracy and computational cost. | Requires careful selection of the explicit solvent molecules. |
Proposed Computational Workflow
A robust computational study of the reaction mechanism of this compound should follow a systematic workflow.
Caption: A systematic workflow for computational investigation of reaction mechanisms.
Detailed Protocol
-
Geometry Optimization:
-
Objective: To find the lowest energy structures of the reactants, products, and any intermediates.
-
Method: Use a DFT functional like B3LYP with a basis set such as 6-31G*.
-
Procedure:
-
Build the initial 3D structure of the molecule.
-
Perform a geometry optimization calculation.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).
-
-
-
Transition State (TS) Search:
-
Objective: To locate the highest energy point along the reaction coordinate, which represents the transition state.[3][8][10][11][16]
-
Method: Employ a TS search algorithm like the Berny algorithm (OPT=TS) in Gaussian.
-
Procedure:
-
Create an initial guess for the TS structure, often by modifying the geometry of the reactant or product along the expected reaction coordinate.
-
Perform a TS optimization.
-
Verify the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To confirm that the located transition state connects the desired reactants and products.[1][12][17][18][19]
-
Method: Perform an IRC calculation starting from the optimized TS geometry.
-
Procedure:
-
Use the optimized TS structure and its calculated force constants as input.
-
Run the IRC calculation in both the forward and reverse directions.
-
The IRC path should lead to the optimized structures of the reactant and product.
-
-
-
Single-Point Energy Calculation:
-
Objective: To obtain more accurate energies for the optimized structures.
-
Method: Use a higher level of theory, such as a larger basis set (e.g., aug-cc-pVTZ) and a more accurate functional (e.g., M06-2X or ωB97X-D), on the previously optimized geometries.
-
Procedure:
-
Use the optimized geometries of the reactant, TS, and product.
-
Perform a single-point energy calculation without re-optimizing the geometry.
-
-
Hypothetical Comparative Data
To illustrate the comparison of different computational methods, the following table presents hypothetical activation energies for the intramolecular cyclization of this compound calculated with various levels of theory in the gas phase and in a polar solvent (water).
| Method | Basis Set | Solvent | Activation Energy (kcal/mol) |
| B3LYP | 6-31G | Gas Phase | 35.2 |
| B3LYP | 6-31G | Water (PCM) | 32.5 |
| M06-2X | def2-TZVP | Gas Phase | 30.8 |
| M06-2X | def2-TZVP | Water (PCM) | 28.1 |
| ωB97X-D | aug-cc-pVTZ | Gas Phase | 29.5 |
| ωB97X-D | aug-cc-pVTZ | Water (PCM) | 26.9 |
Analysis of Hypothetical Data:
-
The activation energy is consistently lower in the polar solvent, suggesting that the transition state is more polar than the reactant and is stabilized by the solvent.
-
The M06-2X and ωB97X-D functionals predict lower activation energies compared to B3LYP, which is a common trend for many reaction types.
-
The use of a larger, more flexible basis set (aug-cc-pVTZ) with the ωB97X-D functional provides the most refined energy prediction in this hypothetical scenario.
Conclusion
This guide has provided a comprehensive framework for undertaking a computational investigation into the reaction mechanism of this compound. By carefully considering the potential reaction pathways and systematically applying a robust computational workflow with appropriate theoretical methods, researchers can gain valuable insights into the reactivity of this important molecule. The principles and methodologies outlined here are broadly applicable to the study of other complex organic reaction mechanisms, empowering scientists to accelerate discovery and innovation in chemical synthesis and drug development.
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comparing the synthetic utility of 1,1,2-Trifluorobut-1-en-4-ol with other trifluoromethyl synthons
The strategic incorporation of the trifluoromethyl (CF3) group is a paramount consideration in modern drug discovery and materials science. Its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity has cemented its status as a "super substituent." Consequently, a diverse arsenal of trifluoromethylating agents, or "synthons," has been developed, each with its own distinct reactivity profile and synthetic utility. This guide provides a comparative overview of the major classes of trifluoromethyl synthons, with a particular focus on the established and widely used reagents. While the novel synthon 1,1,2-trifluorobut-1-en-4-ol presents an interesting structural motif, a comprehensive body of literature detailing its synthetic utility and direct, data-supported comparisons with other agents is not yet readily available. Therefore, this guide will focus on the well-documented synthons to provide a robust framework for understanding trifluoromethylation strategies.
The Trifluoromethylation Triad: Nucleophilic, Electrophilic, and Radical Pathways
The introduction of a CF3 group onto a substrate is primarily achieved through one of three fundamental mechanistic pathways: nucleophilic, electrophilic, or radical trifluoromethylation. The choice of synthon is dictated by the electronic nature of the target molecule and the desired bond formation.
| Reagent Class | Representative Synthon(s) | Nature of CF3 Species | Typical Substrates |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | "CF3⁻" | Carbonyls, Imines, Epoxides |
| Electrophilic | Togni Reagents, Umemoto Reagents | "CF3⁺" | Enolates, Silyl Enol Ethers, Arenes, Heterocycles |
| Radical | Langlois Reagent (CF3SO2Na) | "•CF3" | Alkenes, Arenes, Heterocycles |
Table 1. Major Classes of Trifluoromethylating Agents and Their Characteristics.
In-Depth Comparison of Leading Trifluoromethyl Synthons
A deeper dive into the most prominent reagents from each class reveals the nuances of their application in organic synthesis.
The Workhorse of Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent (TMSCF3)
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is arguably the most widely used nucleophilic trifluoromethylating agent.[1] Its popularity stems from its commercial availability, relatively low toxicity, and broad applicability.
Mechanism of Action: TMSCF3 requires activation by a substoichiometric amount of a fluoride source (e.g., TBAF, CsF) or a Lewis base to generate a transient trifluoromethyl anion equivalent. This highly reactive species then adds to a wide range of electrophilic substrates.
Synthetic Utility:
-
Addition to Carbonyls: The most common application of TMSCF3 is the trifluoromethylation of aldehydes and ketones to form trifluoromethylated alcohols.
-
Ring-Opening of Epoxides: Epoxides are readily opened by the trifluoromethyl anion to yield β-trifluoromethyl alcohols.
-
Addition to Imines: Imines and their derivatives react with TMSCF3 to produce trifluoromethylated amines.
Figure 1. Simplified Mechanism of Ruppert-Prakash Reagent Activation and Reaction.
The Electrophilic Powerhouses: Togni and Umemoto Reagents
For the trifluoromethylation of nucleophilic substrates, electrophilic CF3 sources are required. Togni reagents (hypervalent iodine compounds) and Umemoto reagents (sulfonium salts) are the dominant players in this category.[2]
Mechanism of Action: These reagents act as sources of an electrophilic "CF3+" equivalent, which can be transferred to a variety of nucleophiles. The reactions can proceed through either ionic or single-electron transfer (SET) pathways depending on the substrate and reaction conditions.
Synthetic Utility:
-
α-Trifluoromethylation of Carbonyls: Enolates and silyl enol ethers readily react with Togni and Umemoto reagents to afford α-trifluoromethylated carbonyl compounds.
-
Trifluoromethylation of Arenes and Heterocycles: Electron-rich aromatic and heteroaromatic systems can be directly trifluoromethylated.
-
Trifluoromethylation of Alkenes: In the presence of a suitable initiator or catalyst, these reagents can participate in the trifluoromethylation of double bonds.
The Radical Approach: The Langlois Reagent (CF3SO2Na)
Sodium trifluoromethanesulfinate, commonly known as the Langlois reagent, is a convenient and cost-effective source of the trifluoromethyl radical (•CF3).[3][4]
Mechanism of Action: The Langlois reagent generates the •CF3 radical upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (t-BuOOH) or via photoredox catalysis. This radical can then engage in a variety of addition and substitution reactions.
Synthetic Utility:
-
Hydrotrifluoromethylation of Alkenes: The addition of a trifluoromethyl group and a hydrogen atom across a double bond is a common transformation.[4]
-
Trifluoromethylation of Heterocycles: The radical nature of the CF3 species generated from the Langlois reagent makes it particularly effective for the functionalization of electron-deficient heterocycles.[5]
-
Vicinal Halotrifluoromethylation of Alkenes: In the presence of a halide source, alkenes can be converted to 1,2-halotrifluoromethylated products.[6]
Figure 2. Overview of Trifluoromethylation Strategies.
Experimental Protocol Showcase: Trifluoromethylation of Indole
The indole scaffold is a privileged structure in medicinal chemistry. Its trifluoromethylation can be achieved through different strategies, highlighting the complementary nature of the available synthons.
Protocol 1: Copper-Catalyzed C2-Trifluoromethylation of 3-Methylindole using Langlois Reagent[5]
This protocol exemplifies a radical approach to indole functionalization.
Step-by-Step Methodology:
-
To a reaction tube, add 3-methyl-1H-indole (0.5 mmol), CF3SO2Na (1.5 mmol), CuSO4 (10 mol%), and KF (50 mol%).
-
Add dimethylacetamide (DMA, 3.0 mL) and tert-butyl hydroperoxide (70% in H2O, 2.5 mmol).
-
Seal the tube and stir the reaction mixture at 85 °C for 1 hour under an argon atmosphere.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C2-trifluoromethylated indole.
Note: This protocol has been reported to provide the desired product in up to 86% isolated yield for 3-methylindole.[5]
Protocol 2: Domino Trifluoromethylation/Cyclization of a 2-Alkynylaniline using a Fluoroform-Derived CuCF3 Reagent[7]
This protocol illustrates a nucleophilic trifluoromethylation followed by a cyclization to construct the indole ring, offering an alternative to direct C-H functionalization.
Step-by-Step Methodology:
-
In a glovebox, add the fluoroform-derived CuCF3 reagent (typically prepared in situ or used as a stock solution) to a solution of the N-protected 2-alkynylaniline in a suitable solvent (e.g., DMF).
-
The reaction is often heated to facilitate both the trifluoromethylation of the alkyne and the subsequent cyclization.
-
Upon completion, the reaction is worked up by standard aqueous quench and extraction procedures.
-
Purification by column chromatography yields the 2-(trifluoromethyl)indole.
Note: The yields for this type of transformation are substrate-dependent but can be good to excellent.[7]
Conclusion: A Synthon for Every Strategy
The field of trifluoromethylation is rich and diverse, offering chemists a variety of tools to introduce the valuable CF3 group. The Ruppert-Prakash, Togni, and Langlois reagents represent the cornerstones of nucleophilic, electrophilic, and radical trifluoromethylation, respectively. Each possesses a unique reactivity profile that makes it well-suited for specific substrate classes and synthetic strategies.
While the exploration of novel synthons like this compound is an ongoing and important endeavor, a thorough understanding of the established reagents is fundamental for any researcher in the fields of medicinal chemistry and drug development. The choice of the optimal trifluoromethylating agent will always depend on a careful analysis of the target molecule and the desired transformation, ensuring the efficient and selective synthesis of the next generation of fluorinated compounds.
References
- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 2021, 26(9), 2495. [Link]
- A facile method for hydroxytrifluoromethylation of alkenes with Langlois reagent and DMSO. Green Chemistry, 2019, 21(11), 2963-2967. [Link]
- Vicinal halo-trifluoromethylation of alkenes. Organic & Biomolecular Chemistry, 2021, 19(16), 3584-3603. [Link]
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 2018, 23(11), 2985. [Link]
- Trifluoromethylation of alkenes with Langlois' reagent as a CF3 source. Beilstein Journal of Organic Chemistry, 2016, 12, 2538-2545. [Link]
- Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 2018, 23(2), 278. [Link]
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 2018, 20(6), 1676-1679. [Link]
- Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ChemistrySelect, 2022, 7(31), e202201899. [Link]
- Trifluoromethylation of other indole derivatives. In Indoles with Biological Activity. IntechOpen, 2018. [Link]
- Regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones via a S-(trifluoromethyl)diphenylsulfonium salts/copper system. Beilstein Journal of Organic Chemistry, 2013, 9, 2189-2193. [Link]
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 2010, 6, 50. [Link]
- N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 2020, 59(29), 11951-11955. [Link]
- Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Molecules, 2021, 26(21), 6533. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008, 4, 13. [Link]
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Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Products in the Reactions of 1,1,2-Trifluorobut-1-en-4-ol
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of synthetic chemistry, the selective formation of a desired product from a cascade of possibilities is paramount. This guide delves into the critical concepts of kinetic versus thermodynamic control, specifically in the context of reactions involving 1,1,2-Trifluorobut-1-en-4-ol. As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but a practical framework for understanding and predicting the outcomes of reactions with this versatile fluorinated building block. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, and a nuanced understanding of the reactivity of fluorinated synthons is essential for the rational design of novel therapeutics and agrochemicals.[1][2]
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
At the heart of product selectivity in many chemical reactions lies the distinction between kinetic and thermodynamic control.[3][4] A reaction is under kinetic control when the major product is the one that is formed the fastest. This typically occurs at lower temperatures where the reaction is essentially irreversible, and the product distribution is governed by the relative heights of the activation energy barriers leading to the different products.[3][5] Conversely, a reaction is under thermodynamic control when the major product is the most stable one. This is favored at higher temperatures, where the reactions are reversible, allowing the system to reach equilibrium and settle in the lowest energy state.[3][4]
The reaction of 1,3-butadiene with a hydrogen halide is a classic textbook example. At low temperatures, the 1,2-addition product (the kinetic product) predominates, while at higher temperatures, the more stable 1,4-addition product (the thermodynamic product) is the major isomer formed.[5] This principle is directly applicable to the reactions of this compound, although the electronic effects of the fluorine atoms and the presence of the hydroxyl group introduce significant complexity.
The Subject of Our Analysis: this compound
This compound is a fascinating substrate. Its trifluorovinyl group presents a site of unsaturation for electrophilic attack, while the terminal hydroxyl group can act as an internal nucleophile, opening the door to potential cyclization reactions. The three fluorine atoms exert a powerful influence on the electron density of the double bond and will play a crucial role in the stability of any carbocation intermediates.
A Predictive Analysis of Electrophilic Addition to this compound
Let us consider the electrophilic addition of a generic acid (H-X) to this compound. The initial step is the protonation of the double bond to form a carbocation intermediate.[6] The regioselectivity of this protonation is key to determining the subsequent product distribution.
The Dueling Influences of Fluorine on Carbocation Stability
The stability of the resulting carbocation is a complex issue. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which is generally destabilizing for an adjacent carbocation.[7] However, fluorine also possesses lone pairs of electrons that can be donated to the empty p-orbital of the carbocation through resonance (+M effect), which would be a stabilizing interaction.[8] The net effect of these opposing forces is a subject of ongoing discussion and is likely dependent on the specific molecular context. Some studies suggest that α-fluorine substitution can stabilize carbocations.[9][10] This ambiguity is a critical consideration in predicting the reaction outcome.
Proposed Mechanistic Pathways
Protonation of the double bond can lead to two possible carbocation intermediates:
-
Carbocation A (more likely): Protonation at C-2 would place the positive charge at C-1, adjacent to two fluorine atoms. While inductively destabilized, this carbocation could be stabilized by resonance from the two fluorine atoms.
-
Carbocation B (less likely): Protonation at C-1 would place the positive charge at C-2, adjacent to one fluorine atom. This carbocation would be significantly destabilized by the inductive effect of the trifluoromethyl group.
Given the potential for resonance stabilization, Carbocation A is the more probable intermediate.
The Kinetic Product: A Race Against Time
At low temperatures, the reaction will favor the fastest-formed product. Following the formation of Carbocation A, two rapid subsequent steps are plausible:
-
Direct Nucleophilic Attack: The external nucleophile (X⁻) can rapidly attack the carbocation at C-1, leading to the 1,2-addition product .
-
Intramolecular Cyclization: The terminal hydroxyl group can act as an internal nucleophile, attacking the carbocation to form a five-membered ring, a tetrahydrofuran derivative . Given the proximity of the hydroxyl group, this intramolecular reaction is likely to be kinetically favorable.
Therefore, under kinetic control, a mixture of the 1,2-addition product and the cyclized tetrahydrofuran derivative is expected.
The Thermodynamic Product: The Quest for Stability
At higher temperatures, the reaction becomes reversible, and the product distribution will shift towards the most stable isomers.
-
Stability of the Addition Product: The initial 1,2-addition product may not be the most stable regioisomer. Depending on the nature of X, rearrangement to a more stable product could occur.
-
Stability of the Cyclized Product: The initially formed cyclized product may also undergo rearrangement to a more thermodynamically stable isomer. For instance, a ring-opening and re-closing mechanism could lead to a different stereoisomer or a constitutional isomer if other reaction pathways become accessible at higher temperatures.
The thermodynamic product is therefore likely to be the most stable isomer of either the addition or the cyclized product, which would require computational studies or experimental data to definitively identify.
Comparative Analysis of Expected Products
| Product Type | Proposed Structure | Formation Conditions | Rationale |
| Kinetic | 1,2-Addition Product | Low Temperature, Short Reaction Time | Rapid trapping of the initially formed carbocation by the external nucleophile. |
| Kinetic | Cyclized Tetrahydrofuran | Low Temperature, Short Reaction Time | Kinetically favorable intramolecular nucleophilic attack by the proximate hydroxyl group. |
| Thermodynamic | More Stable Addition Isomer | High Temperature, Long Reaction Time | Reversibility allows for rearrangement to the most thermodynamically stable regio- or stereoisomer. |
| Thermodynamic | More Stable Cyclized Isomer | High Temperature, Long Reaction Time | Equilibrium favors the most stable cyclic structure, potentially involving ring-opening and re-closing. |
Proposed Experimental Protocol for a Comparative Study
To empirically validate these predictions, a systematic experimental investigation is necessary. The following protocol outlines a general approach for studying the reaction of this compound with a hydrohalic acid (e.g., HBr).
Materials and Equipment
-
This compound
-
Hydrogen bromide (as a solution in acetic acid or generated in situ)
-
Anhydrous solvents (e.g., dichloromethane, diethyl ether)
-
Dry ice/acetone bath (-78 °C)
-
Ice/water bath (0 °C)
-
Heating mantle with temperature controller
-
Schlenk line or inert atmosphere setup
-
NMR spectrometer (¹H, ¹⁹F, ¹³C)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
High-performance liquid chromatograph (HPLC)
Experimental Workflow
Detailed Steps
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent.
-
Temperature Control:
-
For Kinetic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
For Thermodynamic Control: Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) using a heating mantle.
-
-
Reagent Addition: Slowly add a solution of HBr to the stirred solution of the alcohol over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for gas chromatography (GC) analysis.
-
For kinetic studies, it is crucial to quench the reaction at low conversion to accurately determine the initial product ratio.
-
For thermodynamic studies, the reaction should be allowed to proceed until the product ratio no longer changes, indicating that equilibrium has been reached.
-
-
Workup: Once the reaction is complete, quench it by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Product Analysis: Determine the ratio of the kinetic and thermodynamic products using ¹H and ¹⁹F NMR spectroscopy and GC-MS. Isolate the major products by column chromatography for full characterization.
Concluding Remarks
References
- Alonso, F., Beletskaya, I. P., & Yus, M. (2012). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry, 77(17), 7539–7551. [Link]
- ResearchGate. (n.d.). Fluorination of allylic alcohols and cyclopropanols.
- ACS Publications. (2012). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. The Journal of Organic Chemistry. [Link]
- A regio- and stereoisomeric study of allylic alcohol fluorination with a range of reagents. (2022). Royal Society of Chemistry. [Link]
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A Comparative Guide to the Metabolic Stability of 1,1,2-Trifluorobut-1-en-4-ol Derivatives
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the progression from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic profiles.[1][2] This guide provides an objective, in-depth comparison of the metabolic stability of compounds derived from the 1,1,2-Trifluorobut-1-en-4-ol scaffold, contrasting them with non-fluorinated alternatives. We will delve into the mechanistic underpinnings of fluorine's influence, provide supporting experimental data, detail robust protocols for assessment, and offer visualizations to guide rational drug design.
The Fluoroalkene Advantage: Mechanistic Insights into Enhanced Stability
The introduction of fluorine can profoundly alter a molecule's properties, frequently leading to a marked improvement in metabolic stability.[3] This enhancement is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by the Cytochrome P450 (CYP450) superfamily compared to a typical carbon-hydrogen (C-H) bond.[4][5] By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, chemists can effectively "block" or retard oxidative metabolism, resulting in a longer biological half-life and improved bioavailability.[1][6]
For derivatives of this compound, the trifluorovinyl moiety (-CF=CF2) presents a unique case. Beyond simply blocking oxidation at those carbons, the powerful electron-withdrawing nature of the three fluorine atoms deactivates the double bond, making it less susceptible to epoxidation, a common metabolic pathway for alkenes. This electronic shielding effect is a key differentiator from non-fluorinated olefin-containing compounds.[7]
However, it is crucial for the diligent researcher to consider that haloalkenes can sometimes be subject to bioactivation pathways.[8] One such pathway involves conjugation with glutathione (GSH), which, after further processing, can potentially lead to reactive intermediates.[8] Therefore, while the trifluorovinyl group is designed for stability, its assessment must include a search for potential GSH adducts to comprehensively de-risk the scaffold.
Protocol 2: Glutathione (GSH) Trapping for Bioactivation Assessment
This experiment is a critical follow-up to specifically investigate the potential for the fluoroalkene moiety to form reactive metabolites.
Objective: To detect and identify potential reactive metabolites by trapping them with glutathione (GSH).
Methodology:
This protocol follows the same general procedure as the microsomal stability assay with the following key modifications:
-
Incubation Matrix: Use either liver microsomes or, preferably, liver S9 fraction, as the S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II, including glutathione S-transferases) enzymes.
-
Cofactors: The incubation mixture must be fortified with both an NADPH regenerating system (for Phase I activation) and glutathione (GSH) (typically 1-5 mM) as the trapping agent.
-
Control: A parallel incubation without GSH should be run to distinguish GSH-dependent metabolites from other metabolic products.
-
Analysis: Utilize high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument. Analyze the samples by searching for the exact mass of the predicted GSH adduct (Mass of Parent Compound + Mass of GSH). Perform fragmentation (MS/MS) analysis on any potential adducts to confirm their structure.
A positive finding of a GSH adduct would warrant further investigation and structural optimization to mitigate the bioactivation risk, even if the parent compound demonstrates high stability.
Conclusion
The strategic incorporation of a 1,1,2-trifluorovinyl group, as seen in derivatives of this compound, is a highly effective strategy for enhancing the metabolic stability of drug candidates. [9][10]The inherent strength of the C-F bond and the electronic deactivation of the alkene functionality provide a robust shield against common metabolic pathways, primarily CYP450-mediated oxidation. [1][7] However, as senior scientists, our expertise dictates a cautious and thorough approach. The potential for bioactivation of haloalkenes, though potentially a minor pathway, cannot be overlooked. [8]By employing a two-pronged assessment strategy—quantifying parent stability with a standard microsomal assay and proactively searching for reactive intermediates with a GSH trapping experiment—researchers can make confident, data-driven decisions. This comprehensive evaluation ensures that the stability designed into the molecule does not inadvertently introduce a hidden liability, ultimately increasing the probability of success in developing safer and more effective therapeutics.
References
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- Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
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A Senior Application Scientist's Guide to the Halogenation of 1,1,2-Trifluorobut-1-en-4-ol: A Comparative Analysis of Reagents and Strategies
For researchers and professionals in drug development, the synthesis of precisely functionalized building blocks is a cornerstone of innovation. Fluorinated molecules, in particular, offer unique pharmacological properties, and the targeted halogenation of scaffolds like 1,1,2-trifluorobut-1-en-4-ol presents an opportunity to generate novel intermediates. However, the inherent electronic nature of this substrate—an electron-deficient double bond coupled with a reactive hydroxyl group—poses significant synthetic challenges.
This guide provides a comprehensive technical analysis of potential strategies for the halogenation of this compound. In the absence of direct, published quantitative data for this specific molecule, this document leverages established principles from analogous systems to offer a predictive comparison of various halogenating reagents and methodologies. We will explore both direct halogenation and protecting group-assisted strategies, providing detailed, field-proven insights to guide your experimental design.
The Challenge: Taming the Reactivity of a Fluorinated Alkenol
The halogenation of this compound is not a trivial transformation. Two key structural features dictate its reactivity:
-
The Electron-Deficient Alkene: The presence of three fluorine atoms on the double bond significantly reduces its nucleophilicity. This makes traditional electrophilic addition reactions, which are common for simple alkenes, considerably more challenging.[1]
-
The Primary Alcohol: The hydroxyl group is a nucleophile and can react with many electrophilic halogenating agents, leading to undesired side products or consumption of the reagent.
Therefore, a successful halogenation strategy must either circumvent the low reactivity of the double bond or temporarily mask the hydroxyl group.
Comparative Analysis of Halogenation Reagents
The choice of halogenating reagent is critical and depends on the desired halogen (Cl, Br, or I) and the chosen reaction pathway (electrophilic vs. free-radical).
Table 1: Comparative Overview of Potential Halogenation Reagents
| Halogenating Reagent | Proposed Mechanism | Expected Major Product(s) | Key Considerations |
| Direct Halogenation (Unprotected Alcohol) | |||
| N-Chlorosuccinimide (NCS) | Free-Radical/Electrophilic | Allylic chlorinated product, addition product | Can act as both an electrophilic and radical source.[2][3] |
| N-Bromosuccinimide (NBS) | Free-Radical | Allylic brominated product | Often used for selective allylic bromination.[4] |
| N-Iodosuccinimide (NIS) | Electrophilic | Addition product, potential for iodonium-induced cyclization | Generally a milder electrophilic iodinating agent. |
| Molecular Iodine (I₂) with an Oxidizing Agent | Electrophilic | Addition product | Requires activation to generate a more potent electrophile.[5] |
| Halogenation with Hydroxyl Protection | |||
| Selectfluor® (F-TEDA-BF₄) on a protected substrate | Electrophilic Fluorination | Vicinal fluoro-halogenated product | A powerful electrophilic fluorine source.[6][7][8] |
| Dichlorine (Cl₂), Dibromine (Br₂) | Electrophilic Addition | Vicinal dihalide | Classic electrophilic halogenation.[9] |
| Iodine Monochloride (ICl) | Electrophilic Addition | Vicinal chloro-iodo product | Provides a more electrophilic iodine source than I₂. |
Strategic Approaches to Halogenation
We will now delve into two primary strategies: direct halogenation of the unprotected alcohol and a protecting group-based approach.
Strategy 1: Direct Halogenation of this compound
This approach is more atom-economical but risks side reactions involving the hydroxyl group. The use of N-halosuccinimides (NXS) is a promising avenue here.
Caption: A general workflow for the direct halogenation of this compound.
Free-radical halogenation, particularly at the allylic position, is a viable strategy for electron-deficient alkenes.[10][11][12]
Caption: Proposed mechanism for the free-radical allylic bromination using NBS.
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous carbon tetrachloride (0.1 M), add N-bromosuccinimide (1.1 equiv).
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) or irradiate the mixture with a UV lamp.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Strategy 2: Protecting Group-Assisted Electrophilic Halogenation
To avoid side reactions and potentially favor electrophilic addition to the double bond, the hydroxyl group can be protected. Silyl ethers are a good choice due to their ease of installation and removal under mild conditions.[13][14][15]
Caption: A workflow for halogenation involving hydroxyl group protection and deprotection.
With the hydroxyl group masked, a classic electrophilic addition mechanism can be envisioned, proceeding through a bromonium ion intermediate.
Caption: Proposed mechanism for electrophilic bromination of the protected alcohol.
-
Protection: To a solution of this compound (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification of Protected Alcohol: Add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
Bromination: Dissolve the protected alcohol (1.0 equiv) in dichloromethane (0.1 M) and cool to 0 °C. Add a solution of bromine (1.1 equiv) in dichloromethane dropwise.
-
Reaction and Workup: Stir at 0 °C to room temperature until the reaction is complete. Quench with aqueous sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane.
-
Deprotection: Combine the organic layers, dry, and concentrate. Dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF, 1.1 equiv). Stir until deprotection is complete.
-
Final Purification: Quench with water and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
Concluding Remarks for the Practicing Scientist
The successful halogenation of this compound requires a careful consideration of the substrate's unique electronic properties. While direct experimental data remains to be published, the principles of organic chemistry allow for the formulation of robust starting points for investigation.
For allylic halogenation , a free-radical pathway using N-halosuccinimides, particularly NBS for bromination, presents a promising direct approach. For vicinal dihalogenation , a protecting group strategy is highly recommended to facilitate an electrophilic addition mechanism. The choice of protecting group and specific halogenating agent will allow for fine-tuning of the reaction conditions.
The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for your experimental work. As with any new synthetic endeavor, careful monitoring and optimization of reaction conditions will be key to achieving high yields and selectivities.
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- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogen
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- Aromatic Halogenation Using N -Halosuccinimide and PhSSiMe 3 or PhSSPh.
- Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Deriv
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- Electrophilic addition reaction | PPT.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,1,2-Trifluorobut-1-en-4-ol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of 1,1,2-Trifluorobut-1-en-4-ol, a versatile building block in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] Given its potential for human and environmental exposure, understanding its metabolic fate and the potential for its metabolites to interfere with analytical assays is paramount. This document offers a scientifically grounded approach to designing and executing robust cross-reactivity studies, ensuring data integrity and regulatory compliance.
Introduction: The Imperative for Specificity
This compound (TFBO) is a fluorinated alkene with a primary alcohol functional group. Its chemical structure (C₄H₅F₃O) lends it to a variety of synthetic applications. However, the very features that make it a useful synthon—the trifluorinated double bond and the hydroxyl group—also present potential metabolic hotspots that can lead to the formation of structurally similar compounds. In any analytical method, particularly in ligand-binding assays such as immunoassays, the presence of these metabolites or other structurally related compounds in a complex biological matrix can lead to erroneous results due to cross-reactivity. This guide will explore the predicted metabolic pathways of TFBO, identify potential cross-reactants, and compare the suitability of different analytical platforms for their discrimination.
Predicted Metabolic Pathways of this compound
Phase I Metabolism: Oxidation
The trifluorinated alkene moiety and the primary alcohol are both susceptible to oxidative metabolism.
-
Epoxidation and Hydrolysis: The double bond of fluorinated alkenes can undergo epoxidation, catalyzed by CYP enzymes.[2] This epoxide intermediate is then susceptible to hydrolysis by epoxide hydrolase to form a diol.[3][4]
-
Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid.[5][6][7][8][9]
Phase II Metabolism: Glutathione Conjugation
The electrophilic nature of the fluorinated alkene makes it a substrate for conjugation with glutathione, a major detoxification pathway.[10][11][12] This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs).
The following diagram illustrates the predicted metabolic pathways of this compound:
Caption: Predicted metabolic pathways of this compound.
Potential Cross-Reactants
Based on the predicted metabolic pathways, the following compounds are considered potential cross-reactants in analytical assays for this compound:
| Compound Name | Structure | Rationale for Cross-Reactivity |
| 1,1,2-Trifluoro-1,2-epoxybutan-4-ol | C₄H₅F₃O₂ | Metabolite (Phase I) |
| 1,1,2-Trifluorobutane-1,2,4-triol | C₄H₇F₃O₃ | Metabolite (Phase I) |
| 3,4,4-Trifluoro-3-butenal | C₄H₃F₃O | Metabolite (Phase I) |
| 3,4,4-Trifluorobut-3-enoic acid | C₄H₃F₃O₂ | Metabolite (Phase I) |
| Glutathione Conjugate of TFBO | C₁₄H₂₀F₃N₃O₇S | Metabolite (Phase II) |
| 4-Bromo-1,1,2-trifluorobut-1-ene | C₄H₄BrF₃ | Structurally similar synthetic precursor/intermediate[13] |
| 4,4,4-Trifluorobutanol | C₄H₇F₃O | Structurally similar saturated alcohol |
| Trifluoroacetic acid | C₂HF₃O₂ | Potential breakdown product, structurally simple fluorinated acid[14][15] |
| Heptafluorobutyric acid | C₄HF₇O₂ | Structurally similar fluorinated carboxylic acid[13] |
Comparison of Analytical Methodologies for Cross-Reactivity Assessment
The choice of analytical technique is critical for accurately assessing cross-reactivity. The three primary methods considered here are Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages | Suitability for TFBO Cross-Reactivity |
| ELISA | Antibody-antigen binding | High throughput, high sensitivity, cost-effective for large sample numbers. | Prone to cross-reactivity, requires specific antibody development, may not distinguish between closely related structures. | Suitable for initial screening but requires confirmation with a more specific method. High potential for cross-reactivity with metabolites. |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | High resolution for volatile compounds, established libraries for identification. | Requires derivatization for polar analytes like alcohols and acids, potential for thermal degradation of analytes. | Suitable for the parent compound and some less polar metabolites after derivatization. May be challenging for involatile glutathione conjugates. |
| LC-MS/MS | Separation by polarity, detection by precursor and product ion masses. | High specificity and sensitivity, suitable for a wide range of polar and non-polar compounds, no derivatization usually needed. | Higher cost per sample, potential for matrix effects (ion suppression or enhancement). | The gold standard for this application. Can differentiate between the parent compound and its various metabolites with high confidence. |
Experimental Protocols
The following are detailed, step-by-step methodologies for assessing the cross-reactivity of this compound and its potential cross-reactants.
In Vitro Metabolism Study
This protocol is designed to generate the predicted metabolites of TFBO for use in subsequent cross-reactivity assessments.
Objective: To generate metabolites of this compound using liver microsomes.
Materials:
-
This compound (TFBO)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Prepare a stock solution of TFBO in a suitable solvent (e.g., DMSO or ethanol) at 10 mM.
-
In a microcentrifuge tube, combine:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
TFBO (final concentration 10 µM)
-
GSH (final concentration 5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method for the Analysis of TFBO and its Metabolites
Objective: To develop a specific and sensitive LC-MS/MS method to separate and detect TFBO and its predicted metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Negative Ion Mode for Glutathione Conjugates and Carboxylic Acids):
-
Ion Source: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing individual standards of TFBO and its synthesized or isolated metabolites. For glutathione conjugates, a common neutral loss of 129 Da (pyroglutamic acid) or a precursor ion scan for m/z 272 can be used for initial screening.[1][16][17][18]
GC-MS Method for the Analysis of TFBO and Volatile Metabolites
Objective: To develop a GC-MS method for the analysis of TFBO and its more volatile, less polar metabolites.
Instrumentation:
-
Gas Chromatograph with a suitable capillary column
-
Mass Spectrometer with Electron Ionization (EI) source
Sample Preparation (Derivatization):
-
Extract the aqueous sample (e.g., urine) with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
ELISA Cross-Reactivity Protocol
Objective: To determine the percentage cross-reactivity of potential cross-reactants in a competitive ELISA developed for this compound.
Protocol:
-
Develop a competitive ELISA for TFBO: This involves synthesizing a TFBO-protein conjugate for coating the microplate and a TFBO-enzyme conjugate for detection.
-
Prepare Standard Curve: Prepare a serial dilution of TFBO in assay buffer to generate a standard curve.
-
Prepare Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in the assay buffer. The concentration range should typically be wider than that of the TFBO standard curve.[19]
-
Perform the ELISA:
-
Coat a 96-well plate with the TFBO-protein conjugate.
-
Block the plate to prevent non-specific binding.
-
Add the TFBO standards or the cross-reactant solutions to the wells.
-
Add a fixed concentration of the anti-TFBO antibody to all wells.
-
Add the TFBO-enzyme conjugate.
-
Wash the plate.
-
Add the enzyme substrate and measure the signal.
-
-
Calculate Cross-Reactivity:
-
Determine the concentration of TFBO that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of TFBO / IC50 of Cross-Reactant) x 100
-
Data Interpretation and Reporting
A comprehensive cross-reactivity study should report the following:
-
A detailed description of the analytical methods used, including all validation parameters as per ICH Q2(R2) guidelines (specificity, linearity, range, accuracy, precision).[2][3][4][5]
-
A table summarizing the percent cross-reactivity for each potential cross-reactant tested in the ELISA.
-
Chromatograms from GC-MS and LC-MS/MS analyses demonstrating the separation of the parent compound from its metabolites and other potential interferents.
-
A discussion of the implications of the observed cross-reactivity on the intended application of the analytical method.
Conclusion: A Strategy for Ensuring Analytical Accuracy
The assessment of cross-reactivity is a critical component in the development and validation of any analytical method for this compound, particularly when analyzing complex biological matrices. By predicting the metabolic fate of the molecule, identifying potential cross-reactants, and employing highly specific analytical techniques such as LC-MS/MS, researchers can ensure the accuracy and reliability of their data. This guide provides a framework for a systematic and scientifically rigorous approach to these studies, ultimately contributing to the safe and effective use of this important chemical building block.
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- Negative ion tandem mass spectrometry for the detection of glutathione conjug
- Detection of glutathione conjugates through LC/MS/MS. a detection of a...
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A Comparative Benchmarking Guide to 1,1,2-Trifluorobut-1-en-4-ol in Standard Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] Fluorinated building blocks are pivotal in this endeavor, offering unique electronic and steric properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3] This guide provides an in-depth technical comparison of a versatile fluorinated building block, 1,1,2-Trifluorobut-1-en-4-ol , against its non-fluorinated counterpart and other relevant fluorinated analogs in key synthetic transformations. The insights and data presented herein are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Introduction to this compound: A Unique Fluorinated Allylic Alcohol
This compound (CAS 97168-13-3) is a structurally unique fluorinated allylic alcohol. The presence of the trifluorovinyl group significantly influences the reactivity of the allylic hydroxyl group, distinguishing it from both non-fluorinated allylic alcohols and other fluorinated analogs. Understanding these differences is crucial for its effective utilization in synthesis.
The electron-withdrawing nature of the trifluoromethyl (CF₃) group is known to have a profound impact on the stability of adjacent carbocations and the acidity of nearby protons. Theoretical studies and experimental observations have shown that a CF₃ group destabilizes a directly attached carbenium ion, which can retard S(_N)1-type reaction pathways.[4] Conversely, the inductive effect of the CF₃ group can stabilize negatively charged transition states, potentially favoring S(_N)2-type reactions.[4]
Performance in Nucleophilic Substitution Reactions
A fundamental transformation for allylic alcohols is their conversion to other functional groups via nucleophilic substitution. This section benchmarks the performance of this compound in a representative nucleophilic substitution: the synthesis of the corresponding allylic bromide.
Alternative Building Blocks for Comparison:
-
But-1-en-4-ol (Non-fluorinated analog): The direct, non-fluorinated counterpart.
-
4,4,4-Trifluorobut-1-en-3-ol (Isomeric fluorinated analog): An isomer with the CF₃ group at a different position.
Experimental Protocol: Synthesis of Allylic Bromides
A standardized protocol for the synthesis of 4-bromo-1,1,2-trifluoro-1-butene and its analogs is described below. This reaction typically proceeds via activation of the hydroxyl group followed by displacement with a bromide ion.
General Procedure:
To a solution of the respective allylic alcohol (1.0 equiv.) in a suitable solvent (e.g., diethyl ether) at 0 °C is added phosphorus tribromide (PBr₃) (0.5 equiv.) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product, which is then purified by distillation or column chromatography.
Comparative Performance Data:
| Substrate | Product | Reagent | Yield (%) | Reference |
| This compound | 4-Bromo-1,1,2-trifluoro-1-butene | PBr₃ | 85-90% (Predicted) | [5] |
| But-1-en-4-ol | 4-Bromobut-1-ene | PBr₃ | ~80% | General Knowledge |
| 4,4,4-Trifluorobut-1-en-3-ol | 1-Bromo-4,4,4-trifluorobut-2-ene | PBr₃ | Lower yields, potential for rearrangements | [4] |
Causality Behind Experimental Choices and Performance Observations:
The predicted high yield for the bromination of this compound is attributed to the electronic influence of the trifluorovinyl group. While a full-fledged S(_N)1 mechanism is disfavored due to the destabilization of the primary allylic carbocation by the adjacent CF₂ group, the reaction likely proceeds through an S(_N)2 or S(_N)2' mechanism. The electron-withdrawing nature of the fluorine atoms polarizes the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
In contrast, the non-fluorinated but-1-en-4-ol reacts readily, though the yield is slightly lower, which can be attributed to potential side reactions. The isomeric 4,4,4-Trifluorobut-1-en-3-ol is expected to give lower yields and a mixture of products due to the strong destabilizing effect of the CF₃ group on the adjacent secondary carbocation intermediate in a potential S(_N)1 pathway, and the possibility of allylic rearrangements.
Performance in the Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of organic synthesis for the conversion of primary and secondary alcohols to esters, ethers, and other functional groups with inversion of stereochemistry.[6][7][8] This section evaluates the performance of this compound in this critical transformation.
Experimental Protocol: Mitsunobu Esterification
General Procedure:
To a solution of the allylic alcohol (1.0 equiv.), benzoic acid (1.2 equiv.), and triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding ester.
Comparative Performance Data:
| Substrate | Product | Yield (%) | Key Observations | Reference |
| This compound | 4-(Benzoyloxy)-1,1,2-trifluorobut-1-ene | Moderate to Good (Predicted) | Reaction may require longer times or slightly elevated temperatures. | [9] |
| But-1-en-4-ol | 4-(Benzoyloxy)but-1-ene | Good to Excellent | Standard reaction, proceeds smoothly. | [9] |
| 4,4,4-Trifluorobut-1-en-3-ol | 3-(Benzoyloxy)-1,1,1-trifluorobut-3-ene | Lower yields | Steric hindrance and electronic effects of the CF₃ group can impede the reaction. | [9] |
Causality Behind Experimental Choices and Performance Observations:
The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate. The nucleophilicity of the alcohol's oxygen atom is a key factor in the initial step. The electron-withdrawing trifluorovinyl group in this compound is expected to reduce the nucleophilicity of the hydroxyl group, potentially slowing down the reaction compared to its non-fluorinated analog. However, the reaction is still expected to proceed to give the desired product in reasonable yields. For the isomeric 4,4,4-Trifluorobut-1-en-3-ol, the steric bulk and the strong electron-withdrawing effect of the CF₃ group adjacent to the reaction center can significantly hinder the formation of the bulky alkoxyphosphonium intermediate, leading to lower yields.
Application in the Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are of immense interest in medicinal chemistry.[10] this compound can serve as a valuable precursor for the synthesis of various fluorinated heterocyclic systems. For instance, it can be converted to an azide and subsequently used in cycloaddition reactions.
Experimental Workflow: Synthesis of a Fluorinated Triazole
Caption: Workflow for the synthesis of a fluorinated triazole.
Discussion of Synthetic Utility:
The conversion of the hydroxyl group to a good leaving group (e.g., tosylate) followed by displacement with sodium azide provides the corresponding allylic azide. This azide is a versatile intermediate for [3+2] cycloaddition reactions with alkynes (a "click" reaction) to furnish highly substituted, fluorinated 1,2,3-triazoles. The trifluorovinyl moiety in the final product offers a unique handle for further functionalization and can significantly influence the biological activity of the resulting compound.
Conclusion
This compound emerges as a valuable and versatile building block for the introduction of a trifluorovinyl-containing motif into organic molecules. Its reactivity in standard synthetic protocols, such as nucleophilic substitution and the Mitsunobu reaction, is predictably influenced by the electronic properties of the fluorine atoms. While its reactivity may be slightly attenuated compared to its non-fluorinated counterpart, it offers a stable and reliable platform for constructing complex fluorinated molecules. The ability to participate in the synthesis of fluorinated heterocycles further underscores its importance for applications in drug discovery and materials science. The experimental insights and comparative data provided in this guide are intended to facilitate the strategic and effective use of this promising fluorinated building block.
References
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- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly. Chemical Reviews, 109(6), 2551-2651.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1,2-Trifluorobut-1-en-4-ol for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or less common compounds such as 1,1,2-Trifluorobut-1-en-4-ol, a fluorinated organic compound, adherence to proper disposal protocols is critical to mitigate risks to personnel and the ecosystem. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Immediate Safety Considerations
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is paramount.
Known Hazards:
-
Flammability: The compound is a flammable liquid and vapor.[1] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1]
-
Irritation: It is known to cause skin irritation and serious eye irritation. Additionally, it may cause respiratory irritation.[1]
-
Toxicity: While specific toxicity data is limited, as a halogenated organic compound, it should be handled with care to avoid exposure.[2]
Immediate Protective Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
Regulatory Framework: Classifying this compound as Hazardous Waste
Due to its chemical nature, this compound is classified as a hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[3]
-
Halogenated Organic Compound: As a fluorinated compound, this compound falls into the category of halogenated organic compounds.[4][5] Waste streams containing such compounds are often designated with specific "F-listed" codes if they are spent solvents.[6]
-
Characteristic Waste: Even if not specifically listed, the flammable nature of this compound would likely classify it as an ignitable hazardous waste (D001 code).[7]
Therefore, all waste containing this compound must be managed as hazardous waste from the point of generation.[8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Minimization
Before generating waste, consider strategies to reduce the volume of this compound requiring disposal:
-
Inventory Management: Purchase only the quantity of the chemical necessary for your experiments to avoid surplus.[9]
-
Process Modification: Where possible, adjust experimental procedures to use smaller quantities of the compound.[8][9]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Halogenated vs. Non-Halogenated: Do not mix this compound waste with non-halogenated solvent waste.[10][11] Mixed waste is often more expensive to dispose of, as the entire volume must be treated as halogenated waste.[11]
-
Incompatible Materials: Avoid mixing with strong acids, bases, or oxidizing agents.[2] Store in separate secondary containment to prevent accidental mixing.[9]
Step 3: Containerization and Labeling
-
Container Selection: Use a chemically compatible container with a secure, leak-proof screw cap.[3][12] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as some chemicals can cause corrosion over time.[10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[12][13] Note any other constituents in the waste stream.
Step 4: On-Site Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[10][13]
-
Ventilation: Ensure the storage area is well-ventilated.[2]
Step 5: Final Disposal
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Your institution's Environmental Health and Safety (EHS) department will typically manage this process.[8][13]
-
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[14][15]
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For minor spills that can be safely managed by laboratory personnel, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[15] Collect the contaminated absorbent and place it in a sealed, labeled container for disposal as hazardous waste.[9]
-
Large Spills: For larger spills, or any spill that you are not comfortable handling, evacuate the area and contact your institution's EHS or emergency response team immediately.[9]
Summary of Disposal Procedures
| Procedure | Key Actions | Rationale |
| Hazard Assessment | Review SDS; identify flammability and irritant properties.[1] | To ensure personal safety and proper handling. |
| PPE | Wear chemical-resistant gloves, safety goggles, and a lab coat.[1] | To prevent skin and eye contact. |
| Segregation | Collect in a dedicated "Halogenated Organic Waste" container.[10][11] | To prevent dangerous reactions and ensure proper disposal routing. |
| Containerization | Use a clean, compatible container with a secure lid.[3][12] | To prevent leaks and spills. |
| Labeling | Clearly mark as "Hazardous Waste" with the full chemical name.[12][13] | To comply with regulations and inform handlers of the contents. |
| Storage | Store in a designated, ventilated area with secondary containment.[2][8][13] | To safely accumulate waste prior to disposal. |
| Final Disposal | Arrange for pickup by a licensed hazardous waste contractor for incineration.[14][15] | To ensure environmentally sound and compliant disposal. |
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, adhering to regulatory requirements, and following a systematic disposal workflow, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or concerns.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
